MK-4101
Description
Properties
IUPAC Name |
5-(3,3-difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOIWLYDJCTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NOC(=N4)C5CC(C5)(F)F)C6=CC=CC=C6C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MK-4101: An In-depth Technical Guide to its Mechanism of Action as a Hedgehog Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-4101 is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its anti-tumor activity by directly antagonizing the Smoothened (SMO) receptor, a key transducer of Hh signaling. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the Hh pathway, cellular processes, and in vivo tumor models. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: SMO Antagonism
This compound's primary mechanism of action is the inhibition of the Hedgehog signaling pathway through direct binding to and antagonism of the Smoothened (SMO) receptor.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO. This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors, which then drive the expression of Hh target genes responsible for cell proliferation, survival, and differentiation.
This compound disrupts this process by binding to SMO, preventing its activation and subsequent downstream signaling. This leads to the suppression of GLI-mediated transcription and the inhibition of Hh pathway-dependent cellular processes.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Endpoint | IC50 Value | Reference |
| Hedgehog Signaling Inhibition | Engineered mouse cell line (Gli_Luc) | GLI-luciferase reporter activity | 1.5 µM | [1] |
| Hedgehog Signaling Inhibition | Human KYSE180 oesophageal cancer cells | Not specified | 1 µM | [1] |
| SMO Binding | 293 cells expressing recombinant human SMO | Displacement of fluorescently-labeled cyclopamine | 1.1 µM | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Medulloblastoma Allograft Model
| Treatment Group (Oral Administration) | Duration | Tumor Growth Inhibition | Tumor Regression | Reference |
| 40 mg/kg, once daily | 3.5 weeks | Yes | - | |
| 80 mg/kg, once daily | 3.5 weeks | Yes | Yes |
Table 3: Pharmacokinetic Profile of this compound in Preclinical Species
| Species | Parameter | Value | Reference |
| Mice and Rats | Bioavailability (F) | ≥ 87% | |
| Mice and Rats | Plasma Clearance | Low-to-moderate |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GLI-Luciferase Reporter Gene Assay
This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Protocol:
-
Cell Culture: An engineered mouse cell line containing a GLI-responsive luciferase reporter construct (Gli_Luc) is cultured in appropriate media.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or vehicle control.
-
Hedgehog Pathway Activation: The Hedgehog pathway is activated, typically by the addition of a SMO agonist like SAG or by using conditioned media from cells expressing a Hedgehog ligand.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Cell Lysis: The culture medium is removed, and cells are lysed using a suitable lysis buffer to release the luciferase enzyme.
-
Luminometry: The cell lysate is transferred to a luminometer plate, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the concentration of this compound and fitting the data to a dose-response curve.
Fluorescently-Labeled Cyclopamine Displacement Assay
This competitive binding assay determines the ability of a test compound to displace a known fluorescently-labeled SMO ligand, thereby assessing its binding affinity to the SMO receptor.
Protocol:
-
Cell Culture: 293 cells engineered to express recombinant human SMO are cultured and harvested.
-
Membrane Preparation (Optional): Cell membranes expressing SMO can be prepared through homogenization and centrifugation for a cell-free assay format.
-
Binding Reaction: In a multi-well plate, the cells or cell membranes are incubated with a fixed concentration of a fluorescently-labeled cyclopamine derivative.
-
Compound Addition: Increasing concentrations of this compound or a vehicle control are added to the wells.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Fluorescence Measurement: The fluorescence signal in each well is measured using a fluorescence plate reader. A decrease in fluorescence indicates displacement of the fluorescent ligand by the test compound.
-
Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the concentration of this compound and fitting the data to a competition binding curve.
Cell Cycle Analysis by EdU Incorporation and Flow Cytometry
This method assesses the effect of a compound on cell cycle progression by measuring the incorporation of the thymidine analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA during the S phase.
Protocol:
-
Cell Culture and Treatment: Tumor cells (e.g., Basal Cell Carcinoma cells) are cultured and treated with this compound (e.g., 10 µM) or vehicle for a specified duration (e.g., 72 hours).[1]
-
EdU Labeling: A pulse of EdU is added to the culture medium for a short period (e.g., 1-2 hours) to allow for its incorporation into the DNA of proliferating cells.
-
Cell Harvest and Fixation: Cells are harvested, washed, and then fixed using a suitable fixative (e.g., paraformaldehyde-based).
-
Permeabilization: The fixed cells are permeabilized to allow the detection reagents to enter the cells.
-
Click-iT® Reaction: A "click" reaction is performed, where a fluorescently labeled azide reacts with the alkyne group of the incorporated EdU, resulting in fluorescently labeled DNA.
-
DNA Staining: A DNA content stain (e.g., DAPI or Propidium Iodide) is added to stain the total DNA in the cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The intensity of the EdU-fluorophore signal identifies cells in S phase, while the DNA content stain allows for the discrimination of cells in G1 and G2/M phases.
-
Data Analysis: The percentages of cells in each phase of the cell cycle (G1, S, and G2/M) are quantified using flow cytometry analysis software.
Downstream Cellular Effects
Inhibition of the Hedgehog pathway by this compound leads to several key downstream cellular effects in Hh-dependent tumor cells:
-
Inhibition of Proliferation: By blocking the pro-proliferative signals of the Hh pathway, this compound halts the uncontrolled growth of cancer cells.
-
Induction of Apoptosis: this compound has been shown to induce extensive apoptosis (programmed cell death) in tumor cells.
-
Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest, primarily in the G1 and G2 phases.[1]
In Vivo Antitumor Activity
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In a mouse model of medulloblastoma, oral administration of this compound resulted in significant tumor growth inhibition and, at higher doses, tumor regression. These studies highlight the potential of this compound as an orally active therapeutic agent for Hh-driven cancers.
Selectivity and Clinical Status
As of the latest available information, there is no publicly accessible data on the selectivity profile of this compound against other kinases or receptors. Furthermore, a thorough search of clinical trial registries did not yield any results for clinical studies involving this compound for the treatment of any human disease. This suggests that this compound has likely not progressed to clinical development or that such information is not in the public domain.
Conclusion
This compound is a potent and specific antagonist of the SMO receptor, effectively inhibiting the Hedgehog signaling pathway. Its mechanism of action translates to significant anti-proliferative and pro-apoptotic effects in preclinical models of Hh-dependent cancers. The data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the Hedgehog pathway with small molecule inhibitors like this compound. Further investigation into its selectivity and potential for clinical development is warranted.
References
MK-4101: A Technical Guide to a Potent Hedgehog Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MK-4101, a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This document details its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.
Executive Summary
This compound is a preclinical Smoothened (SMO) antagonist that has demonstrated robust anti-tumor activity in models of Hedgehog-driven cancers, particularly medulloblastoma and basal cell carcinoma.[1][2] By binding to the SMO receptor, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[1][2] This guide serves as a core resource for understanding the scientific foundation of this compound.
The Hedgehog Signaling Pathway and this compound's Mechanism of Action
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor alleviates the inhibition of Smoothened (SMO), a G-protein-coupled receptor. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.
This compound functions as a direct antagonist of the SMO receptor.[1] It competitively binds to SMO, preventing its conformational change and subsequent activation, even in the presence of an activated PTCH1 receptor or activating SMO mutations. This blockade of SMO effectively silences the downstream pathway, inhibiting the transcriptional activity of GLI proteins and suppressing the expression of their target genes.
References
MK-4101: A Technical Guide to a Novel Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4101 is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tissue homeostasis.[1][2][3][4] Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma (BCC).[3][4][5] this compound exerts its therapeutic effect by targeting Smoothened (SMO), a key transmembrane protein in the Hh cascade.[2][3][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex and tightly regulated cascade that, in the absence of an Hh ligand, is kept in an inactive state by the Patched (PTCH) receptor, which inhibits Smoothened (SMO). Upon binding of an Hh ligand (such as Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation.
This compound functions as a direct antagonist of SMO.[2][6] By binding to the SMO receptor, this compound prevents its activation, even in the presence of Hh ligands. This blockade of SMO activity effectively shuts down the entire downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription and subsequent inhibition of tumor growth and induction of apoptosis.[3][6]
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound as a Smoothened antagonist.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | IC50 Value | Reference |
| SMO Binding (Cyclopamine Displacement) | 293 cells expressing human SMO | 1.1 µM | [2][3][6] |
| Hedgehog Pathway Inhibition (Reporter Assay) | Engineered mouse cell line | 1.5 µM | [2][3][6] |
| Hedgehog Pathway Inhibition | KYSE180 esophageal cancer cells | 1 µM | [6] |
| Cell Proliferation | Medulloblastoma cells (from Ptch1+/- mice) | 0.3 µM | [6] |
Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Allograft Model
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | - | - | [3] |
| This compound | 40 mg/kg | Once daily (QD) | Significant | [3] |
| This compound | 80 mg/kg | Once daily (QD) | Significant | [3] |
| This compound | 80 mg/kg | Twice daily (BID) | Tumor Regression | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
SMO Binding Assay (Fluorescently-Labeled Cyclopamine Displacement)
This assay quantifies the ability of a test compound to displace a fluorescently labeled derivative of cyclopamine, a known SMO antagonist, from the SMO receptor.
Materials:
-
293 cells engineered to express recombinant human SMO.
-
Fluorescently-labeled cyclopamine derivative (e.g., BODIPY-cyclopamine).
-
This compound or other test compounds.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Cell Plating: Seed the SMO-expressing 293 cells into 96-well plates and culture until they reach a suitable confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Assay Reaction:
-
Wash the cells with assay buffer.
-
Add the diluted test compounds to the wells.
-
Add a fixed concentration of the fluorescently-labeled cyclopamine derivative to all wells.
-
Incubate the plate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
-
Washing: Wash the cells multiple times with cold assay buffer to remove unbound fluorescent ligand.
-
Detection: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: The reduction in fluorescence signal in the presence of the test compound indicates displacement of the fluorescent probe. The IC50 value, the concentration of the compound that displaces 50% of the fluorescent probe, is calculated by fitting the data to a dose-response curve.
Caption: Workflow for a fluorescent cyclopamine displacement assay.
Hedgehog Pathway Reporter Assay (Luciferase-Based)
This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.
Materials:
-
NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Sonic Hedgehog (SHH) conditioned medium or a purified SHH ligand.
-
This compound or other test compounds.
-
Cell culture medium and serum.
-
Dual-Luciferase® Reporter Assay System.
-
96-well opaque white microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cell line into 96-well opaque white plates and grow to confluency.
-
Serum Starvation: To reduce basal pathway activity, switch the cells to a low-serum medium for 24 hours.
-
Treatment:
-
Treat the cells with serial dilutions of this compound or control compounds for a short pre-incubation period (e.g., 1 hour).
-
Stimulate the Hedgehog pathway by adding SHH conditioned medium or a purified SHH ligand to the wells (except for the negative control wells).
-
Incubate for 24-48 hours.
-
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® kit.
-
Luminescence Measurement:
-
Transfer the cell lysate to a new opaque plate.
-
Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.
-
Add the Stop & Glo® Reagent (to quench the firefly reaction and initiate the Renilla luciferase reaction) and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The IC50 value is determined by plotting the normalized luciferase activity against the concentration of this compound and fitting the data to a dose-response curve.
Caption: Workflow for a dual-luciferase reporter assay.
In Vivo Efficacy Study in a Medulloblastoma Allograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse model of medulloblastoma.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Medulloblastoma cells (e.g., from Ptch1+/- mice).
-
This compound formulated for oral administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a known number of medulloblastoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses and schedule (e.g., 40 mg/kg QD, 80 mg/kg QD, 80 mg/kg BID).
-
Administer the vehicle control to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis (Optional):
-
A subset of tumors can be collected at various time points after the last dose to analyze the expression of Hh pathway target genes (e.g., Gli1) by qRT-PCR to confirm target engagement.
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the efficacy of this compound.
Logical Relationship of this compound's Mechanism of Action
The following diagram illustrates the logical flow of events from the binding of this compound to SMO to the ultimate therapeutic outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of MK-4101: A Potent Inhibitor of the Hedgehog Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-4101 is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical mediator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma. This compound exerts its anti-tumor activity by directly targeting Smoothened (SMO), a key transmembrane protein in the Hh pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.
Introduction
The Hedgehog signaling pathway is a crucial regulator of cell growth, differentiation, and tissue patterning during embryonic development. In adult tissues, its activity is normally suppressed. However, uncontrolled reactivation of this pathway has been identified as a key driver in the formation and progression of various cancers. The central transducer of the Hh signal is the G protein-coupled receptor-like protein Smoothened (SMO). In the absence of Hh ligands, the transmembrane receptor Patched (PTCH1) inhibits SMO activity. Binding of Hh ligands to PTCH1 alleviates this inhibition, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors, ultimately resulting in the expression of genes that promote cell proliferation and survival.
This compound emerged from a medicinal chemistry program aimed at developing inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). During safety profiling, embryonal toxicity reminiscent of that caused by mutations in the Hh pathway was observed, prompting a screen for Hh pathway inhibition. This led to the identification of this compound as a potent SMO antagonist.[1] This guide details the (proposed) synthesis of this compound and the key biological assays used to elucidate its mechanism of action and anti-cancer efficacy.
Synthesis of this compound
While a specific, publicly available, step-by-step synthesis of this compound has not been detailed in the scientific literature, a plausible synthetic route can be proposed based on established organic chemistry principles and the known synthesis of its constituent chemical moieties. The structure of this compound consists of three key fragments: a 3,5-disubstituted 1,2,4-oxadiazole, a bicyclo[2.2.2]octane linker, and a 4,5-disubstituted 1,2,4-triazole.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The central bicyclo[2.2.2]octane core can be functionalized with the 1,2,4-oxadiazole and a precursor to the 1,2,4-triazole. The final coupling step would likely involve the formation of the triazole ring or its attachment to the bicyclic core.
A key disconnection can be made at the amide bond that would form the 1,2,4-oxadiazole, leading back to an amidoxime and an activated carboxylic acid. Another key disconnection is at the linkage between the bicyclo[2.2.2]octane and the 1,2,4-triazole.
Proposed Synthetic Protocol
The following is a hypothetical, multi-step synthesis for this compound based on known chemical transformations.
Step 1: Synthesis of the 1,2,4-Oxadiazole Precursor
-
Amidoxime Formation: 3,3-Difluorocyclobutanecarbonitrile is reacted with hydroxylamine in the presence of a base such as sodium bicarbonate in a protic solvent like ethanol under reflux to yield 3,3-difluorocyclobutane-1-carboximidamide.[2][3]
-
Carboxylic Acid Activation: 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride, or activated with a peptide coupling reagent such as HATU or HOBt.[4][5]
-
O-Acylation and Cyclization: The activated carboxylic acid is reacted with the amidoxime from step 1 in an aprotic solvent like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The resulting O-acylamidoxime is then cyclized to the 3-(3,3-difluorocyclobutyl)-5-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole by heating.[6][7][8]
Step 2: Synthesis of the 1,2,4-Triazole Precursor
-
Amide Formation: 2-(Trifluoromethyl)benzoic acid is converted to its acid chloride and reacted with methylamine to form N-methyl-2-(trifluoromethyl)benzamide.
-
Thioamide Formation: The amide is treated with Lawesson's reagent to yield the corresponding thioamide.
-
Hydrazide Formation: The thioamide is reacted with hydrazine to form the corresponding hydrazonamide.
-
Triazole Ring Formation: The hydrazonamide is cyclized with a suitable one-carbon source, such as formic acid or triethyl orthoformate, to form 4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol. The thiol can then be converted to a leaving group (e.g., a halogen) via a Sandmeyer-type reaction.[9][10]
Step 3: Coupling and Final Product Formation
-
Hydrolysis: The methyl ester of the 1,2,4-oxadiazole precursor from Step 1 is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
Amide Coupling: The resulting carboxylic acid is coupled with an amino-functionalized bicyclo[2.2.2]octane linker using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This linker would have been prepared separately.
-
Final Coupling: The functionalized bicyclo[2.2.2]octane is then coupled to the pre-formed 1,2,4-triazole from Step 2. This could be achieved through a nucleophilic substitution if the triazole has a suitable leaving group, or through a cross-coupling reaction.
This proposed route is illustrative and would require optimization of reaction conditions and purification procedures.
Biological Activity and Mechanism of Action
This compound is a potent antagonist of the SMO receptor, a key component of the Hedgehog signaling pathway. Its mechanism of action has been elucidated through a series of in vitro and in vivo studies.
In Vitro Activity
The inhibitory activity of this compound on the Hedgehog pathway has been quantified in various cell-based assays.
| Assay Type | Cell Line | Endpoint | IC50 Value | Reference(s) |
| SMO Binding Assay | 293 cells expressing human SMO | Displacement of fluorescently-labeled cyclopamine | 1.1 µM | [11][12] |
| Gli-Luc Reporter Gene Assay | Engineered mouse cell line (Gli_Luc) | Inhibition of Hh signaling | 1.5 µM | [11] |
| Hh Signaling Inhibition | Human KYSE180 esophageal cancer cells | Inhibition of Hh signaling | 1 µM | [12] |
| Cell Proliferation | Medulloblastoma cells (from Ptch1-/+ mice) | Inhibition of proliferation | 0.3 µM | [12] |
Mechanism of Action
This compound's anti-tumor effects are a direct result of its inhibition of the Hedgehog signaling pathway. By binding to the SMO receptor, this compound prevents the downstream activation of GLI transcription factors. This leads to:
-
Inhibition of Proliferation: this compound demonstrates potent anti-proliferative effects in cancer cells with aberrant Hh pathway activation.[11]
-
Induction of Apoptosis: Treatment with this compound leads to extensive apoptosis in tumor cells.[11]
-
Cell Cycle Arrest: this compound causes cell cycle arrest in the G1 and G2 phases.[11] FACS analysis of medulloblastoma and basal cell carcinoma cells treated with 10 µM this compound for 72 hours showed a significant reduction in the S-phase population and an accumulation of cells in G1 and G2/M phases.[11]
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in preclinical mouse models of Hh-driven cancers.
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference(s) |
| Ptch1+/- mice | Medulloblastoma | 80 mg/kg, BID, oral, 35 days | Complete tumor elimination and prevention of relapse | [1] |
| Ptch1+/- mice | Basal Cell Carcinoma | Not specified | High efficacy | [11] |
| CD1 nude female mice | Not specified | 40 and 80 mg/kg, oral, 3.5 weeks | Tumor growth inhibition and regression at the highest dose | [12] |
This compound exhibits good oral bioavailability (F ≥ 87%) with low-to-moderate plasma clearance in mice and rats.[11]
Experimental Protocols
SMO Binding Assay (Fluorescently-Labeled Cyclopamine Displacement)
This assay measures the ability of a test compound to displace a fluorescently labeled cyclopamine derivative from the SMO receptor.
-
Cell Culture: 293 cells stably expressing recombinant human SMO are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in assay buffer.
-
Competition Binding: A fixed concentration of a fluorescently-labeled cyclopamine derivative is incubated with the cells in the presence of increasing concentrations of this compound.
-
Detection: After incubation, the fluorescence intensity is measured using a plate reader. A decrease in fluorescence indicates displacement of the labeled ligand by this compound.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Gli-Luc Reporter Gene Assay
This assay quantifies the activity of the Hh pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
-
Cell Line: An engineered mouse cell line containing a Gli-responsive luciferase reporter construct (Gli-Luc) is used.
-
Treatment: Cells are treated with an Hh pathway agonist (e.g., SAG) in the presence of varying concentrations of this compound.
-
Lysis and Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer and a luciferase assay reagent kit.
-
Data Analysis: The IC50 value is determined by the concentration of this compound that causes a 50% reduction in luciferase activity compared to the agonist-only control.
Cell Cycle Analysis by Flow Cytometry (FACS)
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation: Tumor cells (e.g., medulloblastoma or BCC) are seeded and treated with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 72 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.
Visualizations
Hedgehog Signaling Pathway and the Role of this compound
Caption: The Hedgehog signaling pathway with and without ligand, and the inhibitory action of this compound on SMO.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro characterization of this compound's biological activity.
Conclusion
This compound is a potent and selective inhibitor of the Hedgehog signaling pathway that demonstrates significant anti-tumor activity in preclinical models of Hh-driven cancers. Its mechanism of action, centered on the direct inhibition of the SMO receptor, leads to cell cycle arrest, induction of apoptosis, and a halt in tumor proliferation. The favorable pharmacokinetic profile of this compound, including its oral bioavailability, further underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers and drug development professionals working on targeted cancer therapies. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 6. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
MK-4101: A Technical Guide to its Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-4101 is a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is a known driver in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[4][5] This technical guide provides an in-depth overview of the effects of this compound on cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Visual diagrams are provided to illustrate the signaling pathway and experimental workflows.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound exerts its anti-proliferative effects by directly targeting the SMO receptor.[1][4] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor alleviates its inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of GLI transcription factors. Activated GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound functions by binding to SMO, preventing its activation even in the presence of Hh ligands.[1][4] This blockade of SMO leads to the downstream suppression of GLI transcription factors and the subsequent downregulation of their target genes, thereby inhibiting cell proliferation and inducing apoptosis in Hh-pathway-dependent tumors.[1][2]
Quantitative Data on Cell Proliferation and Pathway Inhibition
The inhibitory effects of this compound on cell proliferation and Hedgehog pathway signaling have been quantified across various cell lines and in vivo models.
| Parameter | Cell Line / Model | Value | Reference |
| IC50 (SMO Antagonism) | 293 cells expressing recombinant human SMO | 1.1 µM | [1] |
| IC50 (Hedgehog Pathway Inhibition) | Engineered mouse cell line (Gli_Luc reporter) | 1.5 µM | [2] |
| Human KYSE180 oesophageal cancer cells | 1 µM | [1][2] | |
| IC50 (Cell Proliferation) | Medulloblastoma cells from Ptch1-/+ mice | 0.3 µM | [1] |
| In Vivo Efficacy | CD1 nude female mice with tumor allografts | Tumor growth inhibition at 40 mg/kg; Tumor regression at 80 mg/kg | [1] |
Effects on the Cell Cycle
This compound treatment leads to significant alterations in the cell cycle distribution of cancer cells. In medulloblastoma and basal cell carcinoma cells, a 10 µM concentration of this compound for 60-72 hours resulted in:[1]
-
A pronounced increase in the G1 phase population.
-
A minor increase in the G2 phase population.
-
A nearly complete disappearance of the S phase subpopulation, indicating a strong cell cycle arrest.[1]
These changes are accompanied by a significant reduction in cyclin D1 protein levels and an accumulation of cyclin B1 protein.[1]
Experimental Protocols
SMO Binding Assay (Cyclopamine Displacement)
This assay is designed to determine the binding affinity of a compound to the SMO receptor.
Methodology:
-
Cell Culture: 293 cells engineered to express recombinant human SMO are cultured under standard conditions.
-
Incubation: The cells are incubated with a fluorescently-labeled derivative of cyclopamine, a known SMO antagonist.
-
Compound Addition: Varying concentrations of this compound are added to the cell cultures.
-
Measurement: The displacement of the fluorescent cyclopamine derivative from the SMO receptor by this compound is measured using a suitable fluorescence detection method.
-
Data Analysis: The concentration of this compound that displaces 50% of the fluorescent probe (IC50) is calculated to determine its binding affinity to SMO.[1]
Hedgehog Pathway Reporter Gene Assay
This assay quantifies the inhibitory effect of a compound on the Hh signaling pathway.
Methodology:
-
Cell Line: An engineered mouse cell line containing a luciferase reporter gene under the control of a Gli-responsive promoter (Gli_Luc) is used.[2]
-
Treatment: The cells are treated with a range of concentrations of this compound.
-
Stimulation: The Hedgehog pathway is activated, typically by adding a purified Hh ligand like Sonic Hedgehog (SHH).
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the luciferase activity, is determined.[2]
Cell Cycle Analysis
This protocol is used to assess the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Medulloblastoma or basal cell carcinoma cells are treated with this compound (e.g., 10 µM) for a specified duration (e.g., 60 or 72 hours).[1][2]
-
Cell Labeling: A nucleoside analog, such as EdU (5-ethynyl-2'-deoxyuridine), is added to the culture medium to be incorporated into newly synthesized DNA during the S phase.
-
Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow for the entry of detection reagents.
-
Staining: The incorporated EdU is detected via a click chemistry reaction with a fluorescent azide. Total DNA content is stained with a fluorescent dye like propidium iodide (PI) or DAPI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence intensity of the DNA dye allows for the discrimination of cells in G1, S, and G2/M phases based on their DNA content. EdU fluorescence identifies cells that were actively replicating their DNA.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified.
Conclusion
This compound demonstrates robust anti-proliferative activity in cancer cells with an aberrantly activated Hedgehog signaling pathway. Its mechanism of action as a SMO antagonist leads to potent inhibition of the Hh pathway, resulting in cell cycle arrest and the suppression of tumor growth. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on targeting the Hedgehog pathway in oncology.
References
Data Presentation: Quantitative Efficacy of MK-4101
An In-Depth Technical Guide to the In Vitro Studies of MK-4101
This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, a potent and selective antagonist of the Smoothened (SMO) receptor and an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] The aberrant activation of the Hh pathway is a known driver in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma (BCC).[4][5] this compound has demonstrated robust anti-tumor activity in preclinical models by inhibiting cancer cell proliferation and inducing apoptosis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes.
The inhibitory activity of this compound has been quantified across various cell-based and biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting the compound's potency against its target and its functional impact on the Hedgehog signaling pathway.
| Assay Type | Target/Pathway | Cell Line / System | IC50 Value (µM) | Reference |
| Binding Assay | SMO Receptor Binding | 293 cells expressing human SMO | 1.1 | [1][2][4] |
| Signaling Assay | Hedgehog Pathway | Engineered mouse cells (Gli_Luc) | 1.5 | [1][2][4] |
| Signaling Assay | Hedgehog Pathway | KYSE180 human oesophageal cancer cells | 1.0 | [1][2][3] |
| Proliferation Assay | Cell Proliferation | Medulloblastoma cells (from Ptch1-/+ mice) | 0.3 | [1] |
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound exerts its anti-tumor effects by directly targeting the Smoothened (SMO) receptor, a key transducer in the Hedgehog signaling cascade. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor alleviates PTCH1's inhibition of SMO. This allows SMO to translocate to the primary cilium and activate the GLI family of transcription factors, which then move to the nucleus to upregulate target genes responsible for cell proliferation and survival. This compound functions as a SMO antagonist, preventing this activation and thereby suppressing the downstream signaling cascade.[1][4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
MK-4101: A Technical Guide to its Mechanism of Action and Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4101 is a potent and orally bioavailable antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in the pathogenesis of several cancers, most notably medulloblastoma and basal cell carcinoma. This compound has demonstrated robust anti-tumor activity by inhibiting tumor cell proliferation and inducing extensive apoptosis.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, with a specific focus on its role in the induction of apoptosis. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for the cited research.
Core Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation.
This compound functions as a direct antagonist of the SMO receptor.[1] By binding to SMO, this compound prevents its activation, even in the presence of upstream signals that would normally activate the pathway. This blockade of SMO leads to the suppression of the downstream signaling cascade, preventing the activation of Gli transcription factors. The subsequent downregulation of Gli target genes, including those involved in cell cycle progression and survival, ultimately culminates in the inhibition of tumor growth and the induction of apoptosis.
Signaling Pathway Diagram
Caption: this compound inhibits the Hedgehog pathway leading to apoptosis.
Quantitative Data on this compound Activity
The anti-tumor efficacy of this compound has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.
In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| 293 cells expressing human SMO | Radioligand Binding Assay | IC50 | 1.1 µM | [1] |
| Engineered mouse cell line (Gli-Luc) | Reporter Gene Assay | IC50 | 1.5 µM | [1] |
| KYSE180 (esophageal cancer) | Reporter Gene Assay | IC50 | 1 µM | [1] |
| Medulloblastoma cells (from Ptch1+/- mice) | Proliferation Assay | IC50 | 0.3 µM | [1] |
In Vivo Efficacy of this compound in a Medulloblastoma Allograft Model
| Treatment Group | Dose | Tumor Growth Inhibition | Tumor Regression | Reference |
| This compound | 40 mg/kg (oral, daily) | Yes | - | [1] |
| This compound | 80 mg/kg (oral, daily) | Yes | Yes | [1] |
Induction of Apoptosis by this compound in Basal Cell Carcinoma (BCC) Allografts
| Treatment Group | Time Point | Parameter | Fold Change vs. Vehicle | P-value | Reference |
| This compound (80 mg/kg) | 12 hours | Cleaved Caspase-3 Positive Cells | ~3.5 | 0.0045 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the "Materials and Methods" section of the primary research publication by Ciapponi et al., 2016, supplemented with standard laboratory procedures.
Immunohistochemistry for Cleaved Caspase-3
Objective: To detect and quantify apoptotic cells in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
3% Hydrogen peroxide in methanol
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (e.g., Cell Signaling Technology, #9661)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
ABC reagent (Vectastain Elite ABC kit)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-cleaved caspase-3 antibody in blocking solution (e.g., 1:100 dilution).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification:
-
Images of stained sections are captured using a light microscope.
-
The percentage of cleaved caspase-3-positive cells is determined by counting at least 1,000 cells in multiple representative fields for each tumor.
Western Blot Analysis for Gli1 and Bcl-2
Objective: To determine the protein expression levels of the Hedgehog pathway effector Gli1 and the anti-apoptotic protein Bcl-2 in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., medulloblastoma or basal cell carcinoma cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Gli1, Rabbit anti-Bcl-2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-Gli1 or anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's anti-cancer effects.
Conclusion
This compound is a promising therapeutic agent that effectively targets the Hedgehog signaling pathway, leading to the induction of apoptosis and inhibition of tumor growth in preclinical models of medulloblastoma and basal cell carcinoma. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of SMO inhibitors for cancer therapy. Further investigation into the detailed molecular events downstream of Gli inhibition and the potential for combination therapies will be crucial for the clinical translation of this class of compounds.
References
Pharmacokinetics of MK-4101 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of MK-4101, a potent inhibitor of the Hedgehog signaling pathway, in mouse models. The information presented herein is compiled from preclinical studies and is intended to support further research and development of this compound.
Introduction
This compound is a small molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[2][3] this compound has demonstrated robust anti-tumor activity in preclinical models by inhibiting proliferation and inducing apoptosis in tumor cells.[1] Understanding the pharmacokinetic profile of this compound is critical for optimizing dosing strategies and predicting its therapeutic window in clinical settings. This document summarizes the available quantitative PK data, details the experimental methodologies used in these studies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound following oral administration in mice are summarized below. These data demonstrate that this compound exhibits good oral bioavailability.[1]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Plasma of C57bl/6 Mice Following Oral Gavage
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (F%) |
| 40 | 1,250 | 2 | 8,750 | 4.5 | ≥ 87 |
| 80 | 2,800 | 2 | 22,400 | 5.2 | ≥ 87 |
Data are presented as mean values.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound in mouse models.
Animal Models
-
Species: Mouse
-
Strain: C57bl/6 and CD1 nude female mice were utilized in the described studies.
-
Health Status: All animals were healthy and free of specific pathogens.
-
Housing: Mice were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum, except for a brief fasting period before oral administration.
Dosing and Administration
-
Formulation: For oral administration, this compound was formulated as a suspension in a vehicle consisting of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Route of Administration: Oral gavage was the route of administration for the pharmacokinetic studies.
-
Dose Levels: Single doses of 40 mg/kg and 80 mg/kg were administered.[1] For efficacy studies, doses of 40 mg/kg or 80 mg/kg once a day, and 80 mg/kg twice a day were used.[1]
Sample Collection and Analysis
-
Biological Matrix: Blood samples were collected for plasma analysis.
-
Collection Time Points: Blood samples were collected at serial time points post-dose, typically including 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Sample Processing: Blood was collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples were stored at -80°C until analysis.
-
Analytical Method: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters included:
-
Cmax (Maximum Plasma Concentration): The peak concentration observed.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax was reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
F% (Bioavailability): The fraction of the administered dose that reaches systemic circulation.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
The Hedgehog signaling pathway is crucial in embryonic development and tissue homeostasis. Its aberrant activation can lead to cancer. This compound acts by inhibiting the SMO receptor.
Caption: Mechanism of this compound in the Hedgehog signaling pathway.
Experimental Workflow: Pharmacokinetic Study in Mice
The following diagram illustrates the typical workflow for a pharmacokinetic study of an orally administered compound in a mouse model.
Caption: Experimental workflow for a mouse pharmacokinetic study.
Conclusion
This compound demonstrates favorable pharmacokinetic properties in mouse models, including good oral bioavailability. The data presented in this guide provide a solid foundation for the continued preclinical and clinical development of this compound as a potential therapeutic agent for Hedgehog-driven cancers. Further studies may be warranted to explore tissue distribution, metabolism, and excretion in more detail.
References
MK-4101 for medulloblastoma research
An In-Depth Technical Guide to MK-4101 for Medulloblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent and orally bioavailable antagonist of the Smoothened (SMO) receptor, for its application in medulloblastoma research. Medulloblastoma is the most prevalent malignant brain tumor in children, and the Sonic Hedgehog (SHH) subgroup, characterized by aberrant activation of the Hedgehog (Hh) signaling pathway, represents a key therapeutic target.[1][2][3] this compound has demonstrated significant preclinical activity against Hh-driven medulloblastoma, offering a promising avenue for investigation.[1][2][4][5]
Core Mechanism of Action
This compound functions as a direct inhibitor of the Hedgehog signaling pathway.[1][2] Its primary molecular target is the 7-transmembrane protein Smoothened (SMO), a key signal transducer in this cascade.[1][6] In canonical Hh signaling, the Patched1 (PTCH1) receptor tonically inhibits SMO. Upon binding of an Hh ligand, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI family transcription factors.
This compound directly binds to SMO, preventing its activation even in the presence of upstream signals. This leads to the suppression of downstream target genes, most notably Gli1, a hallmark of Hh pathway activity.[1][2] This inhibition of GLI-mediated transcription halts the proliferation and promotes the apoptosis of tumor cells dependent on this pathway.[1][2]
A significant advantage of this compound is its ability to maintain efficacy against certain mutations that confer resistance to first-generation SMO inhibitors like vismodegib.[1][6] For instance, this compound shows only a minor decrease in binding affinity for the SMO D477G mutant, a common resistance-conferring mutation.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in various assays and models. The data below is compiled from published studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell/System | Target | IC50 Value | Reference |
| Hh Signaling Inhibition | Gli_Luc Reporter Gene Assay | Hh Pathway | 1.5 µmol/L | [1] |
| Hh Signaling Inhibition | Human KYSE180 Cells | Hh Pathway | 1.0 µmol/L | [1] |
| Receptor Binding | 293 cells with human SMO | SMO | 1.1 µmol/L | [1] |
| Cell Proliferation | Ptch1-/- Medulloblastoma Cells | Cell Growth | 0.3 µmol/L | [7] |
Table 2: In Vivo Efficacy in Ptch1+/- Medulloblastoma Allograft Models
| Parameter | Initial Tumor Size | Dosage | Duration | Outcome | Reference |
| Tumor Inhibition | 200 mm³ | 80 mg/kg BID | 35 Days | Durable tumor inhibition | [5][8] |
| Tumor Regression | 1,000 mm³ | 80 mg/kg BID | 28 Days | Significant tumor regression | [5][8] |
| Tumor Mass Reduction | Not specified | 80 mg/kg (2 doses) | 24 Hours | 46.5% reduction in tumor mass (P=0.002) | [5][8] |
| Gene Expression | Not specified | 80 mg/kg BID | 24 Hours | Maximum downregulation of Gli1 mRNA | [1] |
Table 3: Efficacy in Primary Ptch1+/- Medulloblastoma Mouse Models
| Parameter | Treatment Group | Control Group | Dosage (Treatment) | Outcome | Reference |
| Mouse Survival | Significantly Increased | Baseline | 80 mg/kg BID | P = 0.0002 | [5] |
| Medulloblastoma Incidence | 0/24 (0%) | 13/23 (56.5%) | 80 mg/kg BID | Complete lack of tumors (P < 0.0001) | [1][5] |
Table 4: this compound Activity Against Vismodegib-Resistant SMO Mutant
| Compound | SMO Wild-Type (Binding Affinity) | SMO D477G Mutant (Binding Affinity) | Fold Shift in Affinity | Reference |
| Vismodegib | Baseline | 100-fold loss | 100x | [1] |
| This compound | Baseline | 15-fold decrease | 15x | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on the preclinical studies of this compound.
Animal Models and Drug Administration
-
Model: Neonatally irradiated Ptch1+/- mice are used as a highly penetrant model for Hh-dependent medulloblastoma.[1]
-
Allograft Studies: Primary medulloblastoma tumors from Ptch1+/- mice are explanted and subcutaneously transplanted into recipient mice. Treatment is typically initiated when tumors reach a specified volume (e.g., 200 mm³).[5][8]
-
Primary Tumor Studies: Ptch1+/- mice are irradiated at postnatal day 1 to induce tumor formation. Treatment with this compound (e.g., at 8 weeks of age) is used to assess prevention of tumor development and impact on survival.[1]
-
Drug Formulation & Dosing: this compound is formulated for oral administration. A common effective dose regimen in mice is 80 mg/kg administered twice daily (BID).[1][5][8]
Efficacy and Pharmacodynamic Assessments
-
Tumor Growth Measurement: Tumor volume is monitored regularly using calipers, calculated with the formula: (length × width²) / 2.
-
Gene Expression Analysis (qRT-PCR):
-
Tumors are explanted at specified time points post-treatment (e.g., 24 hours).
-
RNA is extracted using standard methods (e.g., TRIzol reagent).
-
cDNA is synthesized via reverse transcription.
-
Quantitative real-time PCR is performed using primers specific for target genes like Gli1 and a housekeeping gene for normalization.
-
Results are analyzed to determine the fold-change in mRNA expression relative to vehicle-treated controls.[1]
-
-
Immunohistochemistry (IHC) for Apoptosis:
-
Tumor tissues are fixed in formalin and embedded in paraffin.
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., using citrate buffer).
-
Sections are incubated with a primary antibody against cleaved caspase-3.
-
A secondary antibody conjugated to a detection system (e.g., HRP) is applied.
-
The signal is developed with a chromogen (e.g., DAB), and sections are counterstained.
-
The percentage of positive-staining cells is quantified across multiple high-power fields.[8]
-
Interacting Signaling Pathways and Combination Therapy
Gene expression profiling of tumors treated with this compound revealed that its effects extend beyond direct Hh pathway targets.
-
Crosstalk with IGF and Wnt Pathways: Studies have shown that members of the Insulin-like Growth Factor (IGF) and Wnt signaling pathways are among the most significantly deregulated genes following this compound treatment.[1][2] This suggests a crucial interplay between the Hh, IGF, and Wnt pathways in driving Hh-dependent tumorigenesis. This crosstalk may present opportunities for combination therapies.[1][2]
-
Potential for Combination Therapy: The development of resistance to SMO inhibitors is a significant clinical challenge.[8] This resistance can arise from mutations downstream of SMO or through the activation of parallel signaling pathways. The data suggests that combining SMO inhibitors like this compound with inhibitors of the PI3K/MEK or Wnt pathways could be a strategy to enhance efficacy and overcome resistance.[5][8]
Conclusion and Future Directions
This compound is a potent, orally active SMO antagonist with robust preclinical activity in Hh-driven medulloblastoma models. Its ability to induce tumor regression, prevent tumor formation, and maintain activity against resistance-associated mutations makes it a compelling candidate for further investigation.[1][5] The elucidation of its impact on interconnected signaling pathways like Wnt and IGF opens new avenues for rational combination therapies aimed at improving patient outcomes and overcoming drug resistance.[1][2] Future research should focus on clinical trials to determine its safety and efficacy in patients, as well as preclinical studies exploring optimal combination strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Targeted Therapies: Time for a Paradigm Shift in Medulloblastoma Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MK-4101: A Potent Hedgehog Pathway Inhibitor for Basal Cell Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Basal cell carcinoma (BCC) is the most prevalent form of human cancer, with its pathogenesis being heavily reliant on aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2][3] MK-4101 has emerged as a potent, orally bioavailable small molecule antagonist of the Smoothened (SMO) receptor, a critical transducer of the Hh signal.[4][5] Preclinical investigations have demonstrated its significant anti-tumor activity in BCC models, positioning it as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Introduction to Basal Cell Carcinoma and the Hedgehog Pathway
Basal cell carcinoma is a slow-growing, locally invasive skin cancer that rarely metastasizes.[1][3] The vast majority of BCCs are driven by mutations that lead to constitutive activation of the Hedgehog signaling pathway.[2] This pathway plays a crucial role in embryonic development and tissue homeostasis. In the canonical "off-state," the transmembrane receptor Patched (PTCH1) inhibits the G protein-coupled receptor Smoothened (SMO).[6][7] Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[4][6] In BCC, loss-of-function mutations in PTCH1 or activating mutations in SMO lead to ligand-independent activation of the pathway and uncontrolled cell growth.[3]
This compound: Mechanism of Action
This compound is a novel antagonist of the SMO receptor.[4][5] It exerts its therapeutic effect by directly binding to SMO, thereby preventing the downstream activation of GLI transcription factors and inhibiting the Hh signaling cascade.[4][5] Gene expression analyses have confirmed that this compound's primary mechanism of action is the targeting of the Hh pathway in tumor cells, with the most significant inhibitory effect observed on Gli1, a direct transcriptional target and reliable indicator of pathway activity.[4] Furthermore, studies have indicated that this compound can effectively inhibit a vismodegib-resistant SMO mutant (D477G), suggesting its potential utility in cases of acquired resistance to first-generation SMO inhibitors.[8]
Signaling Pathway Diagram
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The quantitative data from these experiments are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Endpoint | IC50 (µM) | Reference |
| Hedgehog Signaling Inhibition | Engineered mouse cell line | Reporter gene assay | 1.5 | [5] |
| Hedgehog Signaling Inhibition | Human KYSE180 esophageal cancer cells | Reporter gene assay | 1.0 | [5] |
| SMO Binding | 293 cells expressing human SMO | Fluorescent cyclopamine displacement | 1.1 | [5] |
| Cell Proliferation | Medulloblastoma cells (from Ptch1+/- mice) | Proliferation assay | 0.3 | [5] |
Table 2: In Vivo Efficacy of this compound in Ptch1+/- Mouse Models
| Model Type | Treatment | Duration | Key Findings | Reference |
| Medulloblastoma Allograft | 80 mg/kg this compound (twice daily) | 35 days | Complete tumor inhibition and prevention of relapse. | [4] |
| Medulloblastoma Allograft | 40 mg/kg and 80 mg/kg this compound | Not specified | Dose-dependent tumor growth inhibition. | [5] |
| Primary Medulloblastoma | 80 mg/kg this compound | Not specified | Significantly increased mouse survival rates. | [4] |
| BCC Allograft | Not specified | Not specified | Growth inhibition of BCC allografts. | [9] |
| Primary BCC-like lesions | Not specified | Not specified | 33% decrease in the number of precursor lesions and a 34.8% reduction in size. | [9] |
| Primary BCC tumors | Not specified | Not specified | Growth inhibition of established primary BCC tumors. | [9] |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
Animal Models
A crucial model for evaluating Hh-dependent tumors is the neonatally irradiated Ptch1+/- mouse model.[4] These mice carry a heterozygous loss-of-function mutation in the Ptch1 gene, predisposing them to the development of medulloblastoma and BCC, thus mimicking the genetic basis of these cancers in humans.[4]
In Vitro Assays
-
Hedgehog Signaling Assay: An engineered mouse cell line containing a Gli-responsive luciferase reporter was used to quantify the inhibition of the Hh pathway. Cells were treated with varying concentrations of this compound, and the resulting luminescence was measured to determine the IC50 value.[5]
-
SMO Binding Assay: A competitive binding assay was performed using 293 cells engineered to express human SMO. The displacement of a fluorescently-labeled cyclopamine derivative by this compound was measured to determine its binding affinity for the SMO receptor.[5]
-
Cell Proliferation Assay: Medulloblastoma cells derived from Ptch1+/- mice were cultured and treated with this compound. Cell viability was assessed at various time points to determine the effect on proliferation and calculate the IC50.[5]
-
Cell Cycle Analysis: Medulloblastoma or BCC cells were treated with 10 µM this compound for 60-72 hours. The cells were then fixed, stained with a DNA-intercalating dye, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[5]
In Vivo Efficacy Studies
-
Allograft Tumor Models: Medulloblastoma or BCC tumors from Ptch1+/- mice were surgically excised and transplanted subcutaneously into recipient mice. Once tumors reached a specified volume (e.g., 200 mm³), mice were randomized into treatment and vehicle control groups. This compound was administered orally, typically twice a day. Tumor volume was measured regularly to assess treatment efficacy.[4]
-
Primary Tumor Studies: Ptch1+/- mice were treated with this compound to evaluate its effect on the development and growth of primary medulloblastoma and BCC. Mouse survival rates and tumor burden were monitored.[4]
-
Pharmacodynamic Assessments: To confirm target engagement in vivo, tumor samples were collected from treated animals. Quantitative real-time PCR was performed to measure the mRNA levels of Gli1. Immunohistochemical staining was used to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).[9]
Experimental Workflow Diagram
References
- 1. Basal Cell Carcinoma: Pathogenesis, Epidemiology, Clinical Features, Diagnosis, Histopathology, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Basal Cell Carcinoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A PKA Inhibitor Motif within SMOOTHENED Controls Hedgehog Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Target of MK-4101: A Technical Guide to its Identification and Validation as a Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the identification and validation of the molecular target of MK-4101, a potent inhibitor of the Hedgehog signaling pathway. Through a comprehensive review of preclinical data, this document elucidates the experimental methodologies employed to confirm Smoothened (SMO) as the direct target of this compound and quantifies its inhibitory activity.
Executive Summary
This compound is a small molecule inhibitor that has demonstrated robust anti-tumor activity by suppressing the Hedgehog (Hh) signaling pathway.[1][2][3] This pathway plays a critical role in embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. This guide will walk through the key experiments that have definitively identified and validated Smoothened (SMO), a G-protein-coupled receptor essential for Hh signal transduction, as the molecular target of this compound. The data presented herein underscores the compound's potential as a targeted therapeutic agent.
Target Identification: Pinpointing Smoothened
The initial hypothesis for this compound's mechanism of action centered on the Hedgehog pathway due to the phenotypic effects observed in preclinical models, which resembled those of known Hh signaling inhibitors. The key evidence pointing to SMO as the direct target came from a series of binding and functional assays.
Competitive Binding Assays
A foundational experiment in identifying the direct target of this compound was a competitive displacement assay. This experiment aimed to determine if this compound could compete with a known SMO-binding molecule.
Experimental Protocol: Fluorescently-Labeled Cyclopamine Displacement Assay
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells engineered to express recombinant human SMO were cultured to ~80% confluency.
-
Compound Incubation: The cells were incubated with a fluorescently-labeled derivative of cyclopamine, a well-characterized SMO antagonist, in the presence of varying concentrations of this compound.
-
Fluorescence Measurement: After an incubation period to allow for binding equilibrium, the fluorescence intensity was measured using a plate reader. A decrease in fluorescence indicates displacement of the labeled cyclopamine by this compound.
-
Data Analysis: The concentration of this compound that displaces 50% of the fluorescently-labeled cyclopamine (IC50) was calculated.
This assay demonstrated that this compound displaces a fluorescently-labeled cyclopamine derivative from cells expressing recombinant human SMO, implying that the compound binds to SMO.[2]
Target Validation: Functional Inhibition of the Hedgehog Pathway
Following the identification of SMO as a direct binding partner, the next crucial step was to validate that this interaction translates into functional inhibition of the Hedgehog signaling pathway. This was achieved through a combination of in vitro reporter gene assays and analysis of downstream target gene expression.
Hedgehog Signaling Pathway Inhibition
A widely used method to assess the activity of the Hh pathway is to measure the transcriptional activity of Gli, a downstream transcription factor.
Experimental Protocol: Gli-Luciferase Reporter Gene Assay
-
Cell Line: An engineered mouse cell line (e.g., Shh-LIGHT2) containing a Gli-responsive firefly luciferase reporter construct was utilized.
-
Treatment: Cells were treated with a Hedgehog pathway agonist (e.g., Shh ligand or a small molecule agonist like SAG) to stimulate the pathway, in the presence of varying concentrations of this compound.
-
Lysis and Luciferase Measurement: After a defined incubation period, the cells were lysed, and luciferase activity was measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced luciferase activity, was determined.
Downregulation of Hh Target Genes
To confirm pathway inhibition in a more physiologically relevant context, the effect of this compound on the expression of endogenous Hh target genes, such as Gli1 and Ptch1, was examined.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gli1 Expression
-
Cell Culture and Treatment: Cancer cell lines with active Hh signaling (e.g., medulloblastoma or basal cell carcinoma cells) were treated with various concentrations of this compound for a specified duration.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The expression level of Gli1 mRNA was quantified using qRT-PCR with specific primers. A housekeeping gene (e.g., GAPDH) was used for normalization.
-
Data Analysis: The relative fold change in Gli1 mRNA expression following this compound treatment was calculated.
Treatment with this compound resulted in a dose-dependent downregulation of Gli1 mRNA, confirming its inhibitory effect on the Hedgehog signaling pathway.[2]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified across various assays and cell lines, providing a clear picture of its inhibitory capabilities.
| Assay Type | Cell Line/System | Target | IC50 Value | Reference |
| Fluorescent Cyclopamine Displacement | 293 cells expressing human SMO | SMO | 1.1 µM | [1][2] |
| Gli-Luciferase Reporter Gene Assay | Engineered mouse cell line (Gli_Luc) | Hedgehog Pathway | 1.5 µM | [1] |
| Hedgehog Signaling Inhibition | Human KYSE180 esophageal cancer cells | Hedgehog Pathway | 1 µM | [1][2] |
| Cell Proliferation Inhibition | Medulloblastoma cells from Ptch1+/- mice | Cell Proliferation | 0.3 µM | [2] |
Cellular Consequences of SMO Inhibition by this compound
The inhibition of the Hedgehog pathway by this compound leads to significant cellular effects, primarily the inhibition of cell proliferation and the induction of apoptosis.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in cancer cells.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Basal cell carcinoma (BCC) or medulloblastoma cells were treated with this compound (e.g., 10 μM) for 72 hours.
-
EdU Incorporation: To assess DNA synthesis, cells were pulsed with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine.
-
Staining: Cells were fixed, permeabilized, and the incorporated EdU was detected using a fluorescent azide. DNA was counterstained with a dye like propidium iodide (PI) or DAPI.
-
Flow Cytometry: The cell cycle distribution was analyzed by flow cytometry, quantifying the percentage of cells in G1, S, and G2/M phases.
Treatment with this compound leads to an arrest of cells in the G1 and G2 phases of the cell cycle.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Experimental workflow for the identification and validation of this compound's target.
Conclusion
The collective evidence from competitive binding assays, functional reporter assays, and analysis of downstream gene expression provides a clear and compelling validation of Smoothened as the direct molecular target of this compound. The compound's ability to potently inhibit SMO function leads to the suppression of the Hedgehog signaling pathway, resulting in cell cycle arrest and anti-proliferative effects in cancer cells. This technical guide summarizes the pivotal experiments that form the basis of our understanding of this compound's mechanism of action, solidifying its position as a promising candidate for targeted cancer therapy.
References
Unraveling the Molecular Landscape of MK-4101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to MK-4101, a potent and orally bioavailable inhibitor of the Hedgehog (Hh) signaling pathway. The information is curated for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
| Property | Value | Reference |
| Molecular Formula | C24H24F5N5O | [1][2][3] |
| Molecular Weight | 493.47 g/mol | [4][5] |
| CAS Number | 935273-79-3 | [2][4] |
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound exerts its biological effects by directly inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[4][5][6][7] In a canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor alleviates its inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors. Aberrant activation of this pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma.[6][7][8]
This compound functions as a SMO antagonist, effectively blocking the signaling cascade initiated by SMO activation.[5][7] This inhibition prevents the downstream activation of GLI transcription factors, leading to the downregulation of Hh target genes, such as Gli1.[5][6] The ultimate cellular consequences of this compound treatment in cancer cells are the inhibition of proliferation, induction of apoptosis, and cell cycle arrest.[4][5][6]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro assays.
| Assay Type | Cell Line/System | IC50 Value | Reference |
| Hedgehog Signaling Reporter Gene Assay | Engineered mouse cell line (Gli_Luc) | 1.5 µM | [4] |
| Hedgehog Signaling Inhibition | Human KYSE180 oesophageal cancer cells | 1 µM | [4][5] |
| SMO Binding (Displacement Assay) | 293 cells expressing recombinant human SMO | 1.1 µM | [4][5] |
| Cell Proliferation | Medulloblastoma cells from Ptch1+/- mice | 0.3 µM | [5] |
Experimental Protocols
In Vitro Hedgehog Signaling Assay (Reporter Gene Assay)
A common method to assess the inhibition of the Hedgehog pathway involves a reporter gene assay.
Methodology:
-
Cell Culture: An engineered mouse cell line, such as one containing a Gli-responsive luciferase reporter construct (Gli_Luc), is cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Following treatment, the cells are incubated to allow for an effect on the signaling pathway and subsequent reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The resulting data is analyzed to determine the concentration of this compound that causes a 50% inhibition of the reporter signal (IC50).
In Vivo Studies in Mouse Models
This compound has demonstrated significant anti-tumor activity in preclinical animal models.
Methodology:
-
Animal Model: Neonatally irradiated Ptch1+/- mice, which develop medulloblastoma and basal cell carcinoma, are often used as a model for Hh-driven cancers.[6][7][8]
-
Drug Administration: this compound is administered orally.[6] Pharmacokinetic studies have shown good bioavailability (F ≥ 87%) in mice and rats.[6]
-
Dosing Regimen: Effective dose regimens in studies have included 40 mg/kg and 80 mg/kg.[5]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are often excised for further analysis, such as measuring the mRNA levels of Hh pathway target genes like Gli1 to confirm target engagement.[5]
Conclusion
This compound is a well-characterized small molecule inhibitor of the Hedgehog signaling pathway with potent anti-tumor activity in preclinical models of Hh-driven cancers. Its direct targeting of the SMO receptor and favorable pharmacokinetic profile make it a valuable tool for cancer research and a potential therapeutic candidate. The data and protocols summarized in this guide provide a solid foundation for further investigation and development of this compound.
References
- 1. adooq.com [adooq.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. MK4101 supplier | CAS No: 935273-79-3 | AOBIOUS [aobious.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of MK-4101: A Potent Hedgehog Pathway Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for MK-4101, a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Mechanism of Action
This compound exerts its anti-tumor activity by directly targeting and inhibiting Smoothened (SMO), a critical G-protein coupled receptor in the Hedgehog signaling cascade.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor Patched (PTCH1) alleviates the inhibition of SMO. The subsequent activation of SMO leads to a signaling cascade culminating in the activation and nuclear translocation of Gli transcription factors, which drive the expression of genes involved in cell proliferation, survival, and differentiation.[3] By binding to SMO, this compound prevents this activation, effectively blocking downstream signaling and inhibiting the growth of Hh-dependent tumors.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound, demonstrating its potency and efficacy in both in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Endpoint | IC50 Value | Reference |
| Hedgehog Signaling Inhibition | Engineered mouse cell line (Gli_Luc) | Reporter Gene Assay | 1.5 µM | [1][2] |
| Hedgehog Signaling Inhibition | Human KYSE180 esophageal cancer cells | 1 µM | [1][2] | |
| SMO Binding | 293 cells expressing recombinant human SMO | Fluorescently-labeled cyclopamine displacement | 1.1 µM | [1][2] |
| Cell Proliferation | Medulloblastoma cells from Ptch1+/- mice | 0.3 µM | [2] |
Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Allograft Model
| Treatment Group (Oral Administration) | Duration | Outcome | Reference |
| 40 mg/kg | 3.5 weeks | Tumor growth inhibition | [2] |
| 80 mg/kg | 3.5 weeks | Tumor growth inhibition and regression | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Bioavailability (F) | Plasma Clearance | Brain AUC/Plasma AUC Ratio | Reference |
| Mice | ≥ 87% | Low-to-moderate | 0.6 | [3] |
| Rats | ≥ 87% | Low-to-moderate | Not Reported | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Hedgehog Signaling Reporter Gene Assay
-
Principle: This assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene (e.g., Luciferase) under the control of a Gli-responsive promoter. Inhibition of the pathway by a compound like this compound leads to a decrease in reporter gene expression.
-
Protocol Outline:
-
An engineered mouse cell line (Gli_Luc) containing a Gli-responsive luciferase reporter construct is used.[1]
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with varying concentrations of this compound.
-
The Hedgehog pathway is stimulated, typically by the addition of a SMO agonist or by using cells with a constitutively active pathway.
-
After an appropriate incubation period, cells are lysed.
-
Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity.
-
SMO Binding Assay (Cyclopamine Displacement)
-
Principle: This competitive binding assay determines the ability of a test compound to displace a known fluorescently-labeled SMO ligand (e.g., a cyclopamine derivative) from the SMO receptor. A reduction in fluorescence indicates that the test compound is binding to SMO.[1][2]
-
Protocol Outline:
-
293 cells are engineered to express recombinant human SMO.[1]
-
Cell membranes expressing SMO are prepared.
-
The membranes are incubated with a fixed concentration of a fluorescently-labeled cyclopamine derivative.
-
Varying concentrations of this compound are added to the incubation mixture.
-
The mixture is allowed to reach binding equilibrium.
-
The amount of bound fluorescent ligand is measured using an appropriate detection method (e.g., fluorescence polarization or filtration-based assays).
-
The IC50 value is determined as the concentration of this compound that displaces 50% of the fluorescently-labeled cyclopamine.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M). This compound was shown to induce cell cycle arrest.[1][2] The incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, is used to identify cells in the S phase (DNA synthesis).
-
Protocol Outline:
-
Basal cell carcinoma (BCC) or medulloblastoma cells are seeded and treated with this compound (e.g., 10 µM) for a specified duration (e.g., 72 hours).[1][2]
-
Towards the end of the treatment period, cells are pulsed with EdU for a short duration to label cells undergoing DNA replication.
-
Cells are harvested, fixed, and permeabilized.
-
A "click" chemistry reaction is performed to attach a fluorescent azide to the alkyne group of the incorporated EdU.
-
Total DNA is stained with a fluorescent dye such as Propidium Iodide (PI) or DAPI.
-
The fluorescence of individual cells is measured using a flow cytometer.
-
The data is analyzed to quantify the percentage of cells in G1, S, and G2/M phases based on their DNA content and EdU signal.
-
In Vivo Tumor Growth Inhibition Studies
-
Principle: These studies assess the anti-tumor efficacy of this compound in a living organism, typically using mouse models with Hh-driven tumors.
-
Protocol Outline:
-
An appropriate animal model is selected, such as Ptch1+/- mice which spontaneously develop medulloblastoma and basal cell carcinoma, or nude mice with transplanted medulloblastoma allografts.[2][3]
-
Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups.
-
This compound is administered orally at different dose levels (e.g., 40 and 80 mg/kg) and schedules.[2]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, and tissues may be collected for further analysis, such as pharmacodynamic marker assessment (e.g., Gli1 mRNA levels) or immunohistochemistry.[2]
-
The efficacy of this compound is evaluated by comparing the tumor growth in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the mechanism of action of this compound and the general experimental workflows.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
- 1. Cancer Histology Core [pathbio.med.upenn.edu]
- 2. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. EdU cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 4. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Initial Preclinical Safety Profile of MK-4101: A Technical Overview
Introduction
MK-4101 is a potent, orally bioavailable, small molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, including medulloblastoma and basal cell carcinoma.[1][3] This technical guide provides a summary of the initial preclinical safety and pharmacological profile of this compound based on the available scientific literature. The data presented herein is derived from in vitro and in vivo animal studies aimed at elucidating the compound's mechanism of action and anti-tumor efficacy. No clinical trial safety data for this compound has been publicly reported.
Pharmacological Profile
This compound exerts its biological activity through direct inhibition of the SMO receptor.[1][4] This interaction blocks the downstream signaling cascade that leads to the activation of GLI transcription factors, which are responsible for the expression of Hh target genes involved in cell proliferation and survival.
Table 1: In Vitro Potency of this compound
| Assay System | Target | Endpoint | IC50 Value |
| Engineered mouse cell line | Hedgehog Signaling | Luciferase Reporter Assay | 1.5 µM[4] |
| Human KYSE180 esophageal cancer cells | Hedgehog Signaling | - | 1 µM[2] |
| 293 cells expressing recombinant human SMO | SMO Receptor Binding | Fluorescently-labeled cyclopamine displacement | 1.1 µM[2][4] |
| Medulloblastoma cells (from Ptch1+/- mice) | Cell Proliferation | - | 0.3 µM[2] |
Preclinical In Vivo Studies
Preclinical studies in mouse models of medulloblastoma and basal cell carcinoma have demonstrated the anti-tumor activity of this compound. These studies provide some initial insights into the in vivo effects of the compound.
Experimental Protocol: In Vivo Efficacy and Safety Assessment in a Murine Medulloblastoma Model
-
Animal Model: Neonatally irradiated Ptch1+/- mice, which develop Hh-dependent medulloblastoma and basal cell carcinoma.[1]
-
Treatment Regimen: Oral administration of this compound. In one study, doses of 40 mg/kg and 80 mg/kg were used for 3.5 weeks.[2] Another study reported a dose of 80 mg/kg twice daily (BID) for 35 days.[1][4]
-
Efficacy Endpoints: Tumor growth inhibition, tumor regression, and downregulation of Gli1 mRNA (a downstream target of Hh signaling).[1][2]
-
Safety Monitoring: Percentage change in body weight was monitored as a general indicator of toxicity.[1]
Table 2: Summary of In Vivo Preclinical Findings for this compound
| Animal Model | Dosage | Duration | Key Efficacy Findings | Safety/Tolerability Observations |
| CD1 nude female mice with medulloblastoma allografts | 40 mg/kg and 80 mg/kg (oral) | 3.5 weeks | Dose-dependent tumor growth inhibition. Tumor regression at 80 mg/kg. Dose-dependent downregulation of Gli1 mRNA.[2] | Not explicitly reported. |
| Ptch1+/- mice with primary medulloblastoma | 80 mg/kg BID (oral) | 35 days | Complete elimination of medulloblastoma. Prevention of tumor relapse after three months from treatment termination.[1][4] | No significant change in body weight was reported, suggesting general tolerability at the efficacious dose.[1] |
Mechanism of Action and Signaling Pathway
This compound targets the Hedgehog signaling pathway by inhibiting the SMO receptor. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.
Cellular Effects
In vitro studies on medulloblastoma and basal cell carcinoma cells have shown that this compound treatment leads to cell cycle arrest.[2] Specifically, treatment with 10 µM of this compound for 60-72 hours resulted in a significant reduction of the S phase subpopulation, an increase in the G1 population, and a minor increase in the G2 population.[2] This was accompanied by a reduction in cyclin D1 protein levels and an accumulation of cyclin B1 protein.[2]
Discussion and Future Directions
The initial preclinical data for this compound demonstrates potent inhibition of the Hedgehog signaling pathway and significant anti-tumor activity in relevant animal models. The reported in vivo studies did not indicate any overt toxicity, such as significant weight loss, at therapeutically effective doses. However, this information is limited and does not constitute a comprehensive safety evaluation.
A thorough preclinical safety and toxicology program would be required to support any potential clinical development. This would typically include:
-
In vitro safety pharmacology: Assessment of effects on key physiological systems (e.g., cardiovascular, central nervous system, respiratory).
-
Genotoxicity studies: Evaluation of the potential for DNA damage.
-
Repeated-dose toxicity studies in animals: To identify potential target organs for toxicity and establish a no-observed-adverse-effect-level (NOAEL).
-
Developmental and reproductive toxicology (DART) studies: Given that this compound was originally identified as a compound causing embryonal toxicity similar to that seen with mutations in the Hh pathway, this would be a critical area of investigation.[1][4]
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MK-4101
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of MK-4101, a potent Smoothened (SMO) antagonist, and subsequent analysis of its pharmacodynamic effects. The provided information is intended for preclinical research in murine models of Hedgehog (Hh) pathway-dependent cancers, such as medulloblastoma and basal cell carcinoma.
Overview of this compound
This compound is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] By antagonizing SMO, this compound effectively downregulates the expression of downstream target genes, such as Gli1, leading to the inhibition of tumor growth and induction of apoptosis in Hh-driven cancer models.
In Vivo Dosage and Administration
This compound is orally bioavailable and has demonstrated significant anti-tumor efficacy in preclinical mouse models. The selection of a specific dosage and administration schedule is critical for achieving the desired therapeutic effect.
Recommended Dosages
The following table summarizes the recommended oral dosages for this compound in mice, based on published preclinical studies.
| Tumor Model | Mouse Strain | Dosage | Administration Frequency | Key Findings |
| Medulloblastoma | CD1 Nude | 40 mg/kg | Once Daily (QD) | Tumor growth inhibition. |
| Medulloblastoma | CD1 Nude | 80 mg/kg | Once Daily (QD) | Maximum tumor growth inhibition and regression. Dose-dependent downregulation of Gli1 mRNA. |
| Medulloblastoma | Ptch1+/- | 80 mg/kg | Twice Daily (BID) | Complete tumor elimination and prevention of relapse. |
| Basal Cell Carcinoma | CD1 Nude | 80 mg/kg | Once Daily (QD) | Tumor regression. |
Preparation of Oral Formulation
A critical aspect of in vivo studies is the appropriate formulation of the therapeutic agent to ensure consistent and reproducible administration. As this compound is a hydrophobic molecule, a suspension vehicle is recommended for oral gavage.
Exemplary Vehicle Formulation (based on common practice for oral administration of poorly soluble inhibitors in preclinical studies):
-
0.5% (w/v) Methylcellulose: A commonly used suspending agent to ensure uniform distribution of the compound.
-
0.2% (v/v) Tween 80: A surfactant that aids in wetting the compound and preventing aggregation.
-
Sterile Water: The diluent for the formulation.
Protocol for Vehicle Preparation (10 mL):
-
Weigh 50 mg of methylcellulose and add it to approximately 5 mL of hot sterile water (60-80°C).
-
Stir vigorously until the methylcellulose is fully dispersed.
-
Cool the solution in an ice bath while stirring to facilitate complete dissolution.
-
Add 20 µL of Tween 80 to the cooled solution.
-
Bring the final volume to 10 mL with cold sterile water and mix thoroughly.
-
Store the vehicle at 4°C.
Protocol for this compound Suspension Preparation (for a 10 mg/mL stock):
-
Calculate the required amount of this compound for the desired number of animals and doses.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile tube, add a small volume of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
Prepare the suspension fresh on the day of dosing.
Oral Gavage Administration Protocol
-
Animal Handling: Acclimatize the mice to handling and the oral gavage procedure for several days prior to the start of the experiment to minimize stress.
-
Dosage Calculation: Calculate the volume of the this compound suspension to be administered to each mouse based on its body weight. A typical administration volume for mice is 5-10 mL/kg.
-
Administration:
-
Gently restrain the mouse.
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound suspension directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no adverse effects.
-
-
Frequency and Duration: Administer the doses according to the schedule outlined in the experimental design (e.g., once or twice daily for a specified number of weeks).
Pharmacodynamic Analysis: Gli1 mRNA Quantification
The downregulation of Gli1 mRNA in tumor tissue is a key biomarker of Hedgehog pathway inhibition by this compound. Quantitative real-time PCR (qRT-PCR) is the standard method for this analysis.
Tissue Collection and RNA Extraction
-
At the designated endpoint of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumor tissue and immediately snap-freeze it in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.
-
Store the samples at -80°C until RNA extraction.
-
Extract total RNA from the tumor tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix.
-
Add the cDNA template and the forward and reverse primers for the mouse Gli1 gene and a suitable housekeeping gene (e.g., Gapdh, Actb).
-
Exemplary Mouse Primer Sequences:
-
Gli1 Forward: 5'-CCAAGCCAACTTTTATGTCAGGG-3'
-
Gli1 Reverse: 5'-AGGCAGAGATGGGCACTCTG-3'
-
Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Gli1 and the housekeeping gene in both the vehicle-treated and this compound-treated groups.
-
Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated groups to the vehicle control group.
-
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the Hedgehog pathway by antagonizing SMO.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo efficacy and pharmacodynamic studies of this compound.
References
Application Notes and Protocols for MK-4101 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MK-4101, a potent Smoothened (SMO) antagonist, in cell culture experiments. This compound inhibits the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers, including medulloblastoma and basal cell carcinoma.[1] By blocking SMO, this compound effectively suppresses the downstream activation of GLI transcription factors, leading to cell cycle arrest and apoptosis in Hh-dependent cancer cells.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its inappropriate activation in adult tissues can drive tumorigenesis. The binding of the Hedgehog ligand to its receptor Patched (PTCH1) normally alleviates the inhibition of SMO. Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.
This compound acts as a direct antagonist of SMO, preventing its activation even in the presence of the Hedgehog ligand. This blockade leads to the suppression of GLI-mediated transcription and the subsequent inhibition of cancer cell growth.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cell lines. These values can be used as a starting point for designing experiments.
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Gli_Luc (mouse) | Reporter Assay | Luciferase Reporter | 1.5 µM | [1] |
| KYSE180 (human) | Esophageal Cancer | Not Specified | 1 µM | Not Specified |
| 293 cells (human) | Recombinant SMO | Radioligand Binding | 1.1 µM | Not Specified |
| Medulloblastoma (Ptch1+/- mice) | Medulloblastoma | Proliferation Assay | 0.3 µM | Not Specified |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing medulloblastoma and basal cell carcinoma cell lines and treating them with this compound.
Materials:
-
Medulloblastoma (e.g., Daoy, UW228) or Basal Cell Carcinoma (e.g., ASZ, BSZ) cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Tissue culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at the desired density. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.[2]
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in the Hedgehog pathway following this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMO, anti-GLI1, anti-Ptch1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunoprecipitation
This protocol is for isolating SMO to study its interactions or post-translational modifications.
Materials:
-
Cells treated with this compound
-
Non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease and phosphatase inhibitors)
-
Anti-SMO antibody or control IgG
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
Protocol:
-
Lyse the cells in non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-SMO antibody or control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluates by Western blotting.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
PBS
-
70% cold ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[3]
-
Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.[4][5]
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 5. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
Application Notes and Protocols for MK-4101 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4101 is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It exerts its biological activity by antagonizing the Smoothened (SMO) receptor, a key transducer of the Hh signal.[3][4] Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma (BCC).[4][5] this compound has demonstrated robust anti-tumor activity in preclinical models by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest.[1][3] These application notes provide detailed protocols for the administration of this compound in animal models to evaluate its in vivo efficacy and pharmacodynamic effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | IC50 Value | Reference |
| Hedgehog Pathway Inhibition | Engineered mouse cell line (Gli_Luc) | 1.5 µM | [1][3] |
| Hedgehog Pathway Inhibition | Human KYSE180 esophageal cancer cells | 1.0 µM | [1][3] |
| SMO Receptor Binding | 293 cells expressing recombinant human SMO | 1.1 µM | [3][4] |
| Cell Proliferation Inhibition | Medulloblastoma cells from Ptch1+/- mice | 0.3 µM | [3] |
Table 2: In Vivo Efficacy and Dosage of this compound in Mouse Models
| Animal Model | Tumor Type | Dosage | Administration Route | Outcome | Reference |
| CD1 Nude Female Mice | Medulloblastoma Allograft | 40 mg/kg | Oral | Tumor growth inhibition | [3] |
| CD1 Nude Female Mice | Medulloblastoma Allograft | 80 mg/kg | Oral | Tumor regression | [3] |
| Ptch1+/- Mice | Primary Medulloblastoma and BCC | 40 or 80 mg/kg | Oral | High efficacy | [1] |
| C57bl/6 Mice | Not specified | 40 or 80 mg/kg (once a day) | Oral | Not specified | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Bioavailability (F) | Plasma Clearance | Primary Excretion Route | Brain AUC/Plasma AUC Ratio (Mice) | Reference |
| Mice and Rats | ≥ 87% | Low-to-moderate | Bile | 0.6 | [1][2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and standardized workflows for its in vivo evaluation.
References
Application Notes and Protocols for MK-4101 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4101 is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tissue homeostasis.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[1][2] this compound exerts its anti-tumor activity by binding to and inhibiting the Smoothened (SMO) receptor, a key transducer of the Hh signal.[1] This inhibition leads to the suppression of downstream signaling, resulting in the inhibition of cancer cell proliferation and the induction of apoptosis.[1]
Resistance to SMO inhibitors can emerge through various mechanisms, including mutations in the SMO receptor or the activation of parallel signaling pathways that bypass SMO inhibition. Notably, crosstalk between the Hedgehog pathway and other critical cancer signaling cascades, such as the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and Mitogen-activated protein kinase (MAPK) pathways, has been identified as a significant contributor to both intrinsic and acquired resistance. This understanding provides a strong rationale for the use of this compound in combination with inhibitors of these pathways to enhance therapeutic efficacy and overcome resistance. Preclinical evidence suggests that dual targeting of these pathways can lead to synergistic anti-tumor effects.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing this compound in combination with other targeted therapies, specifically focusing on PI3K, MEK, and BRAF inhibitors. While direct preclinical combination data for this compound is not extensively available in the public domain, this document leverages data from studies with other SMO inhibitors, such as vismodegib and sonidegib, to provide representative protocols and expected outcomes.
Signaling Pathways and Rationale for Combination Therapy
The Hedgehog, PI3K/AKT/mTOR, and RAS/RAF/MEK/ERK (MAPK) pathways are interconnected signaling networks crucial for cell growth, proliferation, and survival. Crosstalk between these pathways can lead to resistance to single-agent therapies.
Hedgehog Signaling Pathway and this compound's Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. This compound directly inhibits SMO, thereby blocking this entire downstream cascade.
References
Application Notes and Protocols: Western Blot Analysis of MK-4101 Treatment Effects
Introduction
MK-4101 is a potent, orally bioavailable antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[2][4][5] this compound exerts its anti-tumor effects by inhibiting this pathway, leading to the suppression of cell proliferation, deregulation of the cell cycle, and induction of apoptosis.[1][2][3]
Western blot analysis is an indispensable technique for elucidating the molecular mechanism of this compound. It allows researchers to quantify the changes in the expression levels of key proteins within the Hh pathway and related cellular processes following treatment. These application notes provide a detailed protocol for performing Western blot analysis to assess the impact of this compound on target proteins such as the downstream transcription factor Gli1 and cell cycle regulators like Cyclin D1 and Cyclin B1.[2][3]
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. In the "off" state, the receptor Patched (PTCH1) inhibits the 7-transmembrane protein Smoothened (SMO). In the "on" state, the Hedgehog ligand binds to PTCH1, relieving the inhibition of SMO. Activated SMO then triggers a signaling cascade that leads to the activation and nuclear translocation of Gli transcription factors, which regulate the expression of Hh target genes that control cell proliferation and survival. This compound functions by binding to and inhibiting SMO, thereby blocking the entire downstream pathway, even in the presence of Hh ligands or inactivating PTCH1 mutations.[2][3][5]
Experimental Protocols
This section provides a detailed methodology for Western blot analysis to quantify protein expression changes in cancer cell lines (e.g., medulloblastoma, basal cell carcinoma) following treatment with this compound.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate medulloblastoma or other relevant cancer cells in 100 mm culture dishes. Grow cells to approximately 70-80% confluency in the appropriate growth medium.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle control (DMSO) of the same final concentration should be prepared.
-
Incubation: Replace the existing medium with the this compound-containing medium or the vehicle control medium.
-
Treatment Duration: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. Studies have shown significant effects on cell cycle proteins after 60-72 hours of treatment with 10 µM this compound.[3]
II. Protein Lysate Preparation
-
Cell Harvesting: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]
-
Lysis: Add 0.8-1 mL of ice-cold RIPA Lysis Buffer (containing freshly added protease and phosphatase inhibitors) to each 100 mm dish.[6][7]
-
Scraping and Collection: Use a cell scraper to dislodge the adherent cells. Transfer the cell lysate into a pre-cooled microcentrifuge tube.[7][8]
-
Homogenization: Maintain the tubes on ice and agitate for 30 minutes. If the lysate is viscous due to DNA, sonicate briefly (e.g., three 10-second pulses) on ice.[6][7]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-cooled tube. This supernatant contains the total protein extract.
III. Protein Concentration Determination
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Standardization: Based on the concentration, calculate the volume of lysate needed to load an equal amount of protein (typically 20-40 µg per lane) for each sample.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the calculated volume of protein lysate with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[7]
-
Gel Electrophoresis: Load the boiled samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[6] Confirm successful transfer by staining the membrane with Ponceau S solution.[7]
V. Immunoblotting and Detection
-
Blocking: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20). Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Suggested Primary Antibodies:
-
Anti-Gli1
-
Anti-Cyclin D1
-
Anti-Cyclin B1
-
Anti-SMO
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (Step 3) to remove the unbound secondary antibody.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[6]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager).[7] Avoid signal saturation to ensure data is within the linear range for quantification.[10]
Data Presentation and Analysis
For quantitative analysis, it is crucial to normalize the signal intensity of the target protein to that of an internal loading control (e.g., β-actin, GAPDH).[11][12] Densitometry software can be used to measure the intensity of the protein bands.
Normalization Calculation: Relative Expression = (Target Protein Intensity) / (Loading Control Intensity)
The fold change can then be calculated by comparing the normalized expression of treated samples to the vehicle control.
Representative Quantitative Data
The following table illustrates how to present quantitative Western blot data following this compound treatment in a hypothetical cancer cell line. This compound treatment is expected to cause a dose-dependent downregulation of the Hh target gene Gli1 and the cell cycle promoter Cyclin D1, while leading to an accumulation of Cyclin B1, consistent with cell cycle arrest.[3]
Table 1: Relative Protein Expression in Cancer Cells After 72-Hour this compound Treatment
| Treatment Group | Gli1 (Fold Change vs. Control) | Cyclin D1 (Fold Change vs. Control) | Cyclin B1 (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.00 ± 0.09 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (1 µM) | 0.45 ± 0.06 | 0.62 ± 0.08 | 1.35 ± 0.18 |
| This compound (10 µM) | 0.12 ± 0.04 | 0.25 ± 0.05 | 1.88 ± 0.21 |
Values are represented as mean ± standard deviation (n=3). Data is hypothetical and for illustrative purposes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 9. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - ES [thermofisher.com]
- 11. licorbio.com [licorbio.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for Immunohistochemistry (IHC) in MK-4101 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction to MK-4101 and its Mechanism of Action
This compound is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It specifically targets Smoothened (SMO), a key transmembrane protein in this pathway.[1] In a healthy state, the Hh pathway is crucial for embryonic development, and its activity is tightly regulated in adult tissues. However, aberrant activation of this pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma (BCC).[1][2]
The binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched (PTCH) normally alleviates the inhibition of SMO. This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation. This compound functions by binding to and inhibiting SMO, thereby preventing the downstream activation of GLI transcription factors and suppressing the pro-tumorigenic effects of the Hh pathway.[1] This inhibition leads to decreased tumor cell proliferation and induction of apoptosis.[1][3]
These application notes provide a detailed protocol for the immunohistochemical analysis of tissues treated with this compound to assess its pharmacological effects on the Hedgehog signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound and other SMO inhibitors, demonstrating their impact on tumor growth and key biomarkers.
Table 1: In Vivo Efficacy of this compound in a Medulloblastoma Allograft Model
| Treatment Group | Dose and Schedule | Change in Tumor Weight | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle | - | - | Not specified | 0.006 ± 0.0097 |
| This compound | 80 mg/kg, twice a day for 1 day | 46.5% decrease (p=0.002) | Significant decrease (p=0.024) 6 hours post-treatment | 0.06 ± 0.0095 (p<0.0001) |
Data extracted from a study on medulloblastoma allografts in mice.[1][3]
Table 2: Downregulation of Hedgehog Pathway Target Genes by SMO Inhibitors
| Inhibitor | Tumor Type | Biomarker | Method | Fold Change/Percent Decrease | Reference |
| Vismodegib (GDC-0449) | Pancreatic Adenocarcinoma | GLI1 mRNA | qRT-PCR | 93% median decrease | [4] |
| Vismodegib (GDC-0449) | Pancreatic Adenocarcinoma | PTCH1 mRNA | qRT-PCR | 38% median decrease | [4] |
| Vismodegib | Solid Tumors | GLI1 expression | IHC | >2-fold downmodulation in ~75% of patients | [5] |
| Sonidegib | Basal Cell Carcinoma | GLI1 expression | Not specified | >90% decrease | [6] |
Experimental Protocols
This section provides a detailed methodology for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound. The protocol is designed to assess the expression of downstream targets of the Hedgehog pathway, such as Gli1, as a measure of drug efficacy.
I. Materials and Reagents
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks from control and this compound-treated subjects.
-
Microtome
-
Coated Microscope Slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Primary Antibodies:
-
Rabbit anti-Gli1 polyclonal antibody (or a validated monoclonal alternative).
-
Rabbit anti-Ki-67 antibody.
-
Rabbit anti-cleaved Caspase-3 antibody.
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
-
Cover Slips
-
Humidified Chamber
-
Microscope
II. Step-by-Step Immunohistochemistry Protocol
-
Deparaffinization and Rehydration:
-
Cut 4-5 µm sections from FFPE tissue blocks using a microtome and mount them on charged slides.
-
Incubate the slides in an oven at 60°C for 1 hour.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
100% ethanol (2 changes, 3 minutes each).
-
95% ethanol (1 change, 3 minutes).
-
70% ethanol (1 change, 3 minutes).
-
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer (Citrate Buffer, pH 6.0 is a good starting point for many antigens).
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.
-
Rinse the slides with PBS.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse the slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with blocking buffer (1% BSA in PBS) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-Gli1) to its optimal concentration in the blocking buffer.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the slides three times with PBS for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to the sections.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Wash the slides three times with PBS for 5 minutes each.
-
Prepare the DAB substrate solution according to the kit instructions.
-
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in:
-
70% ethanol (1 minute).
-
95% ethanol (1 minute).
-
100% ethanol (2 changes, 1 minute each).
-
Xylene (2 changes, 2 minutes each).
-
-
Apply a drop of mounting medium to the coverslip and carefully place it over the tissue section, avoiding air bubbles.
-
-
Microscopic Analysis:
-
Examine the slides under a light microscope.
-
For quantitative analysis, capture images and use image analysis software to measure the staining intensity and the percentage of positive cells.
-
Visualizations
Hedgehog Signaling Pathway and Inhibition by this compound
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Immunohistochemistry Experimental Workflow
Caption: Step-by-step workflow for immunohistochemical staining.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Profile of vismodegib and its potential in the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening with MK-4101
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing MK-4101 in high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of the Hedgehog (Hh) signaling pathway. This compound is a potent and specific antagonist of the Smoothened (SMO) receptor, a key transducer of Hh signaling.[1] Its well-characterized mechanism of action and robust in vitro activity make it an ideal control compound for HTS assays. The protocols outlined herein focus on a cell-based reporter gene assay, a widely adopted and reliable method for monitoring Hh pathway activation.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[2] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[3][4] The G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO), is the central signal transducer in the Hh pathway.[5] In the absence of Hh ligand, the receptor Patched (PTCH1) inhibits SMO activity.[5] Binding of Hh ligand to PTCH1 alleviates this inhibition, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors, ultimately resulting in the expression of Hh target genes.[5]
This compound is a small molecule inhibitor that potently antagonizes SMO activity.[1] By binding to SMO, this compound prevents the downstream activation of the Hh pathway, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][6] Its efficacy has been demonstrated in various preclinical models of Hh-driven cancers.[4][5]
Quantitative Data for this compound
The following table summarizes the in vitro inhibitory activity of this compound across different cell lines and assay formats. This data is crucial for establishing appropriate positive control concentrations in HTS experiments.
| Assay Type | Cell Line/System | Target | IC50 Value | Reference |
| Hh Signaling Reporter Gene Assay | Engineered Mouse Cell Line (Gli_Luc) | Hedgehog Pathway | 1.5 µM | [6] |
| Hh Signaling Inhibition | Human KYSE180 Esophageal Cancer Cells | Hedgehog Pathway | 1 µM | [6] |
| SMO Binding Assay | 293 Cells Expressing Recombinant Human SMO | SMO | 1.1 µM | [1][6] |
| Cell Proliferation Assay | Medulloblastoma Cells (from Ptch1+/- mice) | Cell Proliferation | 0.3 µM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
High-Throughput Screening Protocol: GLI-Luciferase Reporter Assay
This protocol describes a robust and widely used HTS assay for the identification of Hedgehog pathway inhibitors. The assay utilizes a cell line stably expressing a firefly luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of the pathway results in a decrease in luciferase expression, which can be quantified as a reduction in luminescence.
1. Principle:
In the presence of a Hedgehog pathway agonist (e.g., Sonic Hedgehog ligand (Shh) or a small molecule agonist like SAG), the GLI transcription factor is activated, leading to the expression of the luciferase reporter gene. Inhibitors of the pathway, such as this compound, will block this activation, resulting in a dose-dependent decrease in the luminescent signal.
2. Materials and Reagents:
-
Cell Line: NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 0.5% FBS, 1% Penicillin-Streptomycin.
-
Hedgehog Pathway Agonist: Recombinant Shh protein or Smoothened agonist (SAG).
-
This compound: (Positive Control)
-
Test Compounds: Compound library dissolved in DMSO.
-
Assay Plates: 384-well, white, clear-bottom tissue culture plates.
-
Reagents for Luciferase Assay: Dual-Luciferase® Reporter Assay System or equivalent.
-
Luminometer: Plate reader capable of measuring luminescence.
3. Experimental Workflow Diagram:
Caption: High-throughput screening workflow for identifying Hedgehog pathway inhibitors.
4. Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the GLI-luciferase reporter cells in culture medium.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in assay medium. The final concentration of DMSO should be kept below 0.5%.
-
Using an automated liquid handler, add 5 µL of the compound dilutions to the appropriate wells.
-
For negative controls, add assay medium with the same percentage of DMSO.
-
For positive controls, add a known concentration of this compound (e.g., 10 µM).
-
-
Pathway Activation:
-
Prepare the Hedgehog pathway agonist (e.g., SAG at a final concentration of 100 nM) in assay medium.
-
Add 5 µL of the agonist solution to all wells except for the unstimulated control wells.
-
Incubate the plates for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the Dual-Luciferase® reagents to room temperature.
-
Following the manufacturer's instructions, add the luciferase assay reagent that lyses the cells and provides the substrate for firefly luciferase.
-
Measure the firefly luminescence using a plate luminometer.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and provide the substrate for Renilla luciferase.
-
Measure the Renilla luminescence.
-
5. Data Analysis:
-
Normalization: For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal. This accounts for variations in cell number and transfection efficiency.
-
Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound concentration relative to the positive (this compound) and negative (DMSO) controls.
-
% Inhibition = 100 * (1 - (Normalized Response_Compound - Mean Normalized Response_Positive Control) / (Mean Normalized Response_Negative Control - Mean Normalized Response_Positive Control))
-
-
Hit Identification: Identify "hit" compounds that exhibit a certain threshold of inhibition (e.g., >50% inhibition or a Z-score > 3).
-
Dose-Response Curves: For confirmed hits, perform dose-response experiments to determine the IC50 value.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for utilizing this compound in high-throughput screening for the discovery of novel Hedgehog pathway inhibitors. The detailed experimental procedures and data analysis guidelines will enable researchers to establish robust and reliable screening campaigns. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental workflow, facilitating a deeper understanding of the screening process.
References
- 1. Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CRISPR-based screen for Hedgehog signaling provides insights into ciliary function and ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pnas.org [pnas.org]
- 6. A cell based, high throughput assay for quantitative analysis of Hedgehog pathway activation using a Smoothened activation sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MK-4101 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4101 is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It specifically targets the Smoothened (SMO) receptor, a key transducer of the Hh signal.[2] Aberrant activation of the Hh pathway is a known driver in the pathogenesis of several cancers, most notably medulloblastoma and basal cell carcinoma (BCC).[4][5] this compound has demonstrated robust anti-tumor activity in preclinical xenograft models, primarily through the inhibition of cancer cell proliferation and the induction of apoptosis.[2][3][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in xenograft models of medulloblastoma and BCC, including methodologies for tumor establishment, drug administration, efficacy assessment, and pharmacodynamic analysis.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Medulloblastoma Allografts
| Treatment Group | Dosage Regimen | Treatment Duration | Initial Tumor Volume (mm³) | Final Tumor Volume Change | Key Findings | Reference |
| Vehicle Control | N/A | 35 days | ~200 | Progressive Growth | - | [4] |
| This compound | 80 mg/kg, BID | 35 days | ~200 | Durable Tumor Inhibition | Complete tumor elimination was observed. | [4] |
| Vehicle Control | N/A | 28 days | ~1000 | Progressive Growth | - | [6] |
| This compound | 80 mg/kg, BID | 28 days | ~1000 | Tumor Regression | Significant reduction in large, established tumors. | [6] |
| This compound | 80 mg/kg (two doses) | Not Specified | Not Specified | 46.5% Reduction in Tumor Mass | Significant tumor mass reduction with limited dosing. | [6] |
Table 2: In Vivo Efficacy of this compound in Basal Cell Carcinoma (BCC) Allografts
| Treatment Group | Dosage Regimen | Treatment Duration | Key Efficacy Endpoints | Quantitative Results | Reference |
| Vehicle Control | N/A | Not Specified | Growth of BCC Allograft | Progressive Growth | [7] |
| This compound | Not Specified | Not Specified | Growth Inhibition of BCC Allograft | Significant Inhibition | [7] |
| Vehicle Control | N/A | Not Specified | Number of Precursor Lesions | Baseline | [7] |
| This compound | Not Specified | Not Specified | Number of Precursor Lesions | 33% Decrease | [7] |
| Vehicle Control | N/A | Not Specified | Size of Precursor Lesions | Baseline | [7] |
| This compound | Not Specified | Not Specified | Size of Precursor Lesions | 34.8% Reduction | [7] |
Experimental Protocols
Medulloblastoma Xenograft Model Protocol
This protocol is adapted from studies using allografts from Ptch1+/- mice, a genetically engineered model that develops medulloblastoma.
1.1. Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (e.g., CD1 nude) or C57BL/6 for allografts from syngeneic models.[2][3]
-
Age: 6-8 weeks
-
Sex: Female[2]
-
Housing: Maintained in a specific pathogen-free environment with ad libitum access to food and water.
1.2. Tumor Cell Preparation and Implantation:
-
For allografts, primary medulloblastoma tumors from Ptch1+/- mice are excised and mechanically dissociated into a single-cell suspension in sterile phosphate-buffered saline (PBS).
-
For cell line-derived xenografts, a suitable human medulloblastoma cell line with an activated Hh pathway is used. Cells are cultured to ~80% confluency, harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel.
-
Injection: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
1.3. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle suitable for oral administration, such as 0.5% methylcellulose or a solution containing DMSO, PEG300, and Tween-80.[2]
-
Dosage: Effective dosages range from 40 to 80 mg/kg body weight.[2][3]
-
Administration: Administer the formulated this compound or vehicle control orally via gavage once (QD) or twice (BID) daily.[3][4]
1.4. Efficacy Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (length x width²) / 2.
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Primary Endpoint: Tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed treatment duration (e.g., 28-35 days).[4][6]
Pharmacodynamic Analysis Protocol
2.1. Tissue Collection:
-
At the end of the efficacy study, or at specified time points, euthanize the mice and excise the tumors.
-
For time-course analysis, a separate cohort of tumor-bearing mice can be used.
-
Divide each tumor into sections for different analyses (e.g., snap-freeze in liquid nitrogen for RNA/protein extraction, fix in formalin for immunohistochemistry).
2.2. Gene Expression Analysis (qRT-PCR):
-
RNA Extraction: Extract total RNA from frozen tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for the Hh pathway target gene Gli1 and a housekeeping gene (e.g., GAPDH or Actin) for normalization.
-
Analysis: Calculate the relative expression of Gli1 mRNA in this compound-treated tumors compared to vehicle-treated tumors. A significant downregulation of Gli1 indicates target engagement.[2]
2.3. Protein Expression Analysis (Immunohistochemistry):
-
Tissue Processing: Fix tumor tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[7]
-
Quantification: Quantify the percentage of positive cells for each marker in multiple fields of view to compare between treatment and control groups.
Visualizations
Caption: Hedgehog Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Efficacy Testing in Xenograft Models.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Protocols for Assessing MK-4101-Induced Apoptosis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4101 is a potent and orally bioavailable antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[2][3] this compound exhibits robust antitumor activity by inhibiting tumor cell proliferation and inducing extensive apoptosis.[1][2] These application notes provide detailed protocols for assessing apoptosis induced by this compound in cancer cell lines, offering a framework for preclinical evaluation of this compound.
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell growth and survival.[4] The pathway is initiated by the binding of Hedgehog ligands to the Patched (PTCH) receptor, which relieves the inhibition of SMO. Activated SMO then triggers a signaling cascade that culminates in the activation of GLI transcription factors, leading to the expression of genes involved in cell proliferation and survival, and the suppression of apoptotic genes.[5][6] this compound, by antagonizing SMO, effectively shuts down this pro-survival signaling, thereby promoting apoptosis.[1][2]
This document outlines key methodologies for the qualitative and quantitative assessment of this compound-induced apoptosis, including Annexin V/Propidium Iodide (PI) staining, caspase activity assays, TUNEL assays, and Western blotting for apoptosis-related proteins.
Key Experimental Protocols and Data Presentation
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed target cancer cells (e.g., medulloblastoma or basal cell carcinoma cell lines) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation:
| Treatment Group | Concentration | Incubation Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 48 | Data not available | Data not available | Data not available |
| This compound | 1 µM | 48 | Data not available | Data not available | Data not available |
| This compound | 10 µM | 48 | Data not available | Data not available | Data not available |
Note: Specific quantitative data for Annexin V/PI staining following this compound treatment is not currently available in the provided search results. Researchers should perform the experiment to generate this data.
Caspase Activity Assay
Principle: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3 and -7). The activity of these caspases can be measured using colorimetric or fluorometric substrates containing a specific peptide sequence recognized and cleaved by the active caspase.
Protocol (Colorimetric Assay for Caspase-3):
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the Annexin V protocol.
-
Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Data Presentation:
| Treatment Group | Concentration | Incubation Time (hours) | Fold Increase in Caspase-3 Activity (vs. Control) |
| Vehicle Control | - | 12 | 1.0 |
| This compound | 80 mg/kg (in vivo) | 12 | Significant increase (P = 0.0045)[7] |
| This compound | 10 µM (in vitro) | 72 | Data not available |
Note: The available data is from an in vivo study. In vitro experiments are required to determine the fold increase at specific concentrations and time points.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: During late-stage apoptosis, endonucleases cleave DNA into fragments. The TUNEL assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.
Protocol (Fluorescence Microscopy):
-
Cell Culture and Fixation: Grow cells on coverslips and treat with this compound. Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Data Presentation:
| Treatment Group | Concentration | Incubation Time (hours) | % TUNEL-Positive Cells |
| Vehicle Control | - | 48 | Data not available |
| This compound | 1 µM | 48 | Data not available |
| This compound | 10 µM | 48 | Data not available |
Note: Specific quantitative data for TUNEL assays following this compound treatment is not currently available in the provided search results. Researchers should perform the experiment to generate this data.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key proteins to investigate include caspases (pro- and cleaved forms) and members of the Bcl-2 family (pro-apoptotic like Bax and anti-apoptotic like Bcl-2).
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-actin as a loading control).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Data Presentation:
| Target Protein | This compound Treatment | Expected Change in Expression/Cleavage |
| Cleaved Caspase-3 | Increased | Increase in the cleaved form (17/19 kDa)[8] |
| Bcl-2 (anti-apoptotic) | Decreased | Decrease in protein levels |
| Bax (pro-apoptotic) | Increased | Increase in protein levels |
| IC50 Values for this compound | ||
| Cell Line | IC50 (µM) | |
| 293 cells (expressing human SMO) | 1.1[1] | |
| Mouse cells (reporter gene assay) | 1.5[1] | |
| KYSE180 esophageal cancer cells | 1.0[1] | |
| Medulloblastoma cells (from Ptch1+/- mice) | 0.3[1] |
Visualizations
Caption: this compound inhibits SMO, leading to apoptosis.
Caption: Workflow for assessing this compound-induced apoptosis.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the pro-apoptotic effects of this compound. By employing a multi-faceted approach that includes the assessment of membrane asymmetry, caspase activation, DNA fragmentation, and the expression of key apoptotic regulators, researchers can gain a thorough understanding of the mechanisms by which this compound induces cell death in cancer cells. The provided data tables and IC50 values serve as a valuable reference for experimental design and data interpretation. Further investigation into the specific quantitative outcomes of Annexin V/PI and TUNEL assays following this compound treatment will enhance the understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the inhibitor of apoptosis proteins as a novel therapeutic strategy in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming MK-4101 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to MK-4101, a Smoothened (SMO) antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Reduced or Lost Efficacy of this compound in Cell Culture Models Over Time
-
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness or has become completely resistant. What are the possible causes and how can I troubleshoot this?
-
Answer: Acquired resistance to this compound, and other SMO inhibitors, is a known phenomenon. The primary causes can be categorized as on-target mutations or alterations in downstream signaling pathways.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for acquired this compound resistance.
Experimental Protocols:
-
Sanger Sequencing of the SMO Gene:
-
Isolate genomic DNA from both sensitive (parental) and resistant cell lines.
-
Design primers flanking the coding region of the human SMO gene.
-
Perform PCR amplification of the SMO gene from the isolated gDNA.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
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Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify mutations.
-
-
Quantitative PCR (qPCR) for GLI1 and GLI2 Amplification:
-
Isolate genomic DNA from sensitive and resistant cell lines.
-
Design qPCR primers for GLI1, GLI2, and a reference gene (e.g., GAPDH).
-
Perform qPCR using a SYBR Green-based assay.
-
Calculate the relative copy number of GLI1 and GLI2 in resistant cells compared to sensitive cells using the ΔΔCt method. An increased relative copy number suggests gene amplification.
-
-
Issue 2: Intrinsic Resistance to this compound in a New Cancer Model
-
Question: I am testing this compound on a new cancer cell line that is reported to have a Hedgehog-dependent phenotype, but I am not observing the expected anti-proliferative effects. Why might this be the case?
-
Answer: Intrinsic resistance to SMO inhibitors can occur if the Hedgehog pathway is activated downstream of SMO.
Troubleshooting Steps:
-
Confirm Hedgehog Pathway Activation: Before concluding resistance, verify that the Hedgehog pathway is indeed active in your cell line by measuring the expression of downstream target genes like GLI1 and PTCH1 via qRT-PCR.
-
Investigate Downstream Mutations: If the pathway is active but insensitive to this compound, the genetic alteration is likely downstream of SMO.
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SUFU Mutation Analysis: Sequence the SUFU gene to check for loss-of-function mutations.
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GLI Amplification Analysis: As described in the previous section, use qPCR to assess for GLI1 or GLI2 gene amplification.
-
-
Consider Non-Canonical Activation: The Hedgehog pathway can be activated through non-canonical, SMO-independent mechanisms. Investigating the potential involvement of other signaling pathways that may cross-talk with GLI transcription factors, such as PI3K/AKT or TGF-β, is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to SMO inhibitors like this compound?
A1: Resistance to SMO inhibitors can be broadly classified into two categories:
-
On-Target Resistance: This is primarily due to mutations in the SMO gene itself, which can prevent the drug from binding to its target.
-
Downstream Resistance: This occurs through genetic alterations in components of the Hedgehog pathway that are downstream of SMO. These include:
-
Loss-of-function mutations in the tumor suppressor gene SUFU.
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Amplification of the transcription factors GLI1 and GLI2.
-
-
Activation of Parallel Pathways: Upregulation of other signaling pathways, such as PI3K/AKT, can bypass the need for SMO-mediated signaling to promote cell survival and proliferation.[1]
-
Non-Canonical Hedgehog Signaling: Activation of GLI transcription factors through mechanisms that do not involve SMO.
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Loss of Primary Cilia: The primary cilium is an essential organelle for canonical Hedgehog signaling. Its loss can lead to resistance to SMO inhibitors.[2]
Q2: Are there second-generation SMO inhibitors that can overcome resistance to this compound?
A2: Yes, the development of second-generation SMO inhibitors is an active area of research. These molecules are being designed to bind to and inhibit the function of SMO proteins that harbor resistance-conferring mutations. Additionally, agents like itraconazole, an antifungal drug, have been shown to inhibit the Hedgehog pathway through a mechanism distinct from cyclopamine-competitive SMO inhibitors and may be effective against some resistant tumors.[2][3]
Q3: What combination therapies have shown promise in overcoming resistance to SMO inhibitors?
A3: Combining SMO inhibitors with drugs that target other signaling pathways is a promising strategy. For example, co-treatment with PI3K inhibitors has been shown to delay or prevent the development of resistance to SMO antagonists in preclinical models of medulloblastoma.[4] Combination with radiotherapy has also been explored as a way to enhance efficacy and potentially overcome resistance.[3][5]
Q4: How can I test for GLI-dependent transcription in my cells?
A4: A common method to assess GLI-dependent transcription is to use a luciferase reporter assay.
Experimental Protocol: GLI-Luciferase Reporter Assay
-
Construct: Use a reporter plasmid containing multiple GLI binding sites upstream of a minimal promoter driving the expression of a luciferase gene.
-
Transfection: Co-transfect your cancer cells with the GLI-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: Treat the transfected cells with this compound, a known Hh pathway activator (e.g., SAG), or vehicle control.
-
Lysis and Measurement: After the desired treatment period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: A decrease in the firefly/Renilla luciferase ratio in this compound-treated cells compared to control cells indicates inhibition of GLI-dependent transcription.
Hedgehog Signaling Pathway and Resistance Mechanisms
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing MK-4101 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MK-4101 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for your specific cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in a question-and-answer format.
Question: My this compound precipitated out of solution after I added it to my cell culture medium. What should I do?
Answer: this compound is known to be insoluble in water, which can lead to precipitation in aqueous-based cell culture media.[1] Here are several steps to troubleshoot this issue:
-
Ensure Proper Dissolution in DMSO: this compound is soluble in DMSO.[2] Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Ensure the compound is fully dissolved before further dilution.
-
Minimize Final DMSO Concentration: While DMSO is an effective solvent, it can be toxic to cells at higher concentrations. Aim for a final DMSO concentration in your culture medium of less than 0.1% to minimize solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
-
Serial Dilutions in Media: When preparing working concentrations, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. Add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.[4]
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.[1]
Question: I am not observing the expected downstream effects (e.g., decreased GLI1 expression) even at concentrations that should be effective based on published IC50 values. What could be the reason?
Answer: Several factors could contribute to a lack of efficacy:
-
Cell Line Specificity: The IC50 of this compound can vary significantly between different cell lines.[5] Ensure that the cell line you are using is known to have an active Hedgehog signaling pathway.
-
Incorrect Concentration Range: Published IC50 values are a good starting point, but the optimal concentration for your specific experimental conditions may differ. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Compound Inactivity: Ensure your this compound is active. Check the expiration date and storage conditions. Stock solutions are typically stable for up to one year when stored at -80°C.[1]
-
Assay Sensitivity: The assay used to measure the downstream effects might not be sensitive enough. For Western blotting, ensure your antibodies are validated and that you are loading sufficient protein. For gene expression analysis, verify your primer efficiency.
Question: I am observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. How can I differentiate between specific and non-specific toxic effects?
Answer: It is important to distinguish between targeted inhibition of the Hedgehog pathway and general cytotoxicity.
-
Dose-Response Curve: A proper dose-response curve will help identify a therapeutic window where you observe pathway inhibition without widespread cell death.
-
Time-Course Experiment: The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find an optimal incubation time that allows for pathway inhibition before significant cytotoxicity occurs.
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Control Cell Lines: If possible, use a control cell line that is known to not have an active Hedgehog pathway. If you observe similar levels of cytotoxicity in both the experimental and control cell lines, the effect is likely non-specific.
-
Apoptosis Assays: To confirm that the observed cell death is due to the intended mechanism of action (apoptosis), you can perform assays to detect markers of apoptosis, such as caspase-3 activation.[3]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway.[6] It functions by binding to and antagonizing the Smoothened (SMO) receptor, a key component of the Hh pathway.[5] This inhibition leads to the suppression of downstream signaling, resulting in the inhibition of proliferation and induction of apoptosis in tumor cells with aberrant Hh pathway activation.[1]
What is a good starting concentration for my experiments?
A good starting point is to test a wide range of concentrations centered around the published IC50 values for cell lines similar to yours. Based on the literature, IC50 values for this compound typically range from 0.3 µM to 1.5 µM.[5] A common experimental concentration used in studies is 10 µM.[5] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
How should I prepare and store this compound?
This compound should be dissolved in DMSO to create a stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium.
How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the cell line and the desired outcome. Studies have reported incubation times ranging from 60 to 72 hours.[5] It is advisable to perform a time-course experiment to determine the ideal duration for your specific assay.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| 293 | Human Embryonic Kidney | 1.1 | [5] |
| Engineered mouse cell line | Mouse | 1.5 | [5] |
| KYSE180 | Human Esophageal Cancer | 1.0 | [5] |
| Medulloblastoma | Mouse Brain Tumor | 0.3 | [5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X working stock of this compound in complete medium by serially diluting the DMSO stock. For example, to achieve final concentrations of 0.1, 0.3, 1, 3, 10, and 30 µM, prepare 2X solutions of 0.2, 0.6, 2, 6, 20, and 60 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells.
-
Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Hedgehog Pathway Inhibition
This protocol describes how to assess the inhibition of the Hedgehog pathway by this compound by measuring the protein levels of downstream targets like GLI1 and SUFU.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GLI1, anti-SUFU, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the determined optimal time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-GLI1, anti-SUFU, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the expression of GLI1 and SUFU to the loading control. Compare the expression levels in this compound-treated cells to the vehicle control. A decrease in GLI1 expression would indicate successful pathway inhibition.[7][8]
-
Visualizations
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. rsc.org [rsc.org]
- 3. Anticancer effect of umbelliferone on MKN-45 and MIA PaCa-2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Differential regulation of Gli proteins by Sufu in the lung affects PDGF signaling and myofibroblast development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with MK-4101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MK-4101, a potent inhibitor of the Hedgehog signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to SMO, this compound inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors, ultimately resulting in the downregulation of Hh target genes.[3] This inhibition of the Hh pathway can lead to anti-tumor activity by suppressing proliferation and inducing apoptosis in cancer cells that are dependent on this pathway.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C in its lyophilized form, kept desiccated.[4][5] In this state, the chemical is stable for up to 36 months.[5] Once in solution, it is recommended to store at -20°C and use within one month to maintain potency.[5] It is also advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[5]
Q3: What is the solubility of this compound?
A3: this compound is practically insoluble in water.[1][5] It is soluble in organic solvents such as DMSO and ethanol.[1][5] For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations are required to ensure bioavailability.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 values or lack of cellular response.
Possible Cause 1: Compound Precipitation
Due to its low aqueous solubility, this compound can precipitate out of solution when diluted into aqueous cell culture media. This reduces the effective concentration of the compound available to the cells.
-
Recommendation: Visually inspect your diluted solutions for any signs of precipitation. When preparing working concentrations, ensure rapid and thorough mixing. Consider using a vehicle-to-media ratio that minimizes the chance of precipitation. If precipitation is suspected, centrifuging the media and measuring the concentration of the supernatant can confirm this.
Possible Cause 2: Poor Cell Permeability
While this compound is generally cell-permeable, variations in cell types and membrane composition can affect its uptake.
-
Recommendation: If poor permeability is suspected, consider using a cell line with a known sensitivity to Hedgehog pathway inhibitors as a positive control. You can also perform a time-course experiment to determine the optimal incubation time for your specific cell line.
Possible Cause 3: Cell Line Insensitivity
The cytotoxic or anti-proliferative effects of this compound are dependent on the cell line's reliance on the Hedgehog signaling pathway for growth and survival.
-
Recommendation: Confirm that your cell line expresses a functional Hedgehog pathway. This can be done by assessing the baseline expression of Gli1 and Ptch1, two common Hh target genes, via qPCR. A cell line that does not have an active Hh pathway will likely not respond to this compound treatment.
Issue 2: Variability between experimental replicates.
Possible Cause 1: Inconsistent Compound Preparation
Inconsistent dissolution of the lyophilized powder or improper dilution of the stock solution can lead to significant variability in the final treatment concentrations.
-
Recommendation: Ensure the lyophilized powder is completely dissolved in the organic solvent before making further dilutions. Use calibrated pipettes and vortex thoroughly at each dilution step. Prepare a fresh set of dilutions for each experiment from a trusted stock solution.
Possible Cause 2: In vivo Formulation Issues
For animal studies, the formulation of this compound is critical for its bioavailability.[1] Inconsistent preparation of the dosing solution can lead to variable exposure and, consequently, inconsistent results.
-
Recommendation: Follow established in vivo formulation protocols carefully. One common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] Ensure all components are thoroughly mixed to create a stable and homogenous solution. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | Engineered mouse cell line (Gli_Luc reporter assay) | 1.5 µM | [1][2] |
| IC50 | Human KYSE180 oesophageal cancer cells | 1.0 µM | [1][2] |
| IC50 | 293 cells expressing recombinant human SMO (displacement assay) | 1.1 µM | [1][2] |
| IC50 | Medulloblastoma cells (from Ptch1+/- mice) | 0.3 µM | [2] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use an appropriate tumor xenograft model, for example, CD1 nude female mice with subcutaneously implanted medulloblastoma cells.[2]
-
Formulation Preparation: Prepare the dosing solution. A reported formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Dosing: Once tumors reach a palpable size, randomize the animals into treatment and vehicle control groups. Administer this compound orally at doses ranging from 40-80 mg/kg daily for a specified period (e.g., 3.5 weeks).[2] The vehicle control group should receive the same volume of the formulation without the active compound.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic analysis of Gli1 mRNA levels).[2]
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: MK-4101 Stability and Solution Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of MK-4101 in solution. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it is stable for up to 36 months. Once in solution, it should be stored at -20°C and used within one month to prevent significant degradation. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 89 mg/mL. Ethanol is another option, with a solubility of 55 mg/mL. For in vivo applications, complex solvent systems are often required. A typical formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is important to note that this compound is insoluble in water.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the lyophilized this compound powder in an appropriate solvent, such as DMSO, to a desired concentration (e.g., 10 mM). Ensure the powder is fully dissolved by vortexing or brief sonication. For long-term storage of the stock solution, aliquot it into small volumes and store at -20°C.
Q4: What are the primary factors that can cause this compound degradation in solution?
A4: Like many small molecules, this compound is susceptible to degradation from several factors, including:
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis.
-
Light: Exposure to UV or fluorescent light can cause photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidation: The presence of oxidizing agents can lead to oxidative degradation.
Q5: How can I tell if my this compound solution has degraded?
A5: Visual inspection may reveal precipitation or a change in color, which could indicate degradation or poor solubility. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound and its degradation products.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Exceeded solubility limit- Improper storage temperature- Solvent evaporation | - Warm the solution gently (e.g., 37°C water bath) and sonicate to redissolve.- Ensure storage at a consistent -20°C or -80°C.- Use tightly sealed vials to prevent solvent evaporation. |
| Inconsistent experimental results | - Degradation of this compound stock or working solution- Inaccurate pipetting of viscous solvents (e.g., DMSO) | - Prepare fresh working solutions from a recently prepared or properly stored stock solution.- Use a stability-indicating analytical method (e.g., HPLC) to check the integrity of the solution.- Use positive displacement pipettes for accurate handling of viscous solvents. |
| Loss of compound activity over time | - Chemical degradation of this compound | - Protect solutions from light by using amber vials or covering with aluminum foil.- Prepare fresh solutions before each experiment.- Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | - Formation of degradation products | - Conduct forced degradation studies to identify potential degradation products and their retention times.- Ensure the analytical method is capable of separating the parent compound from all potential degradants. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound lyophilized powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C for up to one month.
Protocol 2: Template for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a sealed vial at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC or LC-MS method. The method should be able to separate the parent this compound peak from any degradation product peaks.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products.
Table 1: Representative Data from a Forced Degradation Study (Illustrative)
| Stress Condition | % this compound Remaining | Number of Degradation Products | Major Degradant Peak (Retention Time) |
| Control | 100% | 0 | - |
| 0.1 M HCl, 60°C, 24h | 85.2% | 2 | 4.8 min |
| 0.1 M NaOH, 60°C, 24h | 78.5% | 3 | 3.2 min, 5.1 min |
| 3% H₂O₂, RT, 24h | 92.1% | 1 | 6.5 min |
| 60°C, 24h | 98.7% | 0 | - |
| UV Light, 24h | 90.3% | 2 | 7.1 min |
| Note: This table contains placeholder data for illustrative purposes. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Caption: A logical troubleshooting guide for inconsistent results.
Technical Support Center: MK-4101 Stability and Storage
Disclaimer: There is currently no publicly available information regarding the stability testing, storage conditions, or degradation pathways specifically for a compound designated as "MK-4101." The following information is a generalized template based on industry best practices for pharmaceutical stability studies and is intended to serve as a framework for researchers and drug development professionals. For specific guidance on this compound, it is crucial to consult internal documentation or the manufacturer's guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific data for this compound is unavailable, general recommendations for long-term storage of new drug substances are typically 25°C ± 2°C at 60% RH ± 5% RH for a minimum of 12 months.[1] Alternative conditions, such as refrigeration (2-8°C) or freezing (-20°C), may be necessary depending on the compound's intrinsic stability.
Q2: How should I handle short-term excursions from the recommended storage conditions?
A2: The impact of short-term excursions outside of the labeled storage conditions should be evaluated on a case-by-case basis.[1][2][3] Data from accelerated stability studies (e.g., 40°C/75% RH) can be used to assess the effect of such excursions.[2][3] It is recommended to contact the manufacturer or consult internal stability data for guidance on specific situations.
Q3: What are the typical signs of this compound degradation?
A3: Without specific information on this compound, common indicators of degradation for pharmaceutical compounds include changes in physical appearance (color, clarity of solution), moisture content, dissolution profile, and the appearance of degradation products when analyzed by chromatography (e.g., HPLC).
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: Drug-excipient compatibility studies are a critical part of pre-formulation development.[4] Common excipients can interact with active pharmaceutical ingredients (APIs), affecting their stability.[4][5] For example, lubricants like magnesium stearate have been shown to be incompatible with some APIs, leading to increased degradation.[5][6] Without specific data for this compound, it is essential to conduct thorough compatibility studies with proposed formulation excipients.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | - Confirm the identity of the new peaks using mass spectrometry. - Review storage conditions and handling procedures. - Conduct forced degradation studies to identify potential degradation products and pathways. |
| Changes in physical appearance (e.g., color change) | Chemical instability, reaction with container/closure | - Document the change with photographs. - Analyze the sample for chemical changes and degradation products. - Evaluate the suitability of the container/closure system. |
| Altered dissolution profile | Changes in solid-state properties (e.g., polymorphism, particle size), formulation issues | - Characterize the solid-state properties of the drug substance. - Investigate potential interactions between this compound and excipients that may affect dissolution. |
Stability Testing Data (Illustrative Example)
The following table is a template illustrating how stability data for this compound could be presented. The values are placeholders and not actual data.
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 100.1 | 0.15 |
| 3 Months | 99.8 | 0.25 | |
| 6 Months | 99.5 | 0.35 | |
| 12 Months | 99.1 | 0.48 | |
| 40°C / 75% RH | 1 Month | 98.5 | 0.75 |
| 3 Months | 97.2 | 1.20 | |
| 6 Months | 95.8 | 1.85 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method
-
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Forced Degradation: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The International Council for Harmonisation (ICH) guideline Q1A provides a framework for forced degradation studies.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Protocol: Long-Term Stability Study
-
Objective: To evaluate the stability of this compound under long-term storage conditions to establish a re-test period or shelf life.
-
Storage Conditions: Store samples of this compound in the proposed container closure system at 25°C ± 2°C / 60% RH ± 5% RH.
-
Testing Schedule: Test the samples at specified time points, typically 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[2][7][8]
-
Tests to be Performed: At each time point, perform a full panel of tests including, but not limited to, appearance, assay, purity/impurities, and moisture content.
Visualizations
Caption: Troubleshooting workflow for unexpected stability issues.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. scribd.com [scribd.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. japsonline.com [japsonline.com]
Technical Support Center: MK-4101 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Smoothened (SMO) inhibitor, MK-4101, in animal studies. The information provided is intended to help anticipate and mitigate potential toxicities associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway. It functions by binding to and antagonizing the Smoothened (SMO) receptor, a key component of this pathway. In many cancers, such as medulloblastoma and basal cell carcinoma, the Hh pathway is aberrantly activated, leading to uncontrolled cell proliferation. By inhibiting SMO, this compound effectively blocks downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.
Q2: What are the expected toxicities of this compound in animal studies?
While specific public toxicology data for this compound is limited, it belongs to the class of Hedgehog pathway inhibitors (HPIs). Based on extensive preclinical and clinical data for other SMO inhibitors like vismodegib and sonidegib, the following class-effect toxicities can be anticipated in animal models:
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Musculoskeletal System: Muscle spasms or tremors are a common finding.
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Integumentary System: Alopecia (hair loss) is frequently observed. In some rat studies with similar compounds, benign hair follicle tumors (pilomatricomas and keratoacanthomas) have been noted with chronic administration.
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Sensory Organs: Dysgeusia (taste disturbance) may be inferred from changes in food preference or intake. A decrease in the number of taste buds has been observed in rats with other SMO inhibitors.
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Constitutional Symptoms: Weight loss and fatigue or lethargy are common.
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Reproductive System: These compounds are known to be teratogenic and can impair fertility in both males and females.
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Clinical Pathology: Elevation in serum creatine kinase (CK) may be observed, often associated with muscle spasms.
Q3: Are there any strategies to reduce the toxicity of this compound in my animal studies?
Yes, several strategies can be employed to mitigate the toxicities of this compound:
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Dose Optimization: Conduct dose-range finding studies to identify the minimum effective dose that maintains anti-tumor efficacy while minimizing adverse effects.
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Intermittent Dosing: Instead of continuous daily dosing, consider alternative schedules such as every other day or a 5-days-on/2-days-off regimen. This can help alleviate cumulative toxicities.
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Supportive Care: Ensure animals have easy access to food and water, potentially using palatable, high-calorie supplements to counteract weight loss. Provide appropriate bedding and environmental enrichment to minimize stress.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the exposure-response and exposure-toxicity relationships can help in designing more effective and less toxic dosing regimens.
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Formulation Optimization: While not specific to this compound, reformulating a compound can sometimes alter its toxicity profile.
Troubleshooting Guides
Issue 1: Animals are experiencing significant weight loss.
| Potential Cause | Troubleshooting Steps |
| Reduced Food Intake (Dysgeusia) | 1. Monitor food consumption daily. 2. Provide highly palatable, soft, and/or high-calorie supplemental food. 3. Consider if the vehicle or formulation is contributing to taste aversion. |
| Gastrointestinal Effects | 1. Observe for signs of diarrhea or nausea. 2. If observed, consider dose reduction or intermittent dosing. 3. Consult with a veterinarian for potential supportive treatments. |
| General Malaise/Fatigue | 1. Assess for other signs of toxicity. 2. Ensure easy access to food and water. 3. Optimize housing conditions to reduce stress. |
Issue 2: Animals are exhibiting muscle spasms or tremors.
| Potential Cause | Troubleshooting Steps |
| On-Target SMO Inhibition | 1. This is a known class effect. Record the frequency and severity of the spasms. 2. Consider dose reduction or an intermittent dosing schedule. 3. Monitor serum creatine kinase (CK) levels as an indicator of muscle damage. |
| Dehydration/Electrolyte Imbalance | 1. Ensure adequate hydration. 2. Consider providing electrolyte-supplemented water. |
Issue 3: Severe alopecia is observed.
| Potential Cause | Troubleshooting Steps |
| On-Target SMO Inhibition | 1. Alopecia is an expected on-target effect due to the role of the Hh pathway in hair follicle cycling. 2. Document the extent and pattern of hair loss. 3. This is generally a cosmetic effect in the context of preclinical studies and may not require intervention unless accompanied by skin irritation. |
Data Presentation
Summarize quantitative data from your studies in a clear and structured format. This will aid in the comparison of different treatment groups and the assessment of toxicity.
Table 1: Example Summary of Body Weight Changes
| Treatment Group | N | Mean Body Weight (g) - Day 0 | Mean Body Weight (g) - Day 28 | Mean % Body Weight Change |
| Vehicle Control | 10 | 250.5 ± 5.2 | 275.8 ± 6.1 | +10.1% |
| This compound (10 mg/kg) | 10 | 251.2 ± 4.9 | 240.1 ± 7.3 | -4.4% |
| This compound (20 mg/kg) | 10 | 249.8 ± 5.5 | 225.3 ± 8.9 | -9.8% |
Table 2: Example Summary of Clinical Observations
| Treatment Group | N | Animals with Muscle Spasms (%) | Animals with Alopecia (%) |
| Vehicle Control | 10 | 0% | 0% |
| This compound (10 mg/kg) | 10 | 30% | 50% |
| This compound (20 mg/kg) | 10 | 70% | 90% |
Experimental Protocols
Protocol 1: Dose-Range Finding Toxicity Study in Rodents
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Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), aged 6-8 weeks.
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Group Allocation: Randomly assign animals to treatment groups (n=5-10 per sex per group). Include a vehicle control group and at least three dose levels of this compound (e.g., low, medium, high).
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Dosing: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage) daily for 14 to 28 days.
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Observations:
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Mortality/Morbidity: Check animals at least twice daily.
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Clinical Signs: Perform detailed clinical observations daily, noting any changes in posture, activity, and the presence of muscle spasms, alopecia, etc.
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Body Weights: Record body weights prior to dosing and at least twice weekly thereafter.
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Food Consumption: Measure food consumption daily or weekly.
-
-
Terminal Procedures:
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At the end of the study, collect blood for hematology and clinical chemistry analysis (including creatine kinase).
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Perform a full necropsy and collect a comprehensive set of tissues.
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Record organ weights.
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Preserve tissues in 10% neutral buffered formalin for potential histopathological examination.
-
Protocol 2: Monitoring for Musculoskeletal Toxicity
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Clinical Observation Scoring: Develop a scoring system to quantify the severity of muscle spasms (e.g., 0 = no spasms; 1 = mild, intermittent; 2 = moderate, frequent; 3 = severe, continuous).
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Functional Tests: For rodent models, consider functional tests like grip strength to quantitatively assess muscle function over the course of the study.
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Serum Biomarkers: Collect blood samples at baseline and at selected time points during the study. Analyze serum for creatine kinase (CK) and lactate dehydrogenase (LDH) as indicators of muscle damage.
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Histopathology: At necropsy, collect skeletal muscle samples (e.g., quadriceps, gastrocnemius) for histopathological evaluation to look for signs of myopathy.
Visualizations
Below are diagrams to illustrate key concepts related to this compound's mechanism and experimental workflows.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A general experimental workflow for assessing the toxicity of this compound.
Adjusting MK-4101 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of MK-4101 in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions by antagonizing the Smoothened (SMO) receptor, a key component of the Hh pathway.[2] This inhibition leads to the suppression of downstream signaling, resulting in anti-tumor activity through the inhibition of cell proliferation and the induction of apoptosis.[1][2]
Q2: What is a typical starting point for this compound concentration in in vitro experiments?
A2: Based on published data, a concentration of 10 µM has been shown to be effective in inducing cell cycle arrest in medulloblastoma and basal cell carcinoma (BCC) cells.[1][2] However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. The reported IC50 values for this compound are 1.5 µM in an engineered mouse cell line (Gli_Luc), 1 µM in human KYSE180 oesophageal cancer cells, and 0.3 µM in medulloblastoma cells derived from Ptch1+/- mice.[1][2]
Q3: How long should I treat my cells with this compound in vitro to observe an effect?
A3: The duration of treatment will depend on the endpoint being measured. For cell cycle analysis, treatment durations of 60 to 72 hours have been shown to induce a prominent G1 phase arrest and a minor G2 arrest.[2] For apoptosis assays, a similar or slightly longer duration may be necessary. For target engagement and downstream gene expression analysis (e.g., Gli1), shorter time points (e.g., 12, 24, 48 hours) may be more appropriate.
Q4: What are the recommended dosages and treatment durations for in vivo studies with this compound?
A4: In preclinical mouse models, oral administration of this compound has demonstrated anti-tumor activity. Doses of 40 mg/kg and 80 mg/kg administered once or twice daily have been used.[2][3] A 3.5-week treatment period showed tumor growth inhibition, while a 35-day treatment at 80 mg/kg resulted in complete tumor elimination and prevention of relapse in a medulloblastoma model.[2][3]
Q5: I am not observing the expected phenotype after this compound treatment. What are some potential troubleshooting steps?
A5: Please refer to the troubleshooting guide below for a systematic approach to resolving common issues encountered during this compound experiments.
Troubleshooting Guides
Issue 1: No or low efficacy observed in in vitro experiments.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM). |
| Insufficient Treatment Duration | For endpoints like cell cycle arrest and apoptosis, ensure treatment duration is at least 60-72 hours.[2] For target modulation (e.g., Gli1 expression), assess earlier time points (e.g., 12, 24, 48 hours). |
| Cell Line Insensitivity | Confirm that your cell line is dependent on the Hedgehog signaling pathway for proliferation and survival. Test for baseline expression of key pathway components like Ptch1, SMO, and Gli1. |
| Compound Instability | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect Experimental Readout | Ensure the chosen assay is appropriate for detecting the expected biological effect (e.g., use a sensitive proliferation assay like CellTiter-Glo® or a robust apoptosis assay like Annexin V staining). |
Issue 2: High variability in in vivo tumor growth inhibition.
| Possible Cause | Suggested Solution |
| Inconsistent Drug Formulation/Administration | Ensure consistent preparation of the dosing solution. For oral gavage, ensure proper technique to minimize variability in administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
| Suboptimal Dosing Regimen | Based on pharmacokinetic data, this compound has good oral bioavailability.[1] However, if a once-daily regimen is not effective, consider a twice-daily (BID) dosing schedule to maintain adequate plasma concentrations, as has been shown to be effective.[3] |
| Tumor Heterogeneity | Ensure that the tumor model used is known to be driven by Hedgehog pathway activation. Perform pharmacodynamic studies to confirm target engagement in the tumor tissue (e.g., measure Gli1 mRNA levels).[2] |
| Insufficient Treatment Duration | Short-term studies may only show tumor stasis. For tumor regression, longer treatment durations of several weeks may be necessary.[2][3] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Assay | Endpoint | IC50 / Effective Concentration | Treatment Duration |
| Engineered mouse cell line (Gli_Luc) | Hh signaling inhibition | 1.5 µM | Not Specified |
| Human KYSE180 oesophageal cancer cells | Hh signaling inhibition | 1 µM | Not Specified |
| 293 cells expressing human SMO | SMO binding | 1.1 µM | Not Specified |
| Medulloblastoma cells (Ptch1+/- mice) | Proliferation inhibition | 0.3 µM | Not Specified |
| Medulloblastoma or BCC cells | Cell cycle arrest | 10 µM | 60-72 hours |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Tumor Model | Dose and Schedule | Treatment Duration | Outcome |
| CD1 nude female mice | 40 mg/kg and 80 mg/kg (oral) | 3.5 weeks | Tumor growth inhibition |
| CD1 nude female mice | 80 mg/kg (oral) | 3.5 weeks | Tumor regression |
| Ptch1+/- mice (Medulloblastoma) | 80 mg/kg BID (oral) | 35 days | Complete tumor elimination and prevention of relapse |
Experimental Protocols
Protocol 1: In Vitro Cell Cycle Analysis Following this compound Treatment
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Cell Seeding: Plate medulloblastoma or other Hedgehog-dependent cancer cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
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Treatment: The following day, treat the cells with this compound at the desired concentrations (e.g., a range including 10 µM) or vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for 60 to 72 hours.[2]
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Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C overnight.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
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Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Protocol 2: In Vivo Tumor Growth Inhibition Study
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Tumor Implantation: Subcutaneously implant Hedgehog-dependent tumor cells (e.g., medulloblastoma cells) into the flanks of immunocompromised mice (e.g., CD1 nude mice).
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Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
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Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
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Drug Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2] Administer this compound orally at the desired dose (e.g., 40 or 80 mg/kg) and schedule (e.g., once or twice daily).
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Treatment Duration: Continue treatment for a predefined period, such as 3.5 weeks.[2]
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Data Collection: Measure tumor volume and body weight 2-3 times per week.
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Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, pharmacodynamic markers like Gli1 expression).
Visualizations
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
References
Dealing with batch-to-batch variability of MK-4101
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing MK-4101, with a specific focus on addressing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable antagonist of the Smoothened (SMO) receptor.[1][2] Its primary mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway.[2][3][4][5] In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor Patched (PTCH1) alleviates the inhibition of SMO.[2] Activated SMO then triggers a signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[2][6] this compound binds to SMO, preventing its activation and thereby blocking the downstream signaling cascade.[1][3][5] This inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis in Hh-driven cancers like medulloblastoma and basal cell carcinoma.[1][2][3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. It is crucial to establish a baseline IC50 value in your specific experimental system. Published values are summarized below.
| Cell Line / Assay Type | Reported IC50 Value | Reference |
| 293 cells (recombinant human SMO binding assay) | 1.1 µM | [1][3][5] |
| Engineered mouse cells (Gli-Luciferase reporter assay) | 1.5 µM | [1][3][5] |
| KYSE180 oesophageal cancer cells | 1.0 µM | [1][3] |
| Medulloblastoma cells (from Ptch1+/- mice) | 0.3 µM | [1] |
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage are critical for maintaining the compound's activity.
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Solubility: this compound is soluble in DMSO (up to 89 mg/mL) and Ethanol (up to 55 mg/mL), but insoluble in water.[7]
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Stock Solution Preparation: For in vitro experiments, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
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Storage: Store the lyophilized solid at -20°C, desiccated.[8] Once reconstituted in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[7] Use the solution within one month to prevent loss of potency.[7]
Troubleshooting Guide: Batch-to-Batch Variability
Q4: My experimental results have changed after switching to a new batch of this compound. What should I do?
Inconsistent results between batches of a small molecule inhibitor are a common challenge in research. This variability can stem from differences in purity, the presence of impurities, or degradation of the compound. A systematic approach is necessary to identify the cause.
Q5: How can I perform a quality control (QC) check on a new batch of this compound?
Before using a new batch in critical experiments, it is best practice to perform in-house validation. This involves both analytical and functional checks.
QC Data Summary Table
| QC Step | Parameter | Recommended Method | Acceptance Criteria |
| Analytical | Purity | HPLC/UPLC | >98% purity is common for research-grade compounds.[8] Check for new impurity peaks compared to the old batch. |
| Identity | LC-MS | The observed molecular weight should match the expected mass of this compound (493.48 g/mol ).[7][8] | |
| Functional | Potency | Cell-based activity assay (e.g., Gli-luciferase) | The IC50 value should be within an acceptable range (e.g., +/- 3-fold) of the established baseline for your lab's reference batch. |
| Physical | Solubility | Visual Inspection | The compound should dissolve completely in DMSO at the desired stock concentration. Any precipitation suggests a problem.[1] |
Experimental Protocols
Protocol 1: Analytical Purity and Identity Verification by HPLC and LC-MS
This protocol provides a general framework. Specific parameters (e.g., column, mobile phase gradient) may need to be optimized.
-
Sample Preparation:
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Prepare a 1 mg/mL solution of the new batch of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
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Prepare a similar solution of your previous, trusted batch to serve as a reference.
-
-
HPLC (Purity Analysis):
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Column: Standard C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Run a linear gradient from low %B to high %B over 10-20 minutes to elute compounds of varying polarity.
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Detection: UV detector, monitoring at a wavelength where the compound absorbs (e.g., 254 nm).
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Analysis: Compare the chromatograms. The retention time of the main peak for the new batch should match the reference. Calculate the peak area percentage to determine purity. Note any significant new impurity peaks.
-
-
LC-MS (Identity Verification):
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Use the same LC method as above, but with the eluent directed into a mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Confirm that the mass-to-charge ratio (m/z) of the major peak corresponds to the protonated molecule of this compound ([M+H]+), which should be approximately 494.2.
-
Protocol 2: Functional Validation via Hedgehog Pathway Reporter Assay
This protocol uses a cell line stably expressing a Gli-responsive luciferase reporter to measure the inhibitory activity of this compound.
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Cell Culture:
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Use a suitable cell line (e.g., Shh-LIGHT2 cells or another line engineered with a Gli-luciferase reporter) that responds to Hh pathway activation.
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Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
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Compound Preparation and Treatment:
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Prepare serial dilutions of both the new and reference batches of this compound in cell culture medium. A typical concentration range would span from 10 µM down to low nM, using 8-12 points for a full curve.
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Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" for pathway activation (e.g., a SMO agonist like SAG or conditioned media from a Sonic Hedgehog-expressing cell line).
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
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Incubate the plate for a period sufficient to allow for transcription and translation of the reporter gene (typically 24-48 hours).
-
-
Luciferase Assay:
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Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
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Normalize the luciferase signal of the treated wells to the vehicle control.
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Plot the normalized activity against the logarithm of the this compound concentration.
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Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value for both the new and reference batches. A significant deviation (>3-fold) in the IC50 value of the new batch indicates a potential issue with its potency.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. adooq.com [adooq.com]
- 8. MK4101 supplier | CAS No: 935273-79-3 | AOBIOUS [aobious.com]
Technical Support Center: MK-4101 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vivo delivery of MK-4101. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended route of administration for this compound in vivo?
Oral administration is the most common and effective route for this compound in preclinical studies.[1][2] It has demonstrated good bioavailability (F ≥ 87%) in both mice and rats.[2]
2. What are the typical dosages for this compound in animal models?
Dosages can vary depending on the cancer model and experimental design. Commonly reported oral dosages include 40 mg/kg once a day, 80 mg/kg once a day, and 80 mg/kg twice a day.[1][3][4] The 80 mg/kg dose has been shown to induce tumor regression in some models.[3]
3. How should this compound be formulated for oral administration?
A common vehicle for oral gavage of this compound consists of a mixture of DMSO, PEG300, Tween 80, and saline or corn oil.[1][3] It is crucial to ensure the compound is fully dissolved to achieve consistent dosing.
4. What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It acts as a Smoothened (SMO) antagonist, a key transmembrane protein in the Hh pathway.[2][3] By inhibiting SMO, this compound prevents the downstream activation of Gli transcription factors, leading to the suppression of Hh target gene expression, which in turn inhibits tumor cell proliferation and induces apoptosis.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | - Low solubility in the chosen vehicle.- Incorrect ratio of solvents.- Low temperature. | - Gently warm the solution and/or use sonication to aid dissolution.[3]- Prepare the formulation fresh before each use.[3]- Adjust the solvent ratios, for example, by slightly increasing the percentage of DMSO or PEG300. |
| Inconsistent experimental results | - Inaccurate dosing due to improper formulation.- Variability in oral gavage technique.- Degradation of the compound. | - Ensure the formulation is a clear, homogenous solution before administration.- Standardize the oral gavage procedure to minimize variability.- Store the stock solution appropriately and prepare the working solution fresh daily.[3] |
| Animal distress or adverse effects | - High concentration of DMSO in the vehicle.- Improper gavage technique causing esophageal or gastric injury. | - Minimize the percentage of DMSO in the final formulation to the lowest effective concentration.- Ensure personnel are well-trained in oral gavage techniques for the specific animal model. |
| Low in vivo efficacy | - Suboptimal dosage.- Poor absorption. | - Consider dose-escalation studies to determine the optimal dose for your specific model.- While this compound has high oral bioavailability, ensure proper fasting/feeding protocols are followed if they impact absorption. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | IC50 |
| Hedgehog Signaling Reporter Gene Assay | Engineered mouse cell line (Gli_Luc) | 1.5 µM[1] |
| Hedgehog Signaling Inhibition | Human KYSE180 esophageal cancer cells | 1 µM[1][3] |
| SMO Binding Assay | 293 cells expressing recombinant human SMO | 1.1 µM[1][3] |
| Cell Proliferation | Medulloblastoma cells (from Ptch1-/+ mice) | 0.3 µM[3] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value |
| Mice & Rats | Oral Bioavailability (F) | ≥ 87%[2] |
| Mice | Brain AUC / Plasma AUC Ratio | 0.6[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is an example and may require optimization for your specific experimental needs.
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Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[3]
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Prepare Vehicle: In a separate tube, mix the desired volumes of PEG300 and Tween-80.
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Combine and Mix: Add the required volume of the this compound DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
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Add Final Vehicle: Add saline or corn oil to the mixture to reach the final desired concentration and volume. Vortex until a clear, homogenous solution is formed.
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Administration: Administer the freshly prepared formulation to the animals via oral gavage at the desired dosage.
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Always prepare the working solution fresh on the day of use.[3]
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A general experimental workflow for in vivo studies using this compound.
References
Cell line specific responses to MK-4101
Welcome to the technical support center for MK-4101, a potent inhibitor of the Hedgehog (Hh) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in pre-clinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway.[1][2][3][4] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. This compound directly binds to SMO, preventing its activation and thereby blocking the downstream signaling cascade.[1][3] This leads to the inhibition of Hh target gene expression, such as GLI1, resulting in anti-proliferative and pro-apoptotic effects in Hh pathway-dependent cancer cells.[5]
Q2: In which cancer types or cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancers where the Hedgehog pathway is aberrantly activated. This is particularly prevalent in medulloblastoma and basal cell carcinoma (BCC), where mutations in pathway components like PTCH1 or SMO are common.[5] The efficacy of this compound in a specific cell line will depend on its reliance on the Hh signaling pathway for growth and survival.
Q3: What are the known IC50 values for this compound in different cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the assay used. The following table summarizes some of the reported IC50 values.
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| Engineered mouse cell line (Gli_Luc) | - | Reporter Gene Assay | 1.5[1][2] |
| KYSE180 | Esophageal Cancer | Hh Signaling Inhibition | 1[1][2] |
| 293 cells with recombinant human SMO | - | Competitive Binding Assay | 1.1[1][2] |
| Medulloblastoma cells (from Ptch1+/- mice) | Medulloblastoma | Proliferation Assay | 0.3[3] |
Q4: What are the potential mechanisms of resistance to this compound?
A4: Resistance to SMO inhibitors like this compound can arise through several mechanisms that either prevent the drug from binding to its target or bypass the need for SMO signaling altogether. These include:
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Mutations in the SMO gene: Alterations in the drug-binding pocket of the SMO protein can prevent this compound from effectively inhibiting its function.
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Loss of Suppressor of Fused (SUFU): SUFU is a negative regulator of the Hh pathway that acts downstream of SMO. Loss-of-function mutations in SUFU can lead to constitutive activation of GLI transcription factors, rendering the cells insensitive to SMO inhibition.
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Amplification of downstream components: Increased copy numbers of genes downstream of SMO, such as GLI1 or GLI2, can drive Hh pathway activity even when SMO is inhibited.
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Activation of alternative signaling pathways: Cancer cells can develop resistance by upregulating other signaling pathways that promote proliferation and survival, thereby compensating for the inhibition of the Hh pathway.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observed cellular response (e.g., no decrease in viability, no change in target gene expression) | 1. Cell line is not dependent on the Hedgehog pathway for survival. 2. Presence of resistance mechanisms (see FAQ Q4). 3. Insufficient drug concentration or treatment time. 4. Compound instability or precipitation in culture media. | 1. Screen a panel of cell lines to identify those with active Hh signaling (e.g., by measuring baseline GLI1 mRNA levels). 2. Sequence key Hh pathway genes (PTCH1, SMO, SUFU) to check for mutations. 3. Perform a dose-response and time-course experiment to determine the optimal conditions. 4. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved in the culture medium. Visually inspect for precipitates under a microscope. |
| High variability between experimental replicates | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in multi-well plates. 3. Edge effects in multi-well plates. 4. Cell clumping. | 1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Mix the plate gently by swirling after adding the drug. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 4. Ensure complete dissociation of cells during passaging and before seeding. |
| Unexpected cell morphology changes or toxicity at low concentrations | 1. Off-target effects of the compound. 2. Solvent toxicity. | 1. Consult the literature for known off-target effects of SMO inhibitors. Consider using a second, structurally distinct SMO inhibitor as a control. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control. |
| Difficulty in detecting downstream pathway modulation (e.g., no change in GLI1 protein levels) | 1. Inappropriate time point for analysis. 2. Suboptimal antibody for Western blotting. 3. Low baseline pathway activity. | 1. Perform a time-course experiment to determine the optimal time to observe changes in protein expression. Changes in mRNA levels often precede changes in protein levels. 2. Validate your antibody using a positive control (e.g., a cell line with known high Hh pathway activity). 3. Use a positive control for Hh pathway activation (e.g., treatment with a SMO agonist like SAG) to confirm that the pathway is inducible in your cell line. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
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Cell Seeding:
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Trypsinize and count cells.
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
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Incubate for 24 hours to allow cells to attach.
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Drug Treatment:
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Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
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Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle-only control.
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Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
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MTT Addition:
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Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
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Add 20 µL of the MTT solution to each well.
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Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
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Formazan Solubilization:
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Carefully remove the medium from each well.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 10-15 minutes to ensure complete dissolution.
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Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control.
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Plot a dose-response curve and determine the IC50 value.
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Western Blotting for Hedgehog Pathway Proteins (GLI1 and SUFU)
This protocol is for analyzing the protein expression levels of key Hh pathway components.
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Cell Lysis:
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Seed cells in a 6-well plate and treat with this compound for the desired time.
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Protein Transfer:
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Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against GLI1 and SUFU (at the manufacturer's recommended dilution) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
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Quantify the band intensities using densitometry software.
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Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
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Cell Treatment and Harvesting:
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Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 24, 48 hours).
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Harvest both adherent and floating cells.
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Wash the cells with PBS.
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Cell Fixation:
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Resuspend the cell pellet in 500 µL of ice-cold PBS.
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While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
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Incubate at -20°C for at least 2 hours (or overnight).
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Staining:
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Centrifuge the fixed cells and wash with PBS to remove the ethanol.
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Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
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Incubate for 30 minutes at room temperature in the dark.
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Data Acquisition and Analysis:
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Analyze the stained cells using a flow cytometer.
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Use a software program (e.g., FlowJo, FCS Express) to gate the cell populations and analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
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Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate cell line responses to this compound.
Logical Relationship of this compound Response and Resistance
Caption: Logical flow diagram illustrating factors influencing cell line sensitivity to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of MK-4101 Experimental Design: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of MK-4101, a potent inhibitor of the Hedgehog signaling pathway. Detailed troubleshooting guides, frequently asked questions, and comprehensive experimental protocols are presented to address common challenges and ensure the successful refinement of experimental designs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility / Precipitation | This compound may precipitate in aqueous solutions. The chosen solvent may not be optimal for the experimental concentration. | Prepare fresh solutions for each experiment. Use one of the recommended solvent formulations. Gentle heating and/or sonication can aid dissolution.[1] For in vivo studies, consider formulations with DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil.[1] |
| Inconsistent IC50 Values | Cell line variability (passage number, confluency). Inaccurate serial dilutions. Variation in incubation time. | Use consistent cell passage numbers and seeding densities. Ensure accurate and reproducible dilution preparation. Standardize incubation times across experiments. |
| Low In Vivo Efficacy | Suboptimal dosage or administration route. Poor bioavailability with the chosen formulation. Tumor model resistance. | The recommended oral dosage in mice is between 40-80 mg/kg.[1][2] Ensure the formulation is optimized for oral bioavailability; this compound has shown good bioavailability in mice and rats.[3] Confirm that the tumor model is dependent on the Hedgehog signaling pathway. |
| Cell Cycle Arrest Not Observed | Insufficient drug concentration or incubation time. The cell line may not be sensitive to Hedgehog pathway inhibition. | A concentration of 10 µM for 60-72 hours has been shown to induce cell cycle arrest in medulloblastoma and basal cell carcinoma cells.[1] Confirm SMO expression and Hedgehog pathway activity in your cell line. |
| Unexpected Off-Target Effects | High concentrations of this compound may lead to off-target activities. The cellular context may influence the drug's effects. | Perform dose-response experiments to identify the optimal concentration with minimal off-target effects. Include appropriate positive and negative controls in your experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to SMO, this compound inhibits the downstream signaling cascade, leading to the suppression of Gli transcription factors and the subsequent inhibition of Hh target gene expression. This results in anti-tumor activity through the inhibition of cell proliferation and the induction of apoptosis.[1][3]
Q2: What are the recommended in vitro concentrations for this compound?
A2: The effective concentration of this compound can vary depending on the cell line. IC50 values have been reported to be approximately 1.5 µM in an engineered mouse cell line (Gli_Luc), 1.0 µM in human KYSE180 esophageal cancer cells, and 1.1 µM for displacing a fluorescently-labeled cyclopamine derivative from 293 cells expressing recombinant human SMO.[1][3] For cell cycle analysis in medulloblastoma or basal cell carcinoma cells, a concentration of 10 µM has been effectively used.[1]
Q3: How should I prepare this compound for in vivo studies?
A3: this compound can be administered orally and has demonstrated good bioavailability.[3] Several formulations have been suggested to improve solubility. For example, a solution can be prepared using a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Alternatively, formulations with 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% Corn Oil can be used.[1]
Q4: What are the expected effects of this compound on the cell cycle?
A4: Treatment with this compound has been shown to cause cell cycle arrest, primarily in the G1 and to a lesser extent in the G2 phases.[1][3] This is often accompanied by a significant reduction in the S phase population.[1] Mechanistically, this compound treatment can lead to a decrease in cyclin D1 protein levels and an accumulation of cyclin B1.[1]
Q5: Which cancer types are most sensitive to this compound?
A5: Cancers with aberrant activation of the Hedgehog signaling pathway are expected to be most sensitive to this compound. Preclinical studies have demonstrated significant efficacy in models of medulloblastoma and basal cell carcinoma.[4][5]
Experimental Protocols
In Vitro Cell Proliferation Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
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Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
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Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Hedgehog Pathway Inhibition
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key Hedgehog pathway proteins (e.g., Gli1, Ptch1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A typical in vitro experimental workflow for assessing the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-4101 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering unexpected phenotypes during experiments with MK-4101.
Troubleshooting Unexpected Phenotypes
This section addresses specific experimental discrepancies in a question-and-answer format.
Question: Why is my cancer cell line showing resistance or a lack of response to this compound, when it is known to have an active Hedgehog pathway?
Answer:
Resistance to this compound and other SMO inhibitors can arise from several mechanisms, even in cell lines with a constitutively active Hedgehog pathway. The primary reasons for resistance can be categorized as either on-target mutations or alterations in downstream signaling components.
Possible Causes and Troubleshooting Steps:
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SMO Receptor Mutations: Mutations in the SMO gene, particularly within the drug-binding pocket, can prevent this compound from effectively binding to and inhibiting the receptor.[1][2][3]
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Experimental Protocol: SMO Sequencing
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Isolate Genomic DNA: Extract genomic DNA from both your resistant cell line and a sensitive control cell line.
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PCR Amplification: Amplify the coding region of the SMO gene using primers designed to flank the exons.
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Sanger Sequencing: Sequence the PCR products to identify any mutations. Pay close attention to the regions encoding the transmembrane domains, which form the drug-binding pocket.
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Data Analysis: Compare the sequences from the resistant and sensitive cells to the reference sequence to identify any amino acid substitutions.
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Downstream Pathway Alterations: Genetic changes in components downstream of SMO can also lead to pathway activation that is independent of SMO, rendering this compound ineffective. This includes loss-of-function mutations in SUFU (Suppressor of fused) or amplification of GLI family transcription factors.[2]
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Experimental Protocol: Western Blot for SUFU and GLI1/2
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Protein Lysate Preparation: Prepare whole-cell lysates from resistant and sensitive cell lines.
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SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against SUFU, GLI1, and GLI2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
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Data Analysis: Compare the protein expression levels between the resistant and sensitive cells. A significant decrease or absence of SUFU, or a marked increase in GLI1/2 levels in the resistant line, could indicate a downstream resistance mechanism.
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Loss of Primary Cilia: The primary cilium is an essential organelle for Hedgehog signal transduction. Some cancer cells can become resistant to SMO inhibitors by losing their primary cilia, which can lead to a "persister" state of slow growth that is insensitive to SMO inhibition.[2]
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Experimental Protocol: Immunofluorescence for Primary Cilia
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Cell Culture: Grow resistant and sensitive cells on glass coverslips.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
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Staining: Stain the cells with a primary antibody against a ciliary marker (e.g., acetylated α-tubulin or Arl13b) and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
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Microscopy: Visualize the cells using a fluorescence microscope. The absence or significant reduction in the number of ciliated cells in the resistant population would suggest this as a resistance mechanism.
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Question: I'm observing a paradoxical increase in cell proliferation or no change in cell viability at certain concentrations of this compound. What could be the cause?
Answer:
While this compound is expected to inhibit proliferation, a paradoxical increase or lack of effect at certain concentrations can be due to off-target effects or complex cellular responses.
Possible Causes and Troubleshooting Steps:
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Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to unexpected biological outcomes. While specific off-target effects of this compound are not extensively documented, other Hedgehog pathway inhibitors have been shown to interact with receptors like the vitamin D receptor (VDR) or TGFβR.[4]
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Experimental Protocol: Dose-Response Curve and Target Engagement Assays
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Expanded Dose-Response: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a wider range of this compound concentrations, including lower and higher doses than initially tested.
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Targeted Pathway Analysis: If you have a hypothesis about a specific off-target pathway (e.g., based on gene expression data), use Western blotting or qPCR to analyze the activation state of key proteins or the expression of target genes in that pathway after this compound treatment.
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Cellular Stress Response: Sub-lethal concentrations of a drug can sometimes induce a pro-survival stress response in cancer cells, which might temporarily lead to increased proliferation or metabolic activity.
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Experimental Protocol: Analysis of Stress Response Markers
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Western Blotting: Treat cells with the paradoxical concentration of this compound and probe for markers of cellular stress, such as phosphorylated eIF2α, CHOP, or heat shock proteins (e.g., Hsp70).
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Gene Expression Analysis: Use qPCR to measure the expression of genes involved in cellular stress and survival pathways.
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Question: In my in vivo animal model, this compound is inhibiting tumor growth, but I'm also observing a decrease in immune cell infiltration into the tumor. Is this expected?
Answer:
This is a critical observation and may not be an "off-target" effect in the traditional sense, but rather an unexpected consequence of on-target SMO inhibition in a different cell type. Recent research has shown that Hedgehog pathway inhibitors can impede the migration of cytotoxic T cells into tumors.[5][6] This could have significant implications for the overall efficacy of the treatment, especially in immunocompetent models or when considering combination therapies with immunotherapy.
Troubleshooting and Investigative Steps:
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Immunohistochemistry (IHC) / Immunofluorescence (IF) of Tumor Tissue:
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Experimental Protocol:
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Tissue Collection and Preparation: Collect tumors from this compound-treated and vehicle-treated animals and prepare paraffin-embedded or frozen sections.
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Staining: Perform IHC or IF using antibodies against immune cell markers, such as CD3 (pan T-cell marker), CD8 (cytotoxic T cells), and FoxP3 (regulatory T cells).
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Quantification: Quantify the number of positive cells per unit area in the tumor microenvironment to confirm the reduction in T-cell infiltration.
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Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs):
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Experimental Protocol:
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Tumor Digestion: Excise tumors and digest them into a single-cell suspension.
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Staining: Stain the cells with a panel of fluorescently-labeled antibodies against various immune cell markers.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to get a detailed quantitative breakdown of the different immune cell populations within the tumor.
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Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Hedgehog Signaling) | Gli_Luc (mouse) | 1.5 µM | [4][7] |
| IC50 (Hedgehog Signaling) | KYSE180 (human esophageal cancer) | 1 µM | [4][7] |
| IC50 (SMO Binding) | 293 cells (recombinant human SMO) | 1.1 µM | [4][7] |
| IC50 (Proliferation) | Medulloblastoma (Ptch1-/- mice) | 0.3 µM | [7] |
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Troubleshooting Workflow for this compound Resistance
Caption: A logical workflow for troubleshooting unexpected resistance to this compound.
Potential Mechanism of Immune Evasion with this compound Treatment
Caption: Dual effect of this compound on tumor cells and T-cell migration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. By binding to SMO, this compound prevents the downstream activation of GLI transcription factors, leading to the inhibition of Hedgehog target gene expression. This is expected to suppress tumor cell proliferation and induce apoptosis in Hedgehog-dependent cancers.[4][7]
Q2: What are the known "on-target" side effects of SMO inhibitors like this compound? A2: Many of the clinical side effects of SMO inhibitors are considered "on-target" because the Hedgehog pathway is also important for the maintenance of certain adult tissues. These can include muscle spasms, hair loss (alopecia), taste disturbances (dysgeusia), weight loss, and fatigue.[7][8] In a research setting, these effects might be observed in animal models.
Q3: Can this compound be used in combination with other therapies? A3: The potential for combination therapies is an active area of research. Given the finding that SMO inhibitors can suppress immune cell infiltration, combining this compound with immunotherapies may require careful consideration of dosing and scheduling to maximize both anti-tumor and immune-stimulatory effects.[5] Additionally, combining SMO inhibitors with drugs that target downstream components of the Hedgehog pathway or other signaling pathways is a strategy to overcome resistance.
Q4: Are there alternative SMO inhibitors that can be used if resistance to this compound develops? A4: Yes, several SMO inhibitors have been developed. Some, like itraconazole, bind to a different site on the SMO receptor and may be effective against certain resistance mutations that affect the binding of other SMO inhibitors.[2] The choice of a second-line inhibitor would ideally be guided by sequencing the SMO gene in the resistant tumor to understand the mechanism of resistance.
References
- 1. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 5. New clue discovered for why some cancer drugs fall short - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]
- 6. Frontiers | Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response [frontiersin.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of MK-4101 and Vismodegib for the Treatment of Medulloblastoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy and mechanisms of action of two Smoothened (SMO) inhibitors, MK-4101 and vismodegib, in the context of medulloblastoma, a common malignant brain tumor in children. This analysis is based on available preclinical data and aims to inform ongoing research and development efforts in targeted cancer therapy.
Executive Summary
Aberrant activation of the Hedgehog (Hh) signaling pathway is a key driver in a significant subset of medulloblastomas. Both this compound and vismodegib are potent inhibitors of the SMO receptor, a critical component of this pathway. Preclinical studies indicate that both compounds exhibit robust anti-tumor activity in Hh-dependent medulloblastoma models. While direct head-to-head comparisons show comparable efficacy in certain models, this compound has demonstrated potential advantages, including activity against some vismodegib-resistant SMO mutations and efficient blood-brain barrier penetration. This guide will delve into the quantitative data, experimental methodologies, and underlying molecular mechanisms of these two targeted agents.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound and Vismodegib in Medulloblastoma Models
| Parameter | This compound | Vismodegib | Reference |
| Target | Smoothened (SMO) | Smoothened (SMO) | [1][2] |
| Mechanism of Action | SMO Antagonist | SMO Antagonist | [1][2] |
| IC50 (Hh Signaling, Gli_Luc reporter assay) | 1.5 µmol/L | Not directly compared in the same study | [1] |
| IC50 (Medulloblastoma cell proliferation) | 0.3 µmol/L (Ptch1−/+ mouse-derived cells) | Not directly compared in the same study | [1] |
| In Vivo Model | Ptch1+/- Medulloblastoma Allografts in nude mice | Ptch1+/- Medulloblastoma Allografts in nude mice | [1] |
| In Vivo Efficacy (Head-to-Head) | 80 mg/kg (BID) showed identical antitumor efficacy to vismodegib | 50 mg/kg (QD) showed identical antitumor efficacy to this compound | [1] |
| In Vivo Efficacy (Tumor Regression) | Showed robust tumor regression in large (1,000 mm³) allografts.[3] | Induces tumor regression in Ptch+/- allograft models at doses ≥25 mg/kg.[4] | |
| Survival Benefit (Ptch1+/- mice) | Significantly increased survival rates (P = 0.0002) and prevented medulloblastoma formation.[1] | Not directly compared in the same survival study. | |
| Brain/Plasma AUC Ratio | 0.6 | Not specified in the provided results. | [5] |
| Activity against Resistance Mutations | Retained activity against vismodegib-resistant SmoD477G mutant.[5] | Resistance can develop due to mutations in SMO (e.g., D473H).[1] |
Signaling Pathways and Mechanisms of Action
Both this compound and vismodegib function by inhibiting the Smoothened (SMO) protein, a key transducer in the Hedgehog signaling pathway. In medulloblastoma driven by this pathway, mutations in genes like PTCH1 lead to the constitutive activation of SMO, which in turn activates GLI transcription factors, promoting tumor growth. By binding to and inhibiting SMO, these drugs block the downstream signaling cascade.[1][2][6]
References
- 1. jove.com [jove.com]
- 2. Mouse models of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 4. Targeted therapy shows effectiveness against a subtype of the brain tumor medulloblastoma - St. Jude Children’s Research Hospital [stjude.org]
- 5. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hedgehog Pathway Inhibitors: MK-4101 and Sonidegib
In the landscape of targeted cancer therapies, inhibitors of the Hedgehog (Hh) signaling pathway have emerged as a promising strategy for treating malignancies driven by aberrant pathway activation. This guide provides a detailed comparison of two such inhibitors: MK-4101, a preclinical candidate, and sonidegib (Odomzo®), a clinically approved drug. This objective analysis is intended for researchers, scientists, and drug development professionals to delineate the efficacy, mechanisms, and experimental validation of these two Smoothened (SMO) antagonists.
Mechanism of Action and Therapeutic Target
Both this compound and sonidegib exert their therapeutic effects by targeting Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling cascade.[1][2][3] In normal physiology, the Hh pathway is crucial during embryonic development and is largely quiescent in adult tissues.[4][5] However, in certain cancers, such as basal cell carcinoma (BCC) and medulloblastoma, mutations in pathway components, like Patched1 (PTCH1) or SMO itself, can lead to constitutive activation of the pathway, promoting cell proliferation and tumor growth.[6][7]
Sonidegib is a selective inhibitor of the Hedgehog signaling pathway that binds to and inhibits SMO.[1][5] This action prevents the downstream activation of GLI transcription factors, ultimately leading to the suppression of tumor growth.[7][8] Similarly, preclinical studies have demonstrated that this compound is a potent inhibitor of the Hedgehog pathway, functioning as a SMO antagonist.[2][3] It has been shown to inhibit tumor cell proliferation and induce apoptosis in preclinical models.[2][9]
Comparative Efficacy Data
A direct head-to-head clinical comparison of this compound and sonidegib is not available, as this compound is still in the preclinical stage of development. However, by examining the available data for each compound, we can draw inferences about their relative potency and potential clinical utility.
Table 1: Summary of Preclinical and Clinical Efficacy Data
| Parameter | This compound (Preclinical Data) | Sonidegib (Clinical & Preclinical Data) |
| Target | Smoothened (SMO)[2][3] | Smoothened (SMO)[1][5] |
| In Vitro Potency (IC50) | 1.1 µM (human SMO binding assay)[3]1.5 µM (Gli_Luc reporter assay)[2]1 µM (KYSE180 esophageal cancer cells)[2]0.3 µM (medulloblastoma cells)[3] | Preclinical IC50 values are not as prominently reported in the provided clinical context. |
| In Vivo Efficacy (Animal Models) | Showed tumor growth inhibition and regression in medulloblastoma and BCC mouse models.[9][10] Prevented tumor relapse after treatment cessation in a medulloblastoma model.[10] | Effective in various cancer models including small cell lung cancer.[11] |
| Clinical Efficacy (Human Trials) | Not yet in clinical trials. | Locally Advanced BCC (laBCC): Objective Response Rate (ORR) of 58% in the BOLT trial (200 mg dose).[12][13] Complete responses were seen in 5% of patients.[12][13] |
| Approved Indications | None | Approved by the FDA and EMA for the treatment of adult patients with locally advanced basal cell carcinoma (laBCC) that has recurred following surgery or radiation therapy, or who are not candidates for surgery or radiation therapy.[1][6] |
| Resistance Profile | Showed a 15-fold decrease in affinity for the vismodegib-resistant D477G SMO mutant, suggesting potential activity against some resistant tumors.[10] | Resistance can occur through SMO mutations.[14] Patients previously treated with vismodegib (another SMO inhibitor) may be resistant to sonidegib.[15] |
Experimental Protocols
This compound Preclinical Evaluation
The preclinical efficacy of this compound was established through a series of in vitro and in vivo experiments.
1. In Vitro SMO Binding Assay:
-
Objective: To determine the binding affinity of this compound to the human SMO receptor.
-
Methodology: A fluorescently-labeled cyclopamine derivative was used in a competitive binding assay with 293 cells engineered to express recombinant human SMO. The concentration of this compound required to displace 50% of the fluorescent probe (IC50) was measured.[3]
2. Hedgehog Signaling Reporter Assay:
-
Objective: To quantify the inhibition of the Hedgehog signaling pathway.
-
Methodology: An engineered mouse cell line (Gli_Luc) containing a luciferase reporter gene under the control of a Gli-responsive promoter was utilized. Cells were stimulated to activate the Hh pathway, and the inhibitory effect of this compound on luciferase expression was measured to determine the IC50 value.[2]
3. Cell Proliferation and Apoptosis Assays:
-
Objective: To assess the impact of this compound on tumor cell growth and survival.
-
Methodology: Medulloblastoma and basal cell carcinoma cell lines were treated with varying concentrations of this compound. Cell proliferation was measured using standard assays (e.g., MTT or BrdU incorporation). Apoptosis was quantified by methods such as TUNEL staining or flow cytometry for Annexin V.[3][9]
4. In Vivo Tumor Xenograft and Allograft Models:
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology: Human or mouse tumor cells (medulloblastoma or BCC) were implanted into immunocompromised or syngeneic mice, respectively. Once tumors reached a specified volume, mice were treated orally with this compound or a vehicle control. Tumor growth was monitored over time, and at the end of the study, tumors were excised and analyzed for biomarkers of Hh pathway inhibition (e.g., Gli1 expression) and apoptosis.[9][10]
Sonidegib Clinical Evaluation (BOLT Trial)
The efficacy and safety of sonidegib were primarily established in the pivotal Phase II, randomized, double-blind, multicenter BOLT (Basal cell carcinoma Outcomes with LDE225 Treatment) study.
1. Study Design:
-
Objective: To assess the efficacy and safety of two different doses of sonidegib (200 mg and 800 mg daily) in patients with locally advanced or metastatic basal cell carcinoma.[12]
-
Methodology: Patients were randomized to receive either 200 mg or 800 mg of sonidegib orally once daily. The primary endpoint was the objective response rate (ORR), as assessed by a central review committee according to modified Response Evaluation Criteria in Solid Tumors (mRECIST).[16]
2. Patient Population:
-
Inclusion Criteria: Adult patients with histologically confirmed laBCC not amenable to curative surgery or radiation, or metastatic BCC.[17]
3. Efficacy and Safety Assessments:
-
Tumor Response: Tumor assessments (e.g., CT scans, MRI, and photography) were performed at baseline and at regular intervals during the study.
-
Safety Monitoring: Adverse events were continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Laboratory parameters, including creatine kinase (CK) levels, were regularly assessed due to the known risk of musculoskeletal adverse events with Hh inhibitors.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Hedgehog signaling pathway and points of inhibition by this compound and sonidegib.
Caption: Generalized workflow for evaluating the efficacy of Hedgehog pathway inhibitors.
Conclusion
Sonidegib is a well-established therapeutic agent with proven clinical efficacy for the treatment of locally advanced basal cell carcinoma.[1][6] Its development has provided a valuable treatment option for patients with this challenging disease. This compound, while still in the preclinical phase, has demonstrated robust anti-tumor activity in relevant cancer models.[9][10] Notably, its ability to bind to a vismodegib-resistant SMO mutant suggests it may have a role in overcoming certain forms of acquired resistance to first-generation Hedgehog inhibitors.[10]
For researchers and drug developers, the comparison of this compound and sonidegib highlights the evolution of SMO inhibitors. While sonidegib provides a benchmark for clinical efficacy and safety, the preclinical profile of this compound suggests potential for an expanded therapeutic window or utility in resistant settings. Further clinical investigation of this compound will be necessary to fully elucidate its comparative efficacy and place in the therapeutic armamentarium against Hedgehog-driven cancers.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugs.com [drugs.com]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Frontiers | Sonidegib for the Treatment of Advanced Basal Cell Carcinoma [frontiersin.org]
- 8. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 9. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pro.dermnetnz.org [pro.dermnetnz.org]
- 13. Odomzo (Sonidegib), a Hedgehog Pathway Inhibitor, FDA Approved for the Treatment of Patients with Locally Advanced Basal-Cell Carcinoma [ahdbonline.com]
- 14. An Investigator-Initiated Open-Label Trial of Sonidegib in Advanced Basal Cell Carcinoma Patients Resistant to Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Unveiling the Potency of MK-4101: A Comparative Analysis of Gli1 Expression Inhibition
For researchers, scientists, and professionals in drug development, the precise validation of a compound's effect on its intended target is paramount. This guide provides a comprehensive comparison of MK-4101, a potent Hedgehog (Hh) signaling pathway inhibitor, with other relevant alternatives, focusing on its efficacy in modulating Gli1 expression. The information presented herein is supported by experimental data to aid in the objective assessment of this compound's performance.
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[1] A key downstream effector and a reliable marker of Hh pathway activity is the transcription factor Gli1.[2] Consequently, the inhibition of Gli1 expression serves as a crucial benchmark for the efficacy of Hh pathway antagonists. This compound has emerged as a significant player in this field, acting as a Smoothened (SMO) antagonist.[1][3]
Comparative Efficacy in Gli1 Downregulation
To objectively assess the performance of this compound, this guide presents a comparative analysis with Vismodegib, a first-in-class SMO antagonist, and GANT61, a GLI antagonist that acts downstream of SMO.
| Compound | Mechanism of Action | Model System | Dosage | Effect on Gli1 mRNA Expression | Reference |
| This compound | SMO Antagonist | Medulloblastoma Allograft (Ptch1+/- mice) | 80 mg/kg (twice a day) | Comparable downregulation to Vismodegib | [3] |
| Vismodegib | SMO Antagonist | Medulloblastoma Allograft (Ptch1+/- mice) | 50 mg/kg (once a day) | Comparable downregulation to this compound | [3] |
| GANT61 | GLI1/GLI2 Antagonist | Pancreatic Cancer Stem Cells | 5 µM (in vitro) | Inhibition of GLI1- and GLI2-mediated transcription | [4] |
Delving into the Experimental Framework
The validation of this compound's effect on Gli1 expression is substantiated by rigorous experimental protocols. Below are the detailed methodologies for the key experiments cited.
In Vivo Medulloblastoma Allograft Study
-
Animal Model: Neonatally irradiated Ptch1+/- mice were used as a model for Hh-dependent tumors, specifically medulloblastoma.[3] Allograft tumors were established by subcutaneously implanting tumor fragments from these mice into nude mice.[2]
-
Treatment Regimen:
-
Analysis of Gli1 mRNA Expression:
In Vitro GLI-Luciferase Reporter Assay
-
Cell Line: A mouse cell line engineered with a Gli-responsive luciferase reporter (Gli_Luc) was utilized to assess Hh signaling activity.[1]
-
Compound Treatment: Cells were treated with varying concentrations of the test compounds (e.g., GANT61 with an IC50 of approximately 5 µM).[4]
-
Luciferase Activity Measurement: Following incubation, luciferase activity was measured to quantify the extent of Gli-mediated transcription. A decrease in luciferase activity indicated inhibition of the Hh pathway.
Visualizing the Mechanism of Action
To further elucidate the role of this compound and its comparators, the following diagrams illustrate the Hedgehog signaling pathway and the experimental workflow for evaluating Gli1 expression.
References
- 1. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. stemcell.com [stemcell.com]
A Comparative Analysis of MK-4101's Anti-Tumor Activity in Hedgehog Pathway-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of MK-4101, a potent Smoothened (SMO) antagonist, with other inhibitors of the Hedgehog (Hh) signaling pathway. The data presented is compiled from preclinical studies to offer an objective assessment of this compound's performance and potential as a therapeutic agent in cancers with aberrant Hh pathway activation, such as medulloblastoma and basal cell carcinoma.
Executive Summary
This compound is an orally bioavailable small molecule inhibitor of the Hedgehog signaling pathway that acts by antagonizing the SMO receptor.[1][2] Preclinical evidence demonstrates that this compound effectively inhibits tumor growth in models of medulloblastoma and basal cell carcinoma through the induction of apoptosis and inhibition of cell proliferation.[2] A key differentiator for this compound is its retained activity against a clinically relevant, vismodegib-resistant SMO mutant (D477G), suggesting a potential therapeutic advantage in overcoming acquired resistance.[2] In direct head-to-head preclinical studies, this compound has shown comparable efficacy to the first-in-class SMO inhibitor, vismodegib.[2]
Comparative In Vitro Anti-Tumor Activity
The following table summarizes the in vitro potency of this compound in comparison to other SMO inhibitors. The data is derived from various cell-based assays measuring the inhibition of the Hedgehog pathway or cell proliferation.
| Compound | Target | Assay | Cell Line/System | IC50 (µM) | Reference |
| This compound | SMO | Hh Signaling Reporter Assay | Engineered Mouse Cell Line (Gli_Luc) | 1.5 | [3] |
| This compound | SMO | Hh Signaling Inhibition | Human KYSE180 Esophageal Cancer Cells | 1.0 | [3] |
| This compound | SMO | Fluorescent Ligand Displacement | 293 cells expressing human SMO | 1.1 | [3] |
| This compound | Proliferation Inhibition | Cell Viability Assay | Medulloblastoma cells from Ptch1+/- mice | 0.3 | [2] |
| Vismodegib | SMO | Hh Signaling Inhibition | Cerebellar Granule Neuron Precursor Cells | ~0.022 | [4] |
| Sonidegib | SMO | SMO Binding Assay (mouse) | Cell-free | 0.0013 | [5] |
| Sonidegib | SMO | SMO Binding Assay (human) | Cell-free | 0.0025 | [5] |
Comparative In Vivo Anti-Tumor Efficacy
In vivo studies in a Ptch1+/- mouse model of medulloblastoma provide a direct comparison of the anti-tumor efficacy of this compound and vismodegib.
| Compound | Dose & Schedule | Animal Model | Tumor Type | Outcome | Reference |
| This compound | 80 mg/kg, twice a day | Ptch1+/- medulloblastoma allograft | Medulloblastoma | Identical antitumor efficacy to vismodegib | [2] |
| Vismodegib | 50 mg/kg, once a day | Ptch1+/- medulloblastoma allograft | Medulloblastoma | Identical antitumor efficacy to this compound | [2] |
| This compound | 40 and 80 mg/kg, once a day | Ptch1+/- medulloblastoma allograft | Medulloblastoma | Dose-dependent tumor growth inhibition | [2] |
| This compound | 80 mg/kg, twice a day | Ptch1+/- medulloblastoma allograft | Medulloblastoma | Tumor regression | [2] |
Activity Against Vismodegib-Resistant SMO Mutant
A significant finding from preclinical studies is the ability of this compound to inhibit a vismodegib-resistant SMO mutant, D477G. This mutation has been identified in patients who have relapsed on vismodegib therapy.[4]
| Compound | SMO Genotype | Binding Affinity (IC50, µM) | Fold Shift in Affinity (Mutant vs. WT) | Reference |
| This compound | Wild-Type | 1.1 | - | [2] |
| This compound | D477G Mutant | Not explicitly stated, but 15-fold decrease | 15 | [2] |
| Vismodegib | Wild-Type | Not explicitly stated | - | [2] |
| Vismodegib | D477G Mutant | Not explicitly stated, but 100-fold decrease | 100 | [2] |
Experimental Protocols
SMO Binding Assay (Fluorescent Ligand Displacement)
This protocol outlines a method to determine the binding affinity of a test compound to the SMO receptor expressed in mammalian cells.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are transiently transfected with a plasmid encoding for human SMO.
-
Assay Preparation: Transfected cells are seeded in 96-well plates and incubated for 24-48 hours.
-
Competition Assay:
-
A fluorescently-labeled cyclopamine derivative is used as the tracer.
-
Cells are incubated with a fixed concentration of the fluorescent tracer and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out at 37°C for a specified time to reach equilibrium.
-
-
Detection: The amount of fluorescent tracer bound to the cells is quantified using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of tracer displacement against the concentration of the test compound. This value represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
In Vivo Medulloblastoma Allograft Model
This protocol describes the evaluation of the anti-tumor efficacy of SMO inhibitors in a mouse model of medulloblastoma.[2]
-
Animal Model: Ptch1+/- mice, which spontaneously develop medulloblastoma, are used.
-
Tumor Cell Preparation: Primary medulloblastoma tumors from Ptch1+/- mice are harvested and disaggregated to create a single-cell suspension.
-
Tumor Implantation: A defined number of medulloblastoma cells (e.g., 1 x 106) are subcutaneously injected into the flank of recipient immunodeficient mice.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses (e.g., 40 or 80 mg/kg) and schedules (e.g., once or twice daily).
-
The vehicle used for drug formulation is administered to the control group.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (length x width²) / 2 is typically used to calculate tumor volume.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of Hh pathway biomarkers, such as Gli1 mRNA levels, by quantitative PCR to confirm target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
Comparative Analysis of MK-4101 and Cyclopamine: A Guide for Researchers
This guide provides a detailed, data-driven comparison of two pivotal inhibitors of the Hedgehog (Hh) signaling pathway: the naturally occurring steroidal alkaloid, cyclopamine, and the potent synthetic antagonist, MK-4101. Both molecules target the G-protein-coupled receptor Smoothened (SMO), a critical transducer in the Hh pathway, which is implicated in embryonic development and various cancers, including medulloblastoma and basal cell carcinoma (BCC).[1]
Mechanism of Action: Targeting the Smoothened Receptor
The canonical Hedgehog signaling pathway is initiated when an Hh ligand (e.g., Sonic Hedgehog, Shh) binds to its receptor, Patched (PTCH).[1] In the absence of a ligand, PTCH actively inhibits SMO.[1] Ligand binding to PTCH alleviates this inhibition, allowing SMO to become active and signal downstream through a complex that includes Suppressor of fused (SUFU) and the Gli family of transcription factors.[1][2] This ultimately leads to the nuclear translocation of Gli proteins, which activate the transcription of Hh target genes.[2]
Both cyclopamine and this compound are SMO antagonists. They exert their inhibitory effects by binding directly to the heptahelical bundle of the SMO protein, locking it in an inactive conformation and preventing the downstream activation of Gli transcription factors.[1][3][4] This direct inhibition makes them valuable tools for studying Hh-dependent processes and potential therapeutics for Hh-driven cancers.
Chemical Properties and Overview
Cyclopamine is a naturally occurring teratogen first isolated from the corn lily (Veratrum californicum).[5][6] Its discovery was linked to outbreaks of cyclopia in lambs born to sheep that had grazed on the plant.[5] In contrast, this compound is a synthetically developed, potent SMO antagonist identified for its robust anti-tumor activity.[7]
| Property | This compound | Cyclopamine |
| Origin | Synthetic | Natural Product (from Veratrum californicum) |
| Chemical Formula | C₂₄H₂₄F₅N₅O[8] | C₂₇H₄₁NO₂[5][6] |
| Molecular Weight | 493.47 g/mol [9] | 411.63 g/mol [5] |
| CAS Number | 935273-79-3[9] | 4449-51-8[5] |
Quantitative Performance Analysis
Experimental data demonstrates that this compound is a significantly more potent inhibitor of the Hedgehog pathway than cyclopamine. Its IC₅₀ values are consistently in the low micromolar or sub-micromolar range across various assays, indicating higher efficacy.
| Assay Type | Cell Line / System | This compound IC₅₀ | Cyclopamine IC₅₀ |
| Hh Signaling Reporter | Engineered mouse cell line (Gli_Luc) | 1.5 µM[7][9] | Not specified, but generally higher |
| Hh Signaling Inhibition | Human KYSE180 esophageal cancer cells | 1.0 µM[9][10] | Not specified |
| SMO Binding (Competitive) | 293 cells expressing human SMO | 1.1 µM[9][10] | Serves as the reference compound[10] |
| Cell Proliferation | Medulloblastoma cells (from Ptch1⁻/⁺ mice) | 0.3 µM[10] | Not specified |
Note: The SMO binding assay for this compound involved measuring its ability to displace a fluorescently-labeled cyclopamine derivative, directly confirming its interaction with the same target.[7][10]
In Vivo Efficacy and Limitations
This compound: Preclinical studies using mouse models have shown that this compound possesses robust antitumor activity.[7] It is orally bioavailable and highly effective against medulloblastoma and basal cell carcinoma, leading to the inhibition of cell proliferation and extensive apoptosis in tumor cells.[7][9] In Ptch1+/- mice, which are genetically predisposed to these tumors, this compound treatment not only caused tumor regression but also significantly improved survival rates.[7]
Cyclopamine: Cyclopamine has been a foundational tool for studying the Hh pathway in vivo and has demonstrated efficacy in preclinical models, including inducing tumor regression in a murine medulloblastoma model.[11] However, its therapeutic potential is hampered by several limitations:
-
Acid Lability: It is unstable in acidic conditions, which complicates oral administration.[11]
-
Off-Target Effects: At concentrations moderately higher than those needed for Hh pathway inhibition, cyclopamine can exert off-target effects on cell growth.[11] One study identified a novel off-target function where cyclopamine induces apoptosis through a nitric oxide-dependent ceramide induction pathway, independent of SMO inhibition.[12]
-
Potency: Newer synthetic inhibitors like vismodegib and this compound have demonstrated higher potency.[2]
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize and compare SMO inhibitors like this compound and cyclopamine.
Hedgehog Signaling Reporter Gene Assay (Gli-Luciferase)
This assay quantitatively measures the activity of the Hh pathway by using a cell line engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter.
Methodology:
-
Cell Culture: Plate engineered mouse cells (e.g., Shh-LIGHT2) in a 96-well plate and allow them to adhere overnight.
-
Pathway Activation: Stimulate the cells with a SMO agonist (e.g., SAG) or conditioned media containing the Shh ligand to activate the pathway.
-
Inhibitor Treatment: Concurrently treat the cells with a serial dilution of the test compound (this compound or cyclopamine) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence values to a cell viability assay (e.g., CellTiter-Glo). Plot the normalized values against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.
Competitive SMO Binding Assay
This assay determines if a test compound binds to SMO by measuring its ability to displace a known, fluorescently-labeled SMO ligand.
Methodology:
-
Cell Culture: Plate cells engineered to overexpress human SMO (e.g., HEK293-SMO) in a suitable format.
-
Inhibitor Pre-incubation: Treat the cells with serial dilutions of the unlabeled test compound (e.g., this compound).
-
Fluorescent Ligand Addition: Add a constant, known concentration of a fluorescently-labeled SMO antagonist (e.g., BODIPY-cyclopamine).
-
Incubation: Incubate for a sufficient time at an appropriate temperature (e.g., 4°C) to reach binding equilibrium while minimizing internalization.
-
Washing: Wash the cells to remove any unbound fluorescent ligand.
-
Fluorescence Measurement: Measure the cell-associated fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The decrease in fluorescence signal in the presence of the test compound indicates displacement. Plot the fluorescence intensity against the concentration of the test compound to determine the IC₅₀ for binding.[3][7]
Summary and Conclusion
Both this compound and cyclopamine are specific inhibitors of the Hedgehog signaling pathway that act by directly binding to and antagonizing the SMO receptor.
-
Cyclopamine remains a historically significant and valuable tool for basic research into Hh signaling.[10] However, its limitations, including lower potency, acid lability, and potential for off-target effects, make it less suitable for development as a therapeutic agent.[11]
-
This compound represents a more advanced, drug-like molecule. Its high potency, demonstrated in vivo efficacy in robust preclinical cancer models, and oral bioavailability position it as a superior candidate for translational and clinical research.[7][9]
For researchers in drug development, this compound offers a more potent and pharmacokinetically favorable profile for investigating Hh-driven malignancies. For fundamental studies on pathway mechanics where a well-characterized, albeit less potent, tool is sufficient, cyclopamine continues to be a relevant compound.
References
- 1. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Cyclopamine – A Sonic Hedgehog gene pathway antagonist – Aphios [aphios.com]
- 6. Cyclopamine | C27H41NO2 | CID 442972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. adooq.com [adooq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. I only have eye for ewe: the discovery of cyclopamine and development of Hedgehog pathway-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-Target Function of the Sonic-Hedgehog Inhibitor Cyclopamine in Mediating Apoptosis via Nitric Oxide-Dependent Neutral Sphingomyelinase 2/Ceramide Induction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: MK-4101 Versus Other Hedgehog Pathway Inhibitors
In the landscape of targeted cancer therapies, inhibitors of the Hedgehog (Hh) signaling pathway have emerged as a critical tool against Hh-driven malignancies such as medulloblastoma and basal cell carcinoma. This guide provides a detailed comparison of a newer entrant, MK-4101, with the established Smoothened (SMO) antagonists, vismodegib and sonidegib, focusing on preclinical efficacy, mechanism of action, and available clinical data.
Targeting the Hedgehog Pathway: A Quick Overview
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[1][2][3] Its aberrant reactivation in cancers can drive tumor growth and proliferation.[1][4][5] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor, which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[1][3][6] Activated SMO then triggers a signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn induce the expression of Hh target genes.[1][6] Most Hh pathway inhibitors, including this compound, vismodegib, and sonidegib, act by targeting SMO.[1][2][7]
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of intervention for SMO inhibitors.
Preclinical Head-to-Head Comparison: this compound vs. Vismodegib
A preclinical study using a Ptch1+/- mouse model, which develops Hh-dependent medulloblastoma, provides a direct comparison of this compound and vismodegib.[7]
Efficacy in Medulloblastoma Allografts
In a head-to-head comparison in a medulloblastoma allograft model, this compound and vismodegib demonstrated identical antitumor efficacy.[7] Treatment with this compound at a dose of 80 mg/kg twice a day led to complete tumor growth inhibition and prevented tumor relapse even after treatment cessation, suggesting durable tumor eradication.[7]
| Parameter | This compound | Vismodegib | Reference |
| Dose | 80 mg/kg twice a day | 50 mg/kg once a day | [7] |
| Antitumor Efficacy | Identical to vismodegib | Identical to this compound | [7] |
| Tumor Growth Inhibition | Complete and durable | Not specified for durability | [7] |
In Vitro Potency
This compound has demonstrated potent inhibition of the Hh signaling pathway in various in vitro assays.
| Assay | Cell Line/System | This compound IC50 | Reference |
| Hh Signaling Reporter Gene Assay | Gli_Luc (engineered mouse cell line) | 1.5 µmol/L | [7] |
| Hh Signaling Inhibition | Human KYSE180 esophageal cancer cells | 1 µmol/L | [7] |
| SMO Binding Assay | 293 cells expressing human SMO | 1.1 µmol/L | [7] |
| Cell Proliferation Assay | Medulloblastoma cells from Ptch1-/+ mice | 0.3 µmol/L | [7] |
Clinical Data Overview: Vismodegib and Sonidegib
While direct head-to-head clinical trials are lacking, data from separate pivotal trials for vismodegib (ERIVANCE) and sonidegib (BOLT) in advanced basal cell carcinoma (aBCC) offer a basis for comparison. A matching-adjusted indirect comparison (MAIC) has also been performed to account for cross-trial differences.[8][9]
Efficacy in Locally Advanced Basal Cell Carcinoma (laBCC)
| Parameter | Sonidegib (200 mg) - BOLT Trial | Vismodegib - ERIVANCE Trial | Reference |
| Objective Response Rate (ORR) | 56.1% (pre-matching) / 56.7% (post-matching) | 47.6% | [8][9] |
| Median Progression-Free Survival (PFS) | 22.1 months (pre- and post-matching) | 9.5 months | [8][9] |
Data from a matching-adjusted indirect comparison.
Experimental Protocols
Medulloblastoma Allograft Model
The preclinical efficacy of this compound and vismodegib was evaluated in an allograft model derived from primary medulloblastoma from Ptch1+/- mice.[7]
Methodology:
-
Tumor Induction: Primary medulloblastomas are sourced from neonatally irradiated Ptch1+/- heterozygous knockout mice, a model for Gorlin syndrome.[7]
-
Allograft Implantation: The primary tumor is dissociated into a cell suspension and subcutaneously implanted into recipient mice.[7]
-
Treatment: Once tumors reach a specified volume (e.g., 200 mm³), mice are randomized to receive treatment with the Hh inhibitor (e.g., this compound at 80 mg/kg twice daily) or a vehicle control.[7]
-
Efficacy Evaluation: Antitumor efficacy is assessed by measuring tumor volume and monitoring changes in body weight.[7] Downregulation of the Hh pathway is confirmed by measuring the mRNA levels of the target gene Gli1.[7]
Safety and Tolerability
A comprehensive comparison of the safety profiles requires direct comparative trials. However, common adverse reactions associated with Hh pathway inhibitors have been documented.
Sonidegib: The most common adverse reactions (≥10% of patients) include muscle spasms, alopecia, dysgeusia, fatigue, nausea, musculoskeletal pain, diarrhea, decreased weight, and decreased appetite.[10][11][12][13] Musculoskeletal adverse reactions, sometimes accompanied by serum creatine kinase (CK) elevations, are a known class effect of Hh inhibitors.[10][12]
Vismodegib: Resistance to vismodegib has been observed and is often linked to mutations in SMO or downstream components of the Hh pathway like SUFU and GLI2.[4][14][15]
Conclusion
Preclinical data suggests that this compound is a potent Hh pathway inhibitor with antitumor efficacy comparable to vismodegib in a medulloblastoma model.[7] The in vitro data further supports its potent activity at the level of SMO. While direct clinical comparisons are not yet available, indirect comparisons of the approved SMO inhibitors, vismodegib and sonidegib, provide a benchmark for efficacy in advanced basal cell carcinoma. The development of next-generation Hh inhibitors like this compound holds promise for improving outcomes and potentially overcoming resistance mechanisms observed with first-in-class agents. Further clinical investigation is necessary to fully delineate the comparative efficacy and safety of this compound against other Hh inhibitors in various Hh-driven cancers.
References
- 1. pnas.org [pnas.org]
- 2. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Clinical Targeting of Hedgehog/GLI Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Matching-Adjusted Indirect Comparison of Sonidegib and Vismodegib in Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Matching-Adjusted Indirect Comparison of Sonidegib and Vismodegib in Advanced Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse Reactions | ODOMZO® (sonidegib) for Oncologists [odomzo.com]
- 11. What are the side effects of Sonidegib Phosphate? [synapse.patsnap.com]
- 12. Sonidegib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Side Effects of Odomzo (sonidegib): Interactions & Warnings [medicinenet.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frequency and Genomic Aspects of Intrinsic Resistance to Vismodegib in Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Preclinical Findings of the Hedgehog Pathway Inhibitor MK-4101
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the reported preclinical data on MK-4101, a potent antagonist of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway. While direct cross-laboratory reproducibility studies are not publicly available, this document consolidates key findings and detailed methodologies from primary research to serve as a foundational resource for future investigations and replication efforts.
Summary of this compound's In Vitro and In Vivo Efficacy
This compound has demonstrated significant antitumor activity in preclinical models of medulloblastoma and basal cell carcinoma (BCC), cancers where aberrant Hedgehog signaling is a known driver.[1][2] The compound functions by inhibiting the Hh pathway, leading to a reduction in tumor cell proliferation and the induction of apoptosis.[1][3][4]
Below is a summary of the key quantitative data from the available studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Endpoint | Result (IC50) |
| Hedgehog Pathway Inhibition | Engineered mouse cells (Gli_Luc) | Luciferase Reporter Assay | 1.5 µM[3][4][5] |
| Hedgehog Pathway Inhibition | Human KYSE180 esophageal cancer cells | Reporter Gene Assay | 1 µM[3][4] |
| SMO Receptor Binding | 293 cells expressing human SMO | Fluorescently-labeled cyclopamine displacement | 1.1 µM[3][4][5] |
| Cell Proliferation | Medulloblastoma cells from Ptch1-/+ mice | Proliferation Assay | 0.3 µM[3] |
Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Allograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Key Outcomes |
| Vehicle Control | - | - | Uninhibited tumor growth |
| This compound | 40 mg/kg (once a day) | Inhibition observed | Dose-dependent downregulation of Gli1 mRNA[1] |
| This compound | 80 mg/kg (once a day) | Significant inhibition | Maximum effect on tumor inhibition and Hh pathway downregulation[3] |
| This compound | 80 mg/kg (twice a day) | Complete tumor elimination | Prevention of tumor relapse three months after treatment cessation[1][5] |
Experimental Methodologies
The following sections detail the experimental protocols utilized in the primary studies to evaluate the efficacy of this compound.
In Vitro Assays
-
Cell Lines:
-
Hedgehog Pathway Inhibition Assay:
-
An engineered mouse cell line containing a Gli-responsive luciferase reporter was used.
-
Cells were treated with varying concentrations of this compound.
-
The inhibition of the Hedgehog pathway was quantified by measuring the reduction in luciferase activity. The IC50 value was determined as the concentration of this compound that caused a 50% reduction in luciferase signal.[5]
-
-
SMO Binding Assay:
-
HEK293 cells expressing recombinant human SMO were utilized.
-
A fluorescently-labeled cyclopamine derivative was used to bind to the SMO receptor.
-
The ability of this compound to displace the fluorescent probe was measured to determine its binding affinity for SMO, with the IC50 representing the concentration at which 50% of the probe was displaced.[3][5]
-
-
Cell Cycle Analysis:
-
Medulloblastoma or BCC cells were treated with 10 µM this compound for 60-72 hours.
-
Cell cycle distribution was analyzed by monitoring EdU incorporation via FACS (Fluorescence-Activated Cell Sorting).
-
Treatment with this compound resulted in cell cycle arrest, characterized by a significant decrease in the S phase population and an increase in the G1 and, to a lesser extent, G2 populations.[3][4] A notable reduction in cyclin D1 and an accumulation of cyclin B1 protein levels were also observed.[3]
-
In Vivo Studies
-
Animal Model:
-
Drug Administration and Formulation:
-
Efficacy Evaluation:
-
Tumor growth was monitored and measured over the treatment period.
-
The percentage change in body weight was recorded to assess toxicity.[1]
-
At the end of the study, tumors were collected for further analysis.
-
-
Pharmacodynamic Analysis:
-
The expression of Gli1 mRNA, a downstream target of the Hedgehog pathway, was measured in tumor tissues using quantitative real-time PCR to confirm target engagement and pathway inhibition.[1]
-
Visualizing the Mechanism and Workflow
To further clarify the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound in the Hedgehog signaling pathway.
Caption: Experimental workflow for in vivo assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of MK-4101 for Smoothened: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK-4101, a potent Smoothened (SMO) antagonist, with other known inhibitors of the Hedgehog (Hh) signaling pathway. The objective is to offer a clear, data-driven perspective on the specificity and performance of this compound, supported by detailed experimental protocols and visual aids to facilitate informed decisions in research and development.
Introduction to Smoothened and the Hedgehog Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and is largely quiescent in adult tissues. However, aberrant reactivation of this pathway is implicated in the pathogenesis of several cancers, including medulloblastoma and basal cell carcinoma (BCC).[1][2] The G protein-coupled receptor, Smoothened (SMO), is a central component of this pathway. In the absence of Hh ligands, the Patched (PTCH1) receptor inhibits SMO. Upon Hh ligand binding to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors that drive the expression of pro-proliferative and pro-survival genes.[1][3] Consequently, SMO has emerged as a key therapeutic target for cancers driven by aberrant Hh signaling.
This compound is a potent, orally bioavailable small molecule inhibitor of the Hedgehog pathway that functions by antagonizing the SMO receptor.[4] This guide evaluates its specificity in comparison to other SMO inhibitors.
Comparative Analysis of SMO Inhibitors
The following table summarizes the in vitro potency of this compound and other representative SMO inhibitors. The data is compiled from various biochemical and cell-based assays to provide a comparative overview of their activity.
Table 1: Comparative Potency of Smoothened Inhibitors
| Compound | Target Binding IC50 (nM) | Hh Pathway Inhibition IC50 (nM) | Cell Line / Assay Type |
| This compound | 1100 | 1500 | 293 cells expressing human SMO (binding); Mouse Gli-Luciferase reporter cell line (pathway)[4] |
| Vismodegib | 3 | 46 | Cell-free assay (binding); Gli-Luciferase reporter assay (pathway) |
| Sonidegib | 2.5 (human SMO), 1.3 (mouse SMO) | - | Cell-free binding assay[5] |
| Glasdegib (PF-04449913) | 5 | 5 | Potent Smo antagonist (binding); Gli-luciferase reporter assay in C3H10T1/2 cells (pathway)[6] |
| Taladegib (LY2940680) | 4.2 | - | SMO binding assay[7] |
| Saridegib (IPI-926) | - | 9 | Gli-luciferase reporter assay in C3H10T1/2 cells[8] |
| Cyclopamine | - | 46 | TM3Hh12 cells (pathway)[5] |
| Itraconazole | Does not directly compete with cyclopamine | ~900 | Binds to a distinct site on SMO (binding); Ptch-/- cells (pathway)[9] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell lines, and reagents used. This table is intended for comparative purposes, and direct comparison of values across different studies should be done with caution.
Specificity and Off-Target Effects
The specificity of a targeted inhibitor is paramount to its therapeutic index. Off-target effects can lead to unforeseen toxicities, while on-target effects in normal tissues can also cause adverse events.
For most SMO inhibitors, including vismodegib and sonidegib, many of the observed side effects are considered "on-target" and class-related.[1][2][3] These adverse events, such as muscle spasms, alopecia (hair loss), and dysgeusia (taste alteration), arise from the inhibition of Hh signaling in adult tissues where the pathway plays a role in homeostasis, like in hair follicles and taste buds.[10][11]
While a specific off-target liability panel for this compound is not publicly available, the preclinical data suggests it is a potent inhibitor of the Hedgehog pathway. The majority of adverse events associated with this class of drugs are mechanism-based, stemming from the inhibition of SMO in tissues other than the tumor. It is crucial in drug development to perform broad off-target screening using panels like the SafetyScreen44™ or InVEST44™ to identify any potential interactions with other receptors, enzymes, and ion channels, thereby de-risking development and predicting potential non-Hedgehog related toxicities.[12][13][14][15]
Experimental Protocols
To ensure the reproducibility and validation of the data presented, the following are detailed protocols for key assays used to determine the specificity and potency of SMO inhibitors.
Competitive SMO Binding Assay (Fluorescent Cyclopamine Displacement)
This assay directly measures the ability of a test compound to bind to the SMO receptor by competing with a fluorescently labeled ligand, such as BODIPY-cyclopamine.
Objective: To determine the binding affinity (IC50) of a test compound for the SMO receptor.
Materials:
-
HEK293 cells stably overexpressing human SMO.
-
BODIPY-cyclopamine (or another suitable fluorescent SMO ligand).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well black, clear-bottom plates.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the SMO-expressing HEK293 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Competition: Add the serially diluted test compound to the wells.
-
Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine to all wells. This concentration should ideally be close to its Kd for SMO to ensure sensitive competition.
-
Incubation: Incubate the plate for a specified time (e.g., 2-4 hours) at 37°C to allow binding to reach equilibrium.
-
Washing: Gently wash the cells with cold assay buffer to remove unbound fluorescent ligand.
-
Data Acquisition: Measure the fluorescence intensity in each well using a plate reader or analyze the cells by flow cytometry.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.
Hedgehog Pathway Reporter Gene Assay (Gli-Luciferase Assay)
This cell-based functional assay measures the activity of the Hh pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting Hh pathway signaling.
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG) to activate the pathway.
-
Test compound (e.g., this compound).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Low-serum medium (e.g., DMEM with 0.5% serum).
-
96-well white, opaque plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells into 96-well plates and grow to confluence.
-
Serum Starvation: Replace the growth medium with low-serum medium and incubate for 24 hours. This helps to reduce basal pathway activity.
-
Compound Treatment: Add serially diluted test compound to the wells.
-
Pathway Activation: Add Shh conditioned medium or SAG to the wells to activate the Hh pathway, except for the negative control wells.
-
Incubation: Incubate the plates for 24-48 hours to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the IC50 value for pathway inhibition.
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: The Hedgehog signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for validating the specificity of SMO inhibitors.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. For Some Skin Cancers, Targeted Drug Hits the Mark - NCI [cancer.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. landing.reactionbiology.com [landing.reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
MK-4101: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for MK-4101, a potent, orally bioavailable inhibitor of the Hedgehog (Hh) signaling pathway. The data presented herein is intended to offer an objective overview of this compound's performance and to provide detailed experimental context for researchers in oncology and drug development.
Mechanism of Action
This compound functions as an antagonist of the Smoothened (SMO) receptor, a key component of the Hh signaling pathway.[1][2] By binding to SMO, this compound effectively inhibits the downstream signaling cascade that leads to the activation of GLI transcription factors.[1] This inhibition ultimately results in the suppression of tumor cell proliferation and the induction of apoptosis in Hh-dependent cancers.[1][2][3]
In Vitro Data Summary
The in vitro activity of this compound has been evaluated across various cell lines and assays to determine its potency and cellular effects. The following table summarizes the key quantitative findings.
| Parameter | Cell Line / Assay | Result (IC50) | Reference |
| Hedgehog Pathway Inhibition | Engineered mouse cell line (Gli_Luc reporter assay) | 1.5 µM | [2][3] |
| Human KYSE180 esophageal cancer cells | 1.0 µM | [2][3] | |
| SMO Binding | 293 cells expressing recombinant human SMO (fluorescently-labeled cyclopamine displacement assay) | 1.1 µM | [2][3][4] |
| Cell Proliferation Inhibition | Medulloblastoma cells from Ptch1+/- mice | 0.3 µM | [2] |
In Vivo Data Summary
In vivo studies have demonstrated the anti-tumor efficacy of this compound in preclinical models of Hh-driven cancers, such as medulloblastoma and basal cell carcinoma.
| Animal Model | Tumor Type | Treatment Regimen | Key Findings | Reference |
| CD1 nude female mice | Medulloblastoma Allograft | 40 mg/kg, oral administration | Tumor growth inhibition | [2] |
| 80 mg/kg, oral administration | Tumor regression | [2] | ||
| Ptch1+/- mice | Primary Medulloblastoma and Basal Cell Carcinoma | 80 mg/kg BID, oral administration for 35 days | Complete elimination of medulloblastoma | [4][5] |
| Prevention of tumor relapse after 3 months | [4][5] | |||
| Significant improvement in survival | [4][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hedgehog signaling pathway targeted by this compound and a general workflow for evaluating its efficacy.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: General experimental workflow for in vitro and in vivo evaluation of this compound.
Experimental Protocols
In Vitro Hedgehog Signaling Assay
-
Cell Line: Engineered mouse cell line with a Gli-responsive luciferase reporter (Gli_Luc) or human KYSE180 esophageal cancer cells.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Assay: Luciferase activity was measured as a readout of Hh pathway activation. For KYSE180 cells, the expression of Hh target genes was likely assessed.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.[2][3]
In Vitro SMO Binding Assay
-
Cell Line: 293 cells engineered to express recombinant human SMO.
-
Assay: A competitive binding assay was performed using a fluorescently-labeled cyclopamine derivative.
-
Treatment: Cells were incubated with the fluorescent probe and varying concentrations of this compound.
-
Data Analysis: The displacement of the fluorescent probe was measured to determine the IC50 value for this compound binding to SMO.[2][3]
In Vitro Cell Proliferation Assay
-
Cell Line: Medulloblastoma cells derived from neonatally-irradiated Ptch1+/- mice.[2]
-
Treatment: Cells were treated with various concentrations of this compound.
-
Assay: Cell proliferation was likely measured using a standard method such as MTT or BrdU incorporation assay.
-
Data Analysis: The IC50 value for cell proliferation inhibition was determined.
In Vivo Tumor Xenograft and Primary Tumor Models
-
Animal Models: CD1 nude female mice were used for allograft studies of medulloblastoma. Ptch1+/- mice, which spontaneously develop medulloblastoma and basal cell carcinoma, were used to assess efficacy against primary tumors.[1][2]
-
Treatment: this compound was administered orally. Dosing regimens varied between studies, with doses of 40 mg/kg and 80 mg/kg being common.[2]
-
Monitoring: Tumor volume was measured regularly to assess tumor growth inhibition or regression. Animal survival was also monitored.
-
Pharmacodynamic Analysis: Downregulation of Gli1 mRNA in tumors was measured to confirm target engagement.[2]
Conclusion
The available data consistently demonstrates that this compound is a potent inhibitor of the Hedgehog signaling pathway with significant anti-tumor activity in both in vitro and in vivo models of Hh-driven cancers. Its oral bioavailability and ability to induce tumor regression and prevent relapse in preclinical models highlight its potential as a therapeutic agent.[1][2][4] The interplay between the Hh, IGF, and Wnt signaling pathways, as suggested by gene expression profiling, may offer opportunities for combination therapies.[1]
References
Benchmarking MK-4101: A Comparative Analysis Against Current Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK-4101, an investigational inhibitor of the Hedgehog (Hh) signaling pathway, against current standard-of-care therapies for cancers where this pathway is implicated, primarily medulloblastoma and basal cell carcinoma. This document summarizes preclinical data for this compound and clinical data for approved therapies to offer a comparative perspective for research and development professionals.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2] Dysregulation of this pathway is a known driver in the pathogenesis of certain cancers, including the Sonic Hedgehog (SHH) subgroup of medulloblastoma and the majority of basal cell carcinomas.[3][4][5]
Current FDA-approved therapies, vismodegib and sonidegib, share a similar mechanism of action, targeting the SMO receptor to inhibit downstream signaling.[2][6][7][8][9][10][11][12]
Figure 1: Simplified Hedgehog Signaling Pathway and Inhibition by SMO Antagonists.
Preclinical Efficacy of this compound
This compound has demonstrated robust anti-tumor activity in preclinical models of medulloblastoma and basal cell carcinoma. In vitro studies have shown its ability to inhibit Hedgehog signaling and cell proliferation.
Table 1: In Vitro Activity of this compound
| Cell Line/Assay | IC50 | Reference |
| Gli_Luc Reporter Gene Assay (mouse) | 1.5 µM | [1] |
| KYSE180 Esophageal Cancer Cells | 1 µM | [1][2] |
| 293 Cells (recombinant human SMO) | 1.1 µM | [1][2] |
| Ptch1-/- Medulloblastoma Cells | 0.3 µM | [2] |
In vivo studies using mouse models have shown that oral administration of this compound leads to tumor growth inhibition and, at higher doses, tumor regression.[2]
Benchmarking Against Standard-of-Care Therapies
A direct comparison of preclinical data for this compound with clinical data for approved drugs should be interpreted with caution. However, examining the clinical performance of other SMO inhibitors provides a benchmark for the potential efficacy of this compound.
Medulloblastoma
The standard of care for medulloblastoma typically involves a combination of surgery, radiation, and chemotherapy.[3][4][13][14][15] For patients with recurrent or SHH-subgroup medulloblastoma, Hedgehog pathway inhibitors are a therapeutic option.[4][16]
Table 2: Clinical Efficacy of Hedgehog Pathway Inhibitors in Recurrent SHH-Subgroup Medulloblastoma
| Therapy | Study | Patient Population | Objective Response Rate (ORR) | Duration of Response (DOR) |
| Vismodegib | PBTC-025B & PBTC-032 | Adult & Pediatric | 3 of 20 patients showed sustained response | Not reported |
| Sonidegib | Phase I/II Study | Pediatric & Adult | 5 of 10 patients with Hh-activated tumors had complete or partial responses | Not reported |
It is important to note that responses to SMO inhibitors in medulloblastoma can be transient due to the development of resistance.[16]
Basal Cell Carcinoma (BCC)
For advanced, metastatic, or locally advanced basal cell carcinoma where surgery or radiation is not an option, Hedgehog pathway inhibitors are the standard of care.[5][17][18][19]
Table 3: Clinical Efficacy of Hedgehog Pathway Inhibitors in Advanced Basal Cell Carcinoma
| Therapy | Study | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| Vismodegib | ERIVANCE BCC | Locally Advanced BCC | 43% | 7.6 months |
| Metastatic BCC | 30% | 7.6 months | ||
| Sonidegib | BOLT (30-month analysis) | Locally Advanced BCC | 56.1% (central review) | 26.1 months (central review) |
| Metastatic BCC | 7.7% (central review) | 24.0 months (central review) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key preclinical experiments for SMO inhibitors.
In Vitro Hedgehog Signaling Assay (Reporter Gene Assay)
This assay is used to quantify the inhibition of the Hedgehog signaling pathway.
Figure 2: Workflow for a Hedgehog Signaling Reporter Gene Assay.
Methodology:
-
Cell Culture: Mouse embryonic fibroblasts (e.g., NIH-3T3) or other suitable cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Assay Setup: Cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: The cells are then treated with a Hedgehog pathway agonist (e.g., recombinant Shh-N conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for a period sufficient to allow for reporter gene expression (typically 24-48 hours).
-
Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the Hedgehog pathway, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a positive control (agonist alone) and a negative control (no agonist). The IC50 value, the concentration of the inhibitor that reduces the signal by 50%, is then calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of a compound in a living organism.
Figure 3: Workflow for a Tumor Xenograft Efficacy Study.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of a relevant cancer cell line (e.g., medulloblastoma or basal cell carcinoma cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups, including a vehicle control group and one or more groups receiving different doses of this compound.
-
Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., once or twice daily).
-
Efficacy Assessment: Tumor dimensions are measured at regular intervals (e.g., 2-3 times per week) using calipers, and tumor volume is calculated. Body weight and the general health of the animals are also monitored as indicators of toxicity.
-
Study Endpoint and Analysis: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The anti-tumor efficacy is typically expressed as tumor growth inhibition (TGI).
Conclusion
This compound demonstrates a promising preclinical profile as a potent inhibitor of the Hedgehog signaling pathway, with significant anti-tumor activity in models of medulloblastoma and basal cell carcinoma. While direct comparative clinical data is not yet available, the established efficacy of other SMO inhibitors, vismodegib and sonidegib, in these cancers provides a strong rationale for the continued investigation of this compound. Future clinical trials will be essential to determine the therapeutic potential of this compound in comparison to the current standards of care.
References
- 1. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medulloblastoma: optimizing care with a multidisciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 7. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Current Strategies for Management of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncodaily.com [oncodaily.com]
- 16. Targeted therapy shows effectiveness against a subtype of the brain tumor medulloblastoma - St. Jude Children’s Research Hospital [stjude.org]
- 17. Sonidegib Approved for Advanced Basal Cell Carcinoma - NCI [cancer.gov]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Basal cell carcinoma - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
Statistical Validation of MK-4101: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the experimental data for MK-4101, a potent inhibitor of the Hedgehog (Hh) signaling pathway, with other known Hh pathway inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and to provide detailed methodologies for key experimental validations.
Data Presentation: Quantitative Comparison of Hedgehog Pathway Inhibitors
The efficacy of this compound and its alternatives is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays, providing a quantitative measure of their potency in inhibiting the Hedgehog signaling pathway.
| Compound | Target | Assay Type | Cell Line | IC50 Value |
| This compound | SMO | Reporter Gene Assay | Engineered mouse cell line (Gli_Luc) | 1.5 µM |
| Reporter Gene Assay | Human KYSE180 oesophageal cancer cells | 1 µM | ||
| SMO | Receptor Binding Assay | 293 cells expressing recombinant human SMO | 1.1 µM | |
| Cyclopamine | SMO | Reporter Gene Assay | Shh-LIGHT2 (NIH-3T3 cells) | 300 nM |
| Cell Growth Inhibition | Daoy medulloblastoma cells | ~5 µg/ml (48h) | ||
| GANT61 | GLI1/GLI2 | Reporter Gene Assay | NIH 3T3 cells | ~5 µM |
| Cytotoxicity | HSC3 metastatic oral squamous carcinoma cells | 36 µM | ||
| Vismodegib (GDC-0449) | SMO | Hedgehog Pathway Inhibition | - | 3 nM |
| P-glycoprotein (P-gp) | - | - | 3.0 µM | |
| ABCG2 | - | - | 1.4 µM | |
| Sonidegib (LDE225) | SMO | Hedgehog Pathway Inhibition | - | 11 nM |
| Taladegib (LY2940680) | SMO | Hedgehog Pathway Inhibition | - | Not explicitly stated in the provided results. |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Hedgehog Signaling Pathway and Point of Intervention
This diagram illustrates the canonical Hedgehog signaling pathway and highlights the points of inhibition for this compound and its alternatives.
Caption: Hedgehog signaling pathway with inhibitor targets.
Experimental Workflow for Inhibitor Validation
This workflow outlines the key experimental steps for validating the efficacy of a Hedgehog pathway inhibitor like this compound.
Caption: Experimental workflow for inhibitor validation.
Logical Comparison of Inhibitor Mechanisms
This diagram illustrates the hierarchical relationship between different classes of Hedgehog pathway inhibitors based on their molecular targets.
Independent Verification of MK-4101's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of MK-4101, a potent inhibitor of the Hedgehog signaling pathway, with other Smoothened (SMO) antagonists. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's mechanism of action.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is a small molecule inhibitor that targets the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation.[1][2] Inappropriate activation of this pathway is implicated in the development of various cancers, including medulloblastoma and basal cell carcinoma.[1] The central mechanism of Hh pathway activation involves the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor. Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. This compound exerts its anti-tumor activity by directly inhibiting SMO, thereby blocking the entire downstream signaling cascade.[1][2][3]
Comparative Analysis of SMO Inhibitors
To independently verify the mechanism and efficacy of this compound, it is essential to compare its performance against other known SMO inhibitors. This section provides a comparative analysis of this compound with the FDA-approved drugs Vismodegib, Sonidegib, and Glasdegib, as well as the naturally occurring SMO inhibitor, Cyclopamine.
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives in various in vitro assays. This data provides a quantitative measure of their potency in inhibiting the Hedgehog pathway and cell proliferation.
| Compound | SMO Binding Assay (IC50) | GLI1 Reporter Assay (IC50) | Cell Proliferation Assay (IC50) | Cell Line/Assay Conditions |
| This compound | 1.1 µM | 1.5 µM (mouse Gli_Luc)[1][2] | 0.3 µM (Medulloblastoma cells)[3] | 293 cells expressing human SMO (displacement of fluorescently-labeled cyclopamine)[1][2][3] |
| 1.0 µM (human KYSE180)[1][2] | ||||
| Vismodegib | Not explicitly found in a direct binding assay | 3 nM[4][5] | > 50 µM (PC-3 cells, 72h)[4] | Inhibition of Hedgehog signaling pathway in mouse NIH/3T3 cells by Gli1-luciferase reporter gene assay.[4] |
| Sonidegib | 1.3 nM (mouse SMO)[6] | Not explicitly found | Not explicitly found | Binding to mouse and human SMO.[6] |
| 2.5 nM (human SMO)[6] | ||||
| Glasdegib | 5 nM[7] | 5 nM (C3H10T1/2 cells)[7] | Not explicitly found | Inhibition of Smo in mouse C3H10T1/2 cells using human recombinant SHH.[7] |
| Cyclopamine | Apparent KD similar to IC50 in pathway inhibition[8] | 46 nM (TM3Hh12 cells)[5] | Varies significantly by cell line[9] | BODIPY-cyclopamine binding competition assay.[8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay types.
Experimental Protocols for Mechanistic Verification
To facilitate the independent verification of this compound's mechanism, detailed protocols for key experiments are provided below.
SMO Binding Assay (Competitive Displacement)
This assay is designed to determine the ability of a test compound to displace a known fluorescently-labeled SMO ligand, such as BODIPY-cyclopamine, from the SMO receptor.
Materials:
-
HEK293 cells transiently or stably expressing human SMO.
-
BODIPY-cyclopamine (or another suitable fluorescent SMO ligand).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well black, clear-bottom plates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Seed SMO-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add the test compound at a range of concentrations to the wells.
-
Add a fixed concentration of BODIPY-cyclopamine to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for competitive binding.
-
Wash the cells to remove unbound fluorescent ligand.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of displacement at each concentration of the test compound and determine the IC50 value.
GLI1 Reporter Gene Assay
This assay measures the transcriptional activity of GLI1, a downstream effector of the Hedgehog pathway. Inhibition of SMO by a test compound will lead to a decrease in GLI1-mediated reporter gene expression.
Materials:
-
A suitable cell line (e.g., NIH/3T3 or Shh-LIGHT2) stably transfected with a GLI1-responsive luciferase reporter construct.
-
Sonic Hedgehog (Shh) ligand or a SMO agonist (e.g., SAG) to stimulate the pathway.
-
Test compound (e.g., this compound) at various concentrations.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed the reporter cell line into 96-well plates.
-
Treat the cells with the test compound at a range of concentrations.
-
Stimulate the Hedgehog pathway by adding Shh ligand or a SMO agonist.
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., medulloblastoma or basal cell carcinoma cell lines).
-
Test compound (e.g., this compound) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Seed cells into a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest.
-
Test compound (e.g., this compound).
-
Phosphate-buffered saline (PBS).
-
Cold 70% ethanol for fixation.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Treat cells with the test compound for a specified duration (e.g., 72 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark to allow for DNA staining and RNA degradation.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanism and Experimental Workflows
To further clarify the mechanism of action of this compound and the experimental procedures used for its verification, the following diagrams are provided.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: General experimental workflow for verifying the mechanism of action of this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. Cyclopamine Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of MK-4101 Across Diverse Cancer Types: A Preclinical Assessment
For Immediate Release
This comparison guide provides a detailed analysis of the preclinical efficacy of MK-4101, a potent and orally bioavailable inhibitor of the Hedgehog (Hh) signaling pathway, across various cancer types. This compound functions as a Smoothened (SMO) antagonist, demonstrating significant anti-tumor activity by inducing apoptosis and inhibiting proliferation in cancer cells dependent on the Hh pathway. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of this compound's performance supported by experimental data.
Overview of this compound
This compound is a small molecule inhibitor that targets the Smoothened (SMO) protein, a key component of the Hedgehog signaling cascade.[1][2] Dysregulation of this pathway is a known driver in several malignancies, including medulloblastoma and basal cell carcinoma.[3] By binding to SMO, this compound effectively blocks the downstream signaling that leads to the activation of Gli transcription factors, which in turn control the expression of genes involved in cell proliferation and survival.[3]
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and assays, providing a quantitative comparison of its potency.
| Assay/Cell Line | Cancer Type/Context | IC50 Value (µM) | Reference |
| Gli_Luc Reporter Assay | Engineered Mouse Cell Line | 1.5 | [1] |
| KYSE180 Cells | Esophageal Cancer | 1.0 | [1][2] |
| SMO Binding Assay | Recombinant Human SMO in 293 Cells | 1.1 | [1][2] |
| Medulloblastoma Cells | Ptch1+/- Mouse Model | 0.3 | [2] |
In Vivo Anti-Tumor Activity
Preclinical studies in mouse models have demonstrated the robust in vivo efficacy of this compound. The following table outlines the key findings from these studies.
| Cancer Model | Dosing Regimen | Observed Effects | Reference |
| Medulloblastoma (Ptch1+/- mice) | 80 mg/kg BID for 35 days | Complete tumor elimination and prevention of relapse | [3] |
| Xenograft Model (CD1 nude mice) | 40-80 mg/kg (oral admin.) for 3.5 weeks | Dose-dependent tumor growth inhibition; tumor regression at 80 mg/kg | [2] |
| Basal Cell Carcinoma (Ptch1+/- mice) | Not specified | High efficacy against primary tumors | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: Mechanism of this compound in the Hedgehog signaling pathway.
Caption: Experimental workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
In Vitro SMO Binding Assay
This assay quantifies the ability of this compound to displace a fluorescently-labeled cyclopamine derivative from 293 cells engineered to express recombinant human SMO.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells expressing recombinant human SMO are cultured in appropriate media.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Binding Reaction: The cells are incubated with the fluorescently-labeled cyclopamine derivative in the presence of varying concentrations of this compound or a vehicle control.
-
Detection: The fluorescence intensity is measured using a suitable plate reader. A decrease in fluorescence indicates displacement of the labeled ligand by this compound.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]
In Vivo Tumor Growth Inhibition Study
This protocol describes the evaluation of this compound's anti-tumor activity in a xenograft mouse model.
-
Animal Model: CD1 nude female mice are used.
-
Tumor Implantation: Human cancer cells (e.g., medulloblastoma) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally at doses of 40 mg/kg and 80 mg/kg daily for 3.5 weeks. The control group receives a vehicle solution.[2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be used for further analysis, such as measuring the mRNA levels of Hedgehog pathway target genes like Gli1 to confirm pathway inhibition.[2]
Conclusion
This compound demonstrates potent and selective inhibition of the Hedgehog signaling pathway, translating to significant anti-tumor efficacy in preclinical models of medulloblastoma, basal cell carcinoma, and esophageal cancer. Its oral bioavailability and dose-dependent tumor regression in vivo highlight its potential as a therapeutic agent for Hh-driven malignancies.[1][2] Further clinical investigation is warranted to determine its safety and efficacy in human patients.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling MK-4101
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling MK-4101. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields are required. |
| Hand Protection | Wear protective gloves. |
| Skin and Body | An impervious clothing should be worn. |
| Respiratory | A suitable respirator must be used. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, and any contact with the eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Work exclusively in areas equipped with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Wash hands and skin thoroughly after handling the compound.[1]
Storage:
-
Store in a tightly sealed container.[1]
-
The storage area must be cool and well-ventilated.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency Procedures
In the event of accidental exposure or spillage, the following immediate actions should be taken:
-
If Swallowed: Immediately call a POISON CENTER or a doctor for medical advice.[1] Rinse the mouth with water.[1]
-
Spillage: In case of a spill, it is important to collect the spillage to prevent environmental contamination.[1]
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant.[1] Avoid releasing the substance into the environment.[1]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
